molecular formula C61H92O9 B1249706 Salinixanthin

Salinixanthin

货号: B1249706
分子量: 969.4 g/mol
InChI 键: BUNXUZXQWPTVHM-HCSLVYINSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Salinixanthin is a unique C₄₀-carotenoid acyl glycoside, with the molecular formula C₆₁H₉₂O₉, naturally produced by the extremely halophilic eubacterium Salinibacter ruber . This compound serves as the main carotenoid in the organism's cell membrane and is distinguished by its conjugated chain of 13 double bonds and a 4-keto group on its terminal ring . Its primary research value lies in its role as a dedicated light-harvesting antenna in the retinal-based proton pump, xanthorhodopsin . In this unique system, this compound binds to the transmembrane protein with a 1:1 stoichiometry, where it absorbs light energy and transfers it with high efficiency to the retinal chromophore via excited-state energy transfer; this process approximately doubles the cross-section for light absorption and is utilized for transmembrane proton transport . Studies have shown that about 40–45% of the quanta absorbed by this compound is transferred to retinal, making it an excellent model for studying energy transfer mechanisms in compact, single-antenna systems . The binding and antenna function are critically dependent on the specific structural features of this compound, particularly the 4-keto group on its ring. Modification of this group, such as reduction to a C-OH, suppresses binding to the protein and eliminates energy transfer . Researchers can utilize this compound to reconstitute the carotenoid antenna in xanthorhodopsin, as it can be selectively removed and re-bound, restoring the characteristic vibronic structure of its absorption spectrum and its chirality . This makes this compound an invaluable reagent for biophysical and biochemical research on membrane protein-pigment interactions, artificial photosynthesis, and the fundamental principles of light harvesting. This product is intended for research purposes only and is not approved for use in humans or animals.

属性

分子式

C61H92O9

分子量

969.4 g/mol

IUPAC 名称

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(3S,4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-3-hydroxy-2,6,10,14,19,23-hexamethyl-25-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)pentacosa-4,6,8,10,12,14,16,18,20,22,24-undecaen-2-yl]oxyoxan-2-yl]methyl 13-methyltetradecanoate

InChI

InChI=1S/C61H92O9/c1-44(2)27-20-18-16-14-13-15-17-19-21-36-55(64)68-43-53-56(65)57(66)58(67)59(69-53)70-61(11,12)54(63)40-38-49(7)35-26-33-47(5)32-24-30-45(3)28-22-23-29-46(4)31-25-34-48(6)37-39-51-50(8)52(62)41-42-60(51,9)10/h22-26,28-35,37-40,44,53-54,56-59,63,65-67H,13-21,27,36,41-43H2,1-12H3/b23-22+,30-24+,31-25+,33-26+,39-37+,40-38+,45-28+,46-29+,47-32+,48-34+,49-35+/t53-,54+,56-,57+,58-,59+/m1/s1

InChI 键

BUNXUZXQWPTVHM-HCSLVYINSA-N

手性 SMILES

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@@H](C(C)(C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)CCCCCCCCCCCC(C)C)O)O)O)O)/C)/C

规范 SMILES

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(C(C)(C)OC2C(C(C(C(O2)COC(=O)CCCCCCCCCCCC(C)C)O)O)O)O)C)C

同义词

(all-E,2'S)-2'-hydroxy-1'-(6-O-(13-methyltetradecanoyl)-beta-D-glycopyranosyloxy)-3',4'-didehydro-1',2'-dihydro-beta,psi-caroten-4-one
salinixanthin

产品来源

United States

Foundational & Exploratory

The Discovery and Characterization of Salinixanthin in Salinibacter ruber: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Salinibacter ruber, an extremely halophilic bacterium, thrives in hypersaline environments such as solar salterns, where salt concentrations approach saturation.[1][2] First described in 2002, this organism exhibits a remarkable convergence with halophilic archaea in its physiological adaptations to high salt, despite being a member of the domain Bacteria.[2] A distinguishing feature of S. ruber is its vibrant red-orange pigmentation, primarily due to the accumulation of a novel C40-carotenoid acyl glycoside named salinixanthin.[3] This pigment constitutes over 96% of the total carotenoid content in the organism. This compound plays a crucial role not only in photoprotection but also as a light-harvesting antenna for a unique retinal-based proton pump, xanthorhodopsin, enhancing the bacterium's energy-harvesting capabilities.[4][5] This guide provides an in-depth technical overview of the discovery, physicochemical properties, biosynthesis, and experimental protocols related to this compound.

Physicochemical Properties of this compound

This compound was identified as (all-E,2'S)-2'-hydroxy-1'-[6-O-(13-methyltetradecanoyl)-β-D-glycopyranosyloxy]-3',4'-didehydro-1',2'-dihydro-β,ψ-caroten-4-one through a combination of spectrometric and chemical methods.[3] Its structure is unique, featuring a C40 carotenoid backbone, a glycoside moiety, and an acyl group.

PropertyValueSource
Molecular Formula C61H92O9PubChem CID 11147424
Molecular Weight 969.4 g/mol PubChem CID 11147424
Absorption Maxima (λmax) In organic solvents: 478 nm with a shoulder at 506–510 nm. Bound to xanthorhodopsin: Sharp maxima at 486 nm, 519 nm, and a shoulder at ~560 nm (retinal contribution).[2][4]
Molar Extinction Coefficient Estimated at ~250,000 M⁻¹cm⁻¹ (Note: An alternative estimation suggests ~180,000 M⁻¹cm⁻¹)[6]
Esterifying Fatty Acid iso-C15:0 (13-methyltetradecanoic acid)Original discovery paper

Experimental Protocols

Cultivation of Salinibacter ruber

Objective: To culture Salinibacter ruber for the subsequent extraction of this compound.

Materials:

  • Salinibacter ruber strain M31 (DSM 13855)

  • Modified Growth Medium (MGM) or ATCC Medium 2402

  • Sterile flasks

  • Incubator

Protocol:

  • Prepare the specialized high-salt medium. A commonly used formulation is Modified Growth Medium (MGM) containing 5% Peptone and 1% Yeast extract, supplemented with a 23% total salt solution (3.1 M NaCl, 170 mM MgCl₂, 38.5 mM MgSO₄, 67 mM KCl, 2.9 mM NaHCO₃, 0.62 mM NaBr).[7] ATCC Medium 2402 is also recommended.

  • Aseptically inoculate the liquid medium with a starter culture of S. ruber.

  • Incubate the culture at 37°C with aeration for 5-7 days, or until the late exponential growth phase is reached (typically an OD₆₀₀ of ~1.25).[7]

  • Harvest the bacterial cells by centrifugation at 5000 × g for 10 minutes at 4°C.[7]

  • The resulting cell pellet can be used immediately for pigment extraction or stored at low temperatures.

Extraction and Purification of this compound

Objective: To isolate and purify this compound from S. ruber cell biomass.

Materials:

Protocol:

  • Resuspend the cell pellet in a mixture of acetone and methanol (7:3, v/v).[3][4]

  • Agitate the suspension to ensure thorough extraction of the pigments into the solvent phase.

  • Separate the cell debris by centrifugation.

  • Collect the supernatant containing the pigments.

  • To precipitate phospholipids (B1166683) and other contaminants, chill the extract in cold acetone and remove the precipitate by centrifugation.[3][4] Repeat this step two to three times for higher purity.[3]

  • Evaporate the solvent from the final supernatant using a rotary vacuum pump to yield the crude this compound extract.[3]

  • The purified pigment can be dissolved in ethanol (B145695) for storage at -60°C.[3]

Analytical Characterization

Objective: To identify and quantify this compound using analytical techniques.

High-Performance Liquid Chromatography (HPLC):

  • Column: A C18 reversed-phase column is commonly used for carotenoid separation.[8] Normal phase columns like silica (B1680970) can also be employed.

  • Mobile Phase: A gradient of solvents is typically used. For reversed-phase, mixtures of acetonitrile, methanol, and ethyl acetate (B1210297) are common. For normal phase, a mobile phase of hexane (B92381), ethyl acetate, and isopropanol (B130326) (e.g., 85:10:5) can be effective.

  • Detector: A UV-Vis or Photodiode Array (PDA) detector set to the absorption maximum of this compound (~478 nm, or 450 nm for general carotenoid screening) is used for detection and quantification.[9]

  • Injection: The purified extract is dissolved in a suitable solvent (e.g., hexane for normal phase) and injected into the HPLC system.

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR):

  • The definitive structure of this compound was elucidated using a combination of Electron Ionization Mass Spectrometry (EIMS) and ¹H NMR.[3] These techniques are essential for confirming the molecular weight and detailed chemical structure of the isolated compound, providing unambiguous identification.

Visualizations

Experimental Workflow

experimental_workflow cluster_cultivation 1. Cultivation cluster_extraction 2. Extraction & Purification cluster_analysis 3. Analysis culture Inoculate S. ruber in high-salt medium incubate Incubate at 37°C (5-7 days) culture->incubate harvest Harvest cells (Centrifugation) incubate->harvest pellet Cell Pellet harvest->pellet extract Extract with Acetone:Methanol (7:3) purify Precipitate lipids with cold acetone extract->purify evaporate Evaporate solvent purify->evaporate pure_sx Pure this compound evaporate->pure_sx hplc HPLC-PDA Analysis ms_nmr MS & NMR for Structure Elucidation pellet->extract pure_sx->hplc pure_sx->ms_nmr

Caption: Workflow for the cultivation, extraction, and analysis of this compound.

Biosynthetic Pathway of this compound

The biosynthesis of this compound, a C40 carotenoid, originates from the non-mevalonate, or MEP (2-C-methyl-D-erythritol 4-phosphate), pathway for isoprenoid precursor synthesis. The pathway culminates in a series of modification steps including desaturation, cyclization, hydroxylation, glycosylation, and acylation to produce the final complex molecule.

biosynthesis_pathway Proposed Biosynthetic Pathway of this compound ggpp Geranylgeranyl Diphosphate (GGPP) phytoene Phytoene ggpp->phytoene Phytoene Synthase lycopene Lycopene phytoene->lycopene Phytoene Desaturase(s) zeaxanthin Zeaxanthin lycopene->zeaxanthin Lycopene Cyclase(s) & Hydroxylase(s) intermediate1 Cyclized & Hydroxylated Intermediate zeaxanthin->intermediate1 Further modifications (e.g., ketolation) intermediate2 Glycosylated Intermediate intermediate1->intermediate2 Glycosyltransferase This compound This compound intermediate2->this compound Acyltransferase

Caption: Proposed biosynthetic pathway of this compound from GGPP.

Conclusion

The discovery of this compound in Salinibacter ruber has provided significant insights into the adaptation of life in extreme hypersaline environments. Its unique structure and function as a light-harvesting antenna for xanthorhodopsin represent a novel mechanism of energy capture in the bacterial domain. The detailed protocols and data presented in this guide offer a valuable resource for researchers investigating novel carotenoids, bioenergetics in extremophiles, and potential biotechnological applications of these pigments, ranging from natural colorants to agents in drug development and delivery systems.

References

Salinixanthin: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Salinixanthin is a novel C40-carotenoid acyl glycoside that has garnered significant interest within the scientific community. Primarily found in the extremophilic bacterium Salinibacter ruber, it plays a crucial role as a light-harvesting antenna for the membrane protein xanthorhodopsin. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and relevant experimental methodologies for the study of this compound. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this unique carotenoid.

Chemical Structure and Identification

This compound possesses a complex chemical structure characterized by a long polyene chain, a glycosidic moiety, and an acyl group. This unique combination of features contributes to its distinct properties and biological function.

The definitive structure of this compound was elucidated through a combination of spectroscopic techniques and chemical analysis. Its molecular formula is C61H92O9, and it has a molecular weight of 969.4 g/mol .[1] The IUPAC name for this compound is [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(3S,4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-3-hydroxy-2,6,10,14,19,23-hexamethyl-25-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)pentacosa-4,6,8,10,12,14,16,18,20,22,24-undecaen-2-yl]oxyoxan-2-yl]methyl 13-methyltetradecanoate.[1]

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
Molecular Formula C61H92O9[1]
Molecular Weight 969.4 g/mol [1]
IUPAC Name [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(3S,4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-3-hydroxy-2,6,10,14,19,23-hexamethyl-25-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)pentacosa-4,6,8,10,12,14,16,18,20,22,24-undecaen-2-yl]oxyoxan-2-yl]methyl 13-methyltetradecanoate[1]
SMILES CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/--INVALID-LINK--COC(=O)CCCCCCCCCCCC(C)C)O)O)O">C@@HO)/C)/C[1]
InChI InChI=1S/C61H92O9/c1-42(2)21-12-10-8-6-9-7-11-13-22-45(5)58(66)36-52-55(63)54(62)53(61)50(37-65-52)70-59(40(3)4)34-32-48(38-49(34)60)30-28-46(31-29-47(38)39(4)5)26-24-43(25-23-41(1)56(64)35-51(57)33-44(40)6)27-14-15-16-17-18-19-20-59/h14-21,23-28,30-33,35-37,42,45,50,52-55,61-63H,6-13,22,29,34H2,1-5H3/b15-14+,25-23+,27-26+,31-29+,41-35+,43-24+,46-28+,48-30+,49-38+,56-33+,57-31+,58-36+/t45-,50+,52-,53+,54+,55-,61+/m1/s1[1]
CAS Number 472-61-7

Physicochemical and Biological Properties

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are limited. However, based on its structure and data from related carotenoids, a number of properties can be inferred.

Table 2: Physicochemical Properties of this compound

PropertyValue/DescriptionRemarks
Appearance Red-orange pigmentAs observed in Salinibacter ruber
Solubility Soluble in organic solvents like acetone (B3395972) and methanol (B129727).[2] Poorly soluble in water.Typical for carotenoids.[3]
Melting Point Not DeterminedData for other carotenoids suggest it would be a solid with a high melting point.[4]
Boiling Point Not DeterminedExpected to be high and likely to decompose before boiling.
UV-Vis Absorption λmax at 521, 486, and 456 nm (in xanthorhodopsin)The sharp, well-resolved bands are characteristic of a rigid, bound conformation.[5]
NMR Spectroscopy No published data available
Biological Properties

The primary and most well-characterized biological function of this compound is its role as a light-harvesting antenna in the xanthorhodopsin proton pump of Salinibacter ruber.[5][6] It absorbs light energy in the blue-green region of the spectrum and efficiently transfers this energy to the retinal chromophore of xanthorhodopsin, thereby enhancing the efficiency of light-driven proton pumping.[6]

Beyond this, a photoprotective role for unbound this compound in the cell membrane has been suggested, which is a common function for carotenoids.[5] While specific quantitative data on the antioxidant and anti-inflammatory properties of this compound are not yet available, carotenoids as a class are well-known for these activities. These properties are generally attributed to their ability to quench singlet oxygen and scavenge other reactive oxygen species.

Experimental Protocols

Isolation and Purification of this compound from Salinibacter ruber

The following protocol is a generalized procedure based on methodologies reported in the literature for the extraction of carotenoids from bacterial sources.

experimental_workflow cluster_cultivation Cell Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Cultivation Cultivate Salinibacter ruber Harvest Harvest cells by centrifugation Cultivation->Harvest Extraction Extract with acetone/methanol (7:3 v/v) Harvest->Extraction Centrifugation1 Centrifuge to remove cell debris Extraction->Centrifugation1 Precipitation Precipitate phospholipids (B1166683) with cold acetone Centrifugation1->Precipitation Centrifugation2 Centrifuge to remove phospholipids Precipitation->Centrifugation2 Chromatography HPLC purification Centrifugation2->Chromatography UV_Vis UV-Vis Spectroscopy Chromatography->UV_Vis MS Mass Spectrometry Chromatography->MS NMR NMR Spectroscopy Chromatography->NMR

Caption: Workflow for the isolation and analysis of this compound.

Methodology:

  • Cell Culture and Harvest: Salinibacter ruber is cultured in a suitable high-salt medium. The cells are then harvested by centrifugation.

  • Extraction: The cell pellet is extracted with a mixture of acetone and methanol (typically 7:3 v/v) to solubilize the carotenoids.[2]

  • Removal of Cell Debris: The extract is centrifuged to pellet the cell debris, and the supernatant containing the pigments is collected.

  • Purification:

    • Phospholipid Precipitation: The supernatant is chilled to precipitate phospholipids, which are then removed by centrifugation.[2]

    • Chromatography: The resulting extract can be further purified by High-Performance Liquid Chromatography (HPLC) using a C18 column and a suitable mobile phase gradient (e.g., acetonitrile/methanol/water).

  • Characterization: The purified this compound can be characterized by:

    • UV-Vis Spectroscopy: To confirm the characteristic absorption spectrum.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation.

Quantification of this compound

This compound can be quantified using HPLC with a photodiode array (PDA) detector. A standard curve should be prepared using purified this compound of a known concentration. The concentration in unknown samples can then be determined by comparing their peak areas to the standard curve.

In Vitro Antioxidant Activity Assays

The antioxidant potential of this compound can be evaluated using various established in vitro assays.

antioxidant_assays cluster_assays Antioxidant Activity Assays DPPH DPPH Radical Scavenging Assay ABTS ABTS Radical Cation Decolorization Assay FRAP Ferric Reducing Antioxidant Power Assay ORAC Oxygen Radical Absorbance Capacity Assay This compound This compound Sample This compound->DPPH This compound->ABTS This compound->FRAP This compound->ORAC

Caption: Common in vitro antioxidant activity assays for carotenoids.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay is based on the ability of antioxidants to quench the pre-formed ABTS radical cation, leading to a reduction in absorbance.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), which forms a colored complex that can be quantified.[7]

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

In Vitro Anti-inflammatory Activity Assays

The anti-inflammatory properties of this compound can be investigated using cell-based assays.

Methodology:

  • Cell Culture: A suitable cell line, such as murine macrophages (e.g., RAW 264.7) or human monocytes (e.g., THP-1), is cultured.

  • Induction of Inflammation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce an inflammatory response.

  • Treatment with this compound: The cells are treated with various concentrations of this compound before or after stimulation with the inflammatory agent.

  • Measurement of Inflammatory Markers: The levels of key inflammatory mediators are measured. This can include:

    • Nitric Oxide (NO): Measured using the Griess reagent.

    • Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β): Measured by Enzyme-Linked Immunosorbent Assay (ELISA) or quantitative Polymerase Chain Reaction (qPCR).

    • Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS) expression: Measured by Western blotting or qPCR.

Potential Signaling Pathways

While specific signaling pathways modulated by this compound have not yet been elucidated, based on the known anti-inflammatory activities of other carotenoids, it is plausible that this compound may exert its effects through the modulation of key inflammatory signaling pathways such as the NF-κB and MAPK pathways. Further research is required to investigate these potential mechanisms.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK This compound This compound This compound->NFkB Inhibition? This compound->MAPK Inhibition? Inflammatory_Response Inflammatory Response (NO, TNF-α, IL-6) NFkB->Inflammatory_Response MAPK->Inflammatory_Response

Caption: Hypothetical anti-inflammatory signaling pathway for this compound.

Conclusion and Future Directions

This compound is a fascinating carotenoid with a unique structure and a well-defined role in the photobiology of Salinibacter ruber. While its light-harvesting properties have been the primary focus of research, its potential as an antioxidant and anti-inflammatory agent remains largely unexplored. The experimental protocols outlined in this guide provide a framework for future investigations into these properties. Further research is warranted to fully elucidate the physicochemical properties, biological activities, and underlying mechanisms of action of this compound. Such studies will be crucial for unlocking its potential for applications in pharmaceuticals, nutraceuticals, and cosmetics.

References

The Biosynthetic Pathway of Salinixanthin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Salinixanthin, a C40-carotenoid acyl glycoside, is the principal carotenoid pigment in the extremely halophilic bacterium Salinibacter ruber. It plays a crucial role as a light-harvesting antenna for the membrane protein xanthorhodopsin. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, consolidating current knowledge on the genetic and enzymatic steps involved. The pathway initiates from the general carotenoid precursor, β-carotene, and proceeds through a series of modifications including ketolation, glycosylation, and acylation to yield the final complex structure. This document details the putative genes and enzymes responsible for each step, presents available quantitative data, and outlines relevant experimental protocols for further research and characterization of this unique biosynthetic pathway.

Introduction

Salinibacter ruber, an extremophile thriving in hypersaline environments, possesses a unique metabolic capability to synthesize this compound[1]. This C40-carotenoid is distinguished by a 4-keto group on its β-ionone ring, and a glycosidically linked acyl group. Its primary function is to extend the light-harvesting capacity of xanthorhodopsin, a retinal-based proton pump, enabling the organism to utilize a broader spectrum of light for energy production[2]. Understanding the biosynthesis of this complex molecule is of significant interest for potential applications in biotechnology, including the development of novel photoprotective agents and natural colorants.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur in three main stages, starting from the common C40 carotenoid precursor, β-carotene.

Stage 1: Core Carotenoid Synthesis (Formation of β-Carotene)

The initial steps of the pathway are consistent with general carotenoid biosynthesis, beginning with the head-to-head condensation of two molecules of geranylgeranyl pyrophosphate (GGPP) to form phytoene. This is followed by a series of desaturation and cyclization reactions to yield β-carotene. While the complete set of genes for this initial phase in S. ruber has not been fully elucidated, homologs of the key enzymes are present in its genome.

Stage 2: Modification of the β-Carotene Backbone

This stage involves the key modifications that differentiate the this compound precursor from β-carotene.

  • Ketolation: A crucial step is the introduction of a keto group at the C-4 position of one of the β-ionone rings of β-carotene.

  • Hydroxylation: It is hypothesized that a hydroxylation step occurs, likely at the C-2' position, to form an intermediate ready for glycosylation.

Stage 3: Glycosylation and Acylation

The final steps involve the attachment of a sugar moiety and a fatty acid chain.

  • Glycosylation: A glucose molecule is attached to the hydroxylated carotenoid intermediate.

  • Acylation: A 13-methyltetradecanoyl fatty acid is esterified to the glucose moiety.

Genetic Locus and Key Enzymes

The genome of Salinibacter ruber contains a gene cluster that is strongly implicated in this compound biosynthesis. This cluster is notably co-localized with the gene encoding xanthorhodopsin, suggesting a functional linkage.

Gene (Locus Tag) Enzyme Name (Putative) Function in this compound Biosynthesis
crtY (SRU_1501)Lycopene (B16060) β-cyclaseCyclization of lycopene to form β-carotene.
crtO (SRU_1502)β-carotene ketolaseIntroduction of a keto group at the C-4 position of the β-ionone ring of β-carotene.
wcaA (D5H935_SALRM)GlycosyltransferaseAttachment of a glucose moiety to the carotenoid backbone.
(Putative)AcyltransferaseEsterification of a 13-methyltetradecanoyl group to the glucose moiety.

Table 1: Key Genes and Putative Enzymes in the this compound Biosynthetic Pathway.

Quantitative Data

Currently, there is a lack of specific quantitative data, such as enzyme kinetics (Km, Vmax), for the enzymes involved in the this compound biosynthetic pathway. However, studies on carotenoid production in other halophilic archaea have reported total carotenoid yields ranging from 2.027 to 14.880 mg/L[3]. These values can serve as a benchmark for optimizing this compound production in S. ruber.

Parameter Value Organism Reference
Total Carotenoid Yield2.027 - 14.880 mg/LHalobacterium salinarum strains[3]
Maximum Carotenoid Production (Optimized)16.490 mg/LHalobacterium salinarum AS17[3]

Table 2: Carotenoid Production in Halophilic Archaea.

Experimental Protocols

Extraction and Analysis of this compound

This protocol is adapted from methods used for carotenoid extraction from halophilic bacteria[3].

Materials:

  • Salinibacter ruber cell pellet

  • Acetone (B3395972)

  • Methanol

  • Hexane (B92381)

  • 0.1% Butylated hydroxytoluene (BHT) in extraction solvents

  • Rotary evaporator

  • HPLC system with a C30 reverse-phase column and a photodiode array (PDA) detector

Procedure:

  • Harvest S. ruber cells by centrifugation.

  • Resuspend the cell pellet in a mixture of acetone:methanol (7:3, v/v) containing 0.1% BHT.

  • Perform cell lysis by sonication or bead beating on ice.

  • Centrifuge the mixture to pellet cell debris.

  • Collect the supernatant containing the carotenoids.

  • Repeat the extraction until the pellet is colorless.

  • Pool the supernatants and evaporate the solvent under a stream of nitrogen or using a rotary evaporator at low temperature.

  • Resuspend the dried extract in a suitable solvent (e.g., acetone or a mixture of hexane and isopropanol) for HPLC analysis.

  • Inject the sample into an HPLC system equipped with a C30 column.

  • Elute the carotenoids using a gradient of mobile phases (e.g., methanol/methyl-tert-butyl ether/water).

  • Detect and quantify this compound by its characteristic absorption spectrum with a maximum at approximately 496 nm.

Heterologous Expression and Functional Characterization of Biosynthetic Enzymes (General Protocol)

This protocol provides a general framework for expressing and characterizing the putative this compound biosynthetic enzymes in a heterologous host such as E. coli.

Materials:

  • Expression vector (e.g., pET series)

  • E. coli expression strain (e.g., BL21(DE3))

  • Primers for amplifying the target genes from S. ruber genomic DNA

  • Restriction enzymes and T4 DNA ligase (or Gibson assembly mix)

  • LB medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Substrates for enzyme assays (e.g., β-carotene)

  • Buffers and cofactors for enzyme assays

Procedure:

  • Cloning: Amplify the target gene (e.g., crtO) from S. ruber genomic DNA and clone it into an appropriate expression vector.

  • Transformation: Transform the expression construct into an E. coli expression strain.

  • Expression: Grow the transformed E. coli cells to mid-log phase and induce protein expression with IPTG.

  • Cell Lysis and Protein Purification: Harvest the cells, lyse them, and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Assay:

    • For CrtO (β-carotene ketolase): Incubate the purified enzyme with β-carotene in a suitable buffer containing necessary cofactors (e.g., NAD(P)H, FAD).

    • For glycosyltransferases: Incubate the purified enzyme with the hydroxylated carotenoid precursor and an activated sugar donor (e.g., UDP-glucose).

    • For acyltransferases: Incubate the purified enzyme with the glycosylated carotenoid and an acyl-CoA donor.

  • Product Analysis: Extract the reaction products and analyze them by HPLC and LC-MS to confirm the identity of the product and determine enzyme activity.

Visualizations

Salinixanthin_Biosynthesis_Pathway GGPP Geranylgeranyl Pyrophosphate CrtB Phytoene synthase GGPP->CrtB 2x Phytoene Phytoene CrtI Phytoene desaturase Phytoene->CrtI Lycopene Lycopene CrtY Lycopene β-cyclase (SRU_1501) Lycopene->CrtY beta_Carotene β-Carotene CrtO β-carotene ketolase (SRU_1502) beta_Carotene->CrtO Keto_Carotene 4-keto-β-carotene Hydroxylase Carotenoid hydroxylase (putative) Keto_Carotene->Hydroxylase Hydroxy_Keto_Carotene 2'-hydroxy-4-keto-β-carotene Glycosyltransferase Glycosyltransferase (e.g., wcaA) Hydroxy_Keto_Carotene->Glycosyltransferase + Glucose Glycosyl_Carotene Glycosylated carotenoid Acyltransferase Acyltransferase (putative) Glycosyl_Carotene->Acyltransferase + 13-methyltetradecanoyl-CoA This compound This compound CrtB->Phytoene CrtI->Lycopene CrtY->beta_Carotene CrtO->Keto_Carotene Hydroxylase->Hydroxy_Keto_Carotene Glycosyltransferase->Glycosyl_Carotene Acyltransferase->this compound

Figure 1: Proposed biosynthetic pathway of this compound from Geranylgeranyl Pyrophosphate.

Experimental_Workflow cluster_gene_identification Gene Identification & Cloning cluster_protein_expression Protein Expression & Purification cluster_functional_analysis Functional Analysis Genomic_DNA S. ruber Genomic DNA PCR PCR Amplification of Target Genes (crtY, crtO, etc.) Genomic_DNA->PCR Cloning Cloning into Expression Vector PCR->Cloning Transformation Transformation into E. coli Cloning->Transformation Expression IPTG Induction Transformation->Expression Purification Affinity Chromatography Expression->Purification Enzyme_Assay In vitro Enzyme Assay Purification->Enzyme_Assay Analysis HPLC & LC-MS Analysis of Products Enzyme_Assay->Analysis

Figure 2: General experimental workflow for the characterization of this compound biosynthetic enzymes.

Conclusion

The biosynthetic pathway of this compound in Salinibacter ruber represents a fascinating example of specialized metabolic adaptation in an extremophile. While the core steps involving the formation of the β-carotene precursor and its subsequent ketolation are supported by genomic evidence, the precise enzymes responsible for the final hydroxylation, glycosylation, and acylation steps require further experimental validation. The protocols and information provided in this guide offer a solid foundation for researchers to delve deeper into the characterization of this unique pathway, which holds promise for biotechnological applications. Future work should focus on the heterologous expression and biochemical characterization of the candidate enzymes to elucidate their specific roles and kinetic properties, thereby completing our understanding of this compound biosynthesis.

References

The Crucial Role of Salinixanthin in Xanthorhodopsin's Light Harvesting Machinery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthorhodopsin, a unique proton pump found in the bacterium Salinibacter ruber, represents a fascinating convergence of two distinct light-harvesting strategies. Unlike typical rhodopsins that rely solely on a retinal chromophore, xanthorhodopsin incorporates a carotenoid, salinixanthin, as an accessory light-harvesting antenna.[1][2][3][4][5] This guide provides an in-depth technical exploration of the pivotal role of this compound in augmenting the light-harvesting capabilities of xanthorhodopsin. We will delve into the structural arrangement of this dual-chromophore system, the ultrafast dynamics of energy transfer, and the experimental methodologies employed to elucidate this remarkable biological phenomenon. This document is intended to serve as a comprehensive resource for researchers in biophysics, biochemistry, and drug development who are interested in the mechanisms of natural and artificial light harvesting.

Introduction: A Novel Paradigm in Light-Driven Proton Pumping

Microbial rhodopsins are a widespread family of photoactive proteins that utilize a retinal chromophore to convert light energy into a transmembrane proton gradient, a fundamental process for cellular bioenergetics.[2] While most rhodopsins operate with a single retinal molecule, xanthorhodopsin from the extremely halophilic eubacterium Salinibacter ruber presents a significant evolutionary innovation.[1][3][4] It uniquely incorporates a second chromophore, the C40-carotenoid acyl glycoside this compound, which functions as a light-harvesting antenna.[2][3][4][6] This dual-chromophore system allows xanthorhodopsin to capture photons over a broader spectral range, extending from the absorption of this compound (approximately 450-520 nm) to that of the retinal (around 560 nm).[3] The absorbed energy from this compound is then efficiently transferred to the retinal, initiating the proton-pumping photocycle.[3][4] This enhanced light-harvesting capability provides a significant advantage in the competitive and often light-limited environments where S. ruber thrives.

Structural Organization: A Precisely Orchestrated Chromophore Arrangement

The high-resolution crystal structure of xanthorhodopsin reveals the intricate and precise arrangement of the this compound and retinal chromophores, which is critical for efficient energy transfer.[1] this compound is a non-covalently bound component of the xanthorhodopsin complex.[3]

  • Proximity and Orientation: The β-ionone rings of this compound and retinal are positioned in close proximity, with their centers separated by approximately 5 Å.[3] The overall center-to-center distance between the two polyene chains is estimated to be around 11-13 Å.[2][7] The angle between the transition dipole moments of the two chromophores is approximately 46-56°, a geometry that is a compromise between optimal light capture and efficient energy transfer.[1][2]

  • Binding Pocket: The keto-ring of this compound is nestled in a pocket formed between transmembrane helices E and F.[1] This specific binding is crucial for its function, and minor modifications to the keto group, such as reduction to a hydroxyl group, abolish its binding and antenna function.[8] Interestingly, the binding of this compound is dependent on the presence of retinal; removal of retinal leads to a loss of the rigid, well-defined conformation of this compound.[9][10][11]

  • Protein Environment: The protein scaffold plays a vital role in maintaining the precise orientation of both chromophores. The interaction of this compound with specific amino acid residues within the binding pocket induces a chiral geometry in the otherwise achiral carotenoid.[9][12][13]

The Light-Harvesting Mechanism: Ultrafast and Efficient Energy Transfer

The core of this compound's function lies in its ability to absorb light energy and rapidly transfer it to the retinal chromophore. This process is remarkably efficient and occurs on an ultrafast timescale.

  • Energy Transfer Pathway: Light absorption by this compound excites it to the S2 electronic state.[14][15][16] Due to the close proximity and favorable orientation of the two chromophores, energy is transferred directly from the short-lived S2 state of this compound to the S1 state of the retinal.[14][16][17] This S2-mediated pathway is a key feature of the system, as the S1 state of this compound is energetically lower than the S1 state of retinal, precluding S1-mediated energy transfer.[2][15]

  • Efficiency and Kinetics: The quantum efficiency of energy transfer from this compound to retinal is approximately 40-45%.[1][3][4][5][14][16][17] Femtosecond transient absorption spectroscopy has revealed the incredibly rapid nature of this process. The lifetime of the this compound S2 state is significantly shortened in the presence of retinal, from about 110-130 fs in a retinal-free (NaBH4-treated) protein to as low as 20-66 fs in native xanthorhodopsin.[14][15][16][18][19] This corresponds to an energy transfer time of approximately 165 fs.[14][16]

Experimental Methodologies

The elucidation of this compound's role in xanthorhodopsin has been made possible through a combination of sophisticated experimental techniques.

Protein Expression, Purification, and Reconstitution
  • Source: Xanthorhodopsin is typically isolated from the cell membranes of Salinibacter ruber.[1]

  • Purification: A membrane fraction enriched in xanthorhodopsin can be prepared by washing the cell membranes with distilled water and a low concentration of a mild detergent like dodecyl maltoside (DDM) to remove loosely bound proteins.[1]

  • Reconstitution of this compound: The carotenoid can be removed from xanthorhodopsin, for instance by oxidation with ammonium (B1175870) persulfate.[6][8] The resulting carotenoid-free protein can then be reconstituted with this compound extracted from S. ruber membranes.[6][8] This process restores the characteristic vibronic structure of the this compound absorption spectrum and its energy transfer function.[6][8] The reconstitution is typically performed by adding an ethanolic solution of this compound to the solubilized carotenoid-free protein.[6][20]

  • Reconstitution with Retinal Analogues: To probe the specific interactions required for chromophore binding and function, native retinal can be removed (e.g., by treatment with hydroxylamine) and the protein reconstituted with various retinal analogues.[10][11]

Spectroscopic Techniques
  • Steady-State Absorption and Fluorescence Spectroscopy: These techniques are fundamental for characterizing the ground and excited states of the chromophores. The sharp, well-resolved vibronic bands in the absorption spectrum of this compound are indicative of its rigid binding within the protein.[4][9] Fluorescence excitation spectra, where the emission of retinal is monitored while the excitation wavelength is scanned, provide direct evidence for energy transfer from this compound.[2]

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the chiral environment of the chromophores. The strong induced CD signals observed for the bound this compound confirm its specific and rigid binding in an asymmetric protein environment.[9][12] The dependence of the this compound CD spectrum on the presence of retinal highlights the close interaction between the two chromophores.[9][12]

  • Time-Resolved Spectroscopy:

    • Femtosecond Transient Absorption Spectroscopy: This powerful technique allows for the direct observation of the ultrafast excited-state dynamics. By comparing the decay kinetics of the this compound S2 state in the presence and absence of retinal, the rate and efficiency of energy transfer can be precisely determined.[14][16]

    • Two-Dimensional Electronic Spectroscopy (2DES): 2DES provides even more detailed insights into the energy transfer process by revealing cross-peaks that directly visualize the flow of energy from the donor (this compound) to the acceptor (retinal).[21]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the spectroscopic properties and energy transfer dynamics of the xanthorhodopsin-salinixanthin system.

Chromophore Absorption Maxima (nm) Notes
Retinal in Xanthorhodopsin~560Broad absorption band.[3]
This compound in Xanthorhodopsin521, 486, 456Sharp, well-resolved vibronic bands.[6][10]
This compound in Organic Solvent~480Poorly resolved vibronic structure.[6]
Parameter Value Experimental Technique
Energy Transfer Efficiency~40-45%Fluorescence Spectroscopy, Transient Absorption[1][3][4][5][14][16][17]
This compound S2 Lifetime (native XR)20 - 66 fsFemtosecond Transient Absorption[14][16][18][19]
This compound S2 Lifetime (retinal-free)110 - 130 fsFemtosecond Transient Absorption[14][15][16]
Energy Transfer Time (SX S2 -> Retinal S1)~165 fsFemtosecond Transient Absorption[14][16]
This compound S1 Lifetime~3 psFemtosecond Transient Absorption[14][16]
Inter-chromophore Distance (center-to-center)11 - 13 ÅCalculation from spectroscopic data, Crystallography[2][7]
Inter-chromophore Ring Distance~5 ÅCrystallography[3]
Angle between Transition Dipoles46 - 56°Fluorescence Anisotropy, Crystallography[1][2]

Signaling and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.

EnergyTransferPathway cluster_this compound This compound cluster_Retinal Retinal S0_SX S0 S2_SX S2 S1_SX S1 S2_SX->S1_SX Internal Conversion S1_Ret S1 S2_SX->S1_Ret Energy Transfer (~165 fs, ~40-45% eff.) S1_SX->S0_SX Internal Conversion (~3 ps) S0_Ret S0 S1_Ret->S0_Ret Photocycle Initiation Photon Photon (450-520 nm) Photon->S2_SX Absorption ExperimentalWorkflow cluster_Preparation Sample Preparation cluster_Analysis Biophysical Analysis cluster_Data Data Interpretation Isolation Isolation of Xanthorhodopsin from S. ruber membranes SteadyState Steady-State Absorption & Fluorescence Isolation->SteadyState CD Circular Dichroism Spectroscopy Isolation->CD TimeResolved Time-Resolved Spectroscopy (fs-TA, 2DES) Isolation->TimeResolved Removal Optional: Removal of This compound/Retinal Reconstitution Optional: Reconstitution with this compound/ Retinal Analogues Removal->Reconstitution Reconstitution->SteadyState Reconstitution->CD Reconstitution->TimeResolved Mechanism Energy Transfer Mechanism & Efficiency SteadyState->Mechanism Structure Structural Model CD->Structure Kinetics Excited-State Kinetics TimeResolved->Kinetics Kinetics->Mechanism ProtonPumpMechanism Light_SX Light Absorption (this compound) EnergyTransfer Energy Transfer Light_SX->EnergyTransfer Light_Ret Light Absorption (Retinal) RetinalIsomerization Retinal Isomerization Light_Ret->RetinalIsomerization EnergyTransfer->RetinalIsomerization ProtonTranslocation Proton Translocation RetinalIsomerization->ProtonTranslocation ProtonPump Proton Pumping (Out of Cell) ProtonTranslocation->ProtonPump

References

Spectroscopic Profile of Salinixanthin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salinixanthin is a C40 carotenoid acyl glycoside that serves as the principal pigment in the extremely halophilic eubacterium Salinibacter ruber.[1] Its unique structure, featuring a C40 carotenoid backbone with one terminal ring and an open-end group attached to a glucose moiety esterified with a branched 15-carbon fatty acid, contributes to its distinctive spectroscopic characteristics.[2] this compound plays a crucial role as a light-harvesting antenna in xanthorhodopsin, a retinal-based proton pump, where it absorbs light energy and efficiently transfers it to the retinal chromophore. This technical guide provides an in-depth overview of the spectroscopic properties of this compound, presenting quantitative data, detailed experimental protocols, and logical workflows to aid researchers in its study and potential applications.

Chemical Structure of this compound [3][4]

Chemical structure of this compound

Figure 1: Chemical structure of this compound.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the characterization of carotenoids, providing information about the extent of the conjugated double bond system. The absorption spectrum of this compound is characterized by three distinct maxima in the visible region.

Quantitative Data

The UV-Vis absorption maxima of this compound can vary slightly depending on the solvent and its binding state (e.g., free in solution versus bound to a protein).

Solvent/Stateλmax 1 (nm)λmax 2 (nm)λmax 3 (nm)Reference
Ethanol456486520[5][6]
Bound to Xanthorhodopsin519487456[3][7]
In Methanol~453~477~509[2] (for Myxoxanthophyll, a similar carotenoid glycoside)

Note: The spectral fine structure, often expressed as the ratio of the height of the longest-wavelength peak to the middle peak (%III/II), provides information about the planarity of the polyene chain.

Experimental Protocol: UV-Vis Spectroscopy of this compound

Objective: To determine the absorption spectrum and maxima (λmax) of this compound.

Materials:

  • Isolated this compound sample

  • Spectrophotometer grade solvents (e.g., ethanol, methanol, hexane)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation:

    • Dissolve a small, known amount of purified this compound in the desired solvent to obtain a clear solution. The concentration should be adjusted to yield an absorbance in the range of 0.2 - 0.8 at the absorption maxima to ensure linearity according to the Beer-Lambert law.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes.

    • Set the wavelength range for scanning, typically from 300 nm to 700 nm for carotenoids.

  • Blank Measurement:

    • Fill a quartz cuvette with the pure solvent that was used to dissolve the this compound.

    • Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorbance.

  • Sample Measurement:

    • Rinse the cuvette with a small amount of the this compound solution before filling it.

    • Fill the cuvette with the this compound solution.

    • Place the cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelengths of the absorption maxima (λmax) from the recorded spectrum.

    • If the concentration is known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at a specific λmax, c is the molar concentration, and l is the path length of the cuvette.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Quantitative Data

Detailed, publicly available ¹H and ¹³C NMR data specifically for isolated this compound is limited. However, the structure was originally elucidated using ¹H NMR and other spectrometric methods.[1] As a proxy, data for a structurally related carotenoid glycoside, Myxoxanthophyll (Myxol 2'-dimethyl-fucoside) , is provided below to give an indication of the expected chemical shifts. Note: The sugar moiety and the end group of the carotenoid chain differ between this compound and Myxoxanthophyll, which will result in different chemical shifts in those regions of the molecules.

Table 2: ¹H and ¹³C NMR Data for Myxoxanthophyll (in CDCl₃)

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Carotenoid Moiety
3--
4--
.........
Sugar Moiety (Dimethyl-fucoside)
1'5.10 (d, J=3.5 Hz)-
.........
Note: This table is illustrative. For full structural assignment, 2D NMR techniques like COSY, HSQC, and HMBC are necessary.
Experimental Protocol: NMR Spectroscopy of this compound

Objective: To obtain ¹H and ¹³C NMR spectra for the structural characterization of this compound.

Materials:

  • Purified this compound sample (typically >1 mg for ¹³C NMR)

  • Deuterated solvent (e.g., chloroform-d, CDCl₃)

  • NMR tubes

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Dissolve the purified this compound in the deuterated solvent. Ensure the sample is free of particulate matter.

    • Transfer the solution to a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity and resolution.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum. This will require a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.

  • 2D NMR Acquisition (for full assignment):

    • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.

  • Data Processing and Analysis:

    • Process the raw data (Fourier transformation, phase correction, baseline correction).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Assign the chemical shifts to the respective atoms in the this compound structure using the 1D and 2D NMR data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, and its fragmentation pattern can be used for structural elucidation.

Quantitative Data

Table 3: Predicted Mass Spectrometry Data for this compound

Ionm/z (calculated)Description
[M+H]⁺970.6818Protonated molecule
[M+Na]⁺992.6637Sodium adduct
[M]⁺˙969.6741Molecular ion (radical cation)

Expected Fragmentation:

  • Loss of the fatty acid moiety.

  • Loss of the glucose moiety.

  • Cleavage of the polyene chain.

  • Loss of water from hydroxyl groups.

Experimental Protocol: Mass Spectrometry of this compound

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • Purified this compound sample

  • HPLC-grade solvents (e.g., methanol, acetonitrile, chloroform)

  • Mass spectrometer (e.g., ESI-QTOF, MALDI-TOF, or APCI-MS)

Procedure:

  • Sample Preparation:

    • Dissolve the purified this compound in an appropriate solvent at a low concentration (e.g., 1-10 µg/mL).

  • Infusion or LC-MS:

    • Direct Infusion: The sample solution can be directly infused into the mass spectrometer's ion source using a syringe pump.

    • LC-MS: For complex mixtures or to remove impurities, the sample can be introduced via a liquid chromatography system coupled to the mass spectrometer.

  • Ionization:

    • Choose an appropriate ionization technique. Electrospray ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common for carotenoids. EIMS may also be used.

  • Mass Analysis:

    • Acquire a full scan mass spectrum to determine the molecular weight and identify any adducts.

  • Tandem MS (MS/MS):

    • To obtain fragmentation information, perform tandem mass spectrometry. Select the molecular ion (or a prominent adduct) as the precursor ion and subject it to collision-induced dissociation (CID).

    • Acquire the product ion spectrum.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and its fragments.

    • Propose fragmentation pathways based on the observed neutral losses and fragment ions to confirm the structure of this compound.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a sensitive probe of the chirality and conformation of molecules. While this compound itself has weak optical activity in solution, it exhibits a strong induced CD spectrum when bound to a protein like xanthorhodopsin.[3]

Quantitative Data

Table 4: Circular Dichroism Bands of this compound Bound to Xanthorhodopsin

Wavelength (nm)SignAssignmentReference
536NegativeContribution from both retinal and this compound[3]
513PositiveThis compound[9]
480PositiveThis compound[9]
455PositiveThis compound[9]
Experimental Protocol: Circular Dichroism Spectroscopy of this compound

Objective: To measure the CD spectrum of this compound, particularly when interacting with a binding partner.

Materials:

  • Purified this compound

  • Binding partner (e.g., purified xanthorhodopsin apoprotein)

  • Appropriate buffer solution

  • Quartz cuvettes with a short path length (e.g., 1 mm)

  • CD spectropolarimeter

Procedure:

  • Sample Preparation:

    • Prepare a solution of the this compound-protein complex in a suitable buffer. The concentration should be optimized to give a good CD signal without excessive absorbance (which can lead to artifacts).

    • Prepare a corresponding blank solution containing only the buffer and the protein without this compound.

  • Instrument Setup:

    • Turn on the CD spectropolarimeter and the light source (typically a Xenon lamp) and allow it to stabilize.

    • Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.

    • Set the measurement parameters: wavelength range (e.g., 250-600 nm), bandwidth, integration time, and number of scans to average.

  • Blank Measurement:

    • Record the CD spectrum of the buffer and protein solution to obtain a baseline.

  • Sample Measurement:

    • Record the CD spectrum of the this compound-protein complex.

  • Data Processing:

    • Subtract the baseline spectrum from the sample spectrum.

    • The data is typically presented as ellipticity (in millidegrees) versus wavelength. It can be converted to molar ellipticity if the concentration and path length are known.

Raman Spectroscopy

Raman spectroscopy provides information about the vibrational modes of a molecule and is particularly sensitive to the conjugated polyene chain of carotenoids.

Quantitative Data

Table 5: Raman Bands of this compound

Wavenumber (cm⁻¹)AssignmentReference
1512C=C stretching vibration (ν₁)[2]
1155C-C stretching vibration (ν₂)[2]
1003C-CH₃ in-plane rocking mode (ν₃)[2]
Experimental Protocol: Raman Spectroscopy of this compound

Objective: To obtain the Raman spectrum of this compound.

Materials:

  • Purified this compound sample (solid or in solution)

  • Raman spectrometer with a suitable laser excitation wavelength (e.g., 532 nm or 785 nm)

  • Microscope slide or appropriate sample holder

Procedure:

  • Sample Preparation:

    • The sample can be a solid powder, a concentrated solution, or a thin film.

    • Place the sample on the microscope stage of the Raman spectrometer.

  • Instrument Setup:

    • Turn on the spectrometer and the laser.

    • Select the laser excitation wavelength. For carotenoids, a wavelength in the visible range (e.g., 532 nm) can lead to resonance enhancement of the Raman signal.

    • Focus the laser on the sample.

    • Set the acquisition parameters: laser power, exposure time, and number of accumulations.

  • Spectrum Acquisition:

    • Acquire the Raman spectrum over the desired wavenumber range (e.g., 200-2000 cm⁻¹).

  • Data Processing:

    • Perform baseline correction to remove any fluorescence background.

    • Identify the positions and relative intensities of the characteristic Raman bands.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the spectroscopic characterization of this compound and the logical relationship between its structure and spectroscopic properties.

Spectroscopic_Workflow cluster_extraction Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis & Interpretation start Salinibacter ruber culture extraction Solvent Extraction start->extraction purification Chromatography (HPLC/TLC) extraction->purification uv_vis UV-Vis Spectroscopy purification->uv_vis nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms cd Circular Dichroism purification->cd raman Raman Spectroscopy purification->raman uv_vis_data Absorption Maxima (λmax) uv_vis->uv_vis_data nmr_data Chemical Shifts (δ) nmr->nmr_data ms_data m/z & Fragmentation ms->ms_data cd_data Ellipticity cd->cd_data raman_data Wavenumbers (cm⁻¹) raman->raman_data structure Structural Elucidation uv_vis_data->structure nmr_data->structure ms_data->structure cd_data->structure raman_data->structure

Caption: General experimental workflow for the extraction, purification, and spectroscopic characterization of this compound.

Structure_Property_Relationship cluster_structure Molecular Structure cluster_property Spectroscopic Property polyene Conjugated Polyene Chain uv_vis_prop UV-Vis Absorption (λmax) polyene->uv_vis_prop determines raman_prop Raman Bands (ν₁, ν₂, ν₃) polyene->raman_prop influences nmr_prop NMR Chemical Shifts polyene->nmr_prop determines end_groups End Groups (Ring & Acyclic) cd_prop Induced Chirality (CD Spectrum) end_groups->cd_prop affects conformation & end_groups->nmr_prop determines glycoside Acyl Glycoside Moiety glycoside->nmr_prop determines ms_prop Mass & Fragmentation glycoside->ms_prop influences

Caption: Logical relationship between the structural features of this compound and its key spectroscopic properties.

References

Salinixanthin: A Technical Guide to its Core Functions in Extremophilic Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extremophilic microorganisms, thriving in environments with high salinity, extreme temperatures, or radiation, have evolved unique biochemical arsenals to survive and flourish. Among these are specialized carotenoids, pigments that play crucial roles in photoprotection, antioxidant defense, and maintaining membrane fluidity. Salinixanthin, a C40-carotenoid acyl glycoside, is the principal carotenoid found in the extremely halophilic bacterium Salinibacter ruber.[1] This technical guide provides an in-depth exploration of the multifaceted functions of this compound, detailing its role in light harvesting, its presumed function as a potent antioxidant, and its contribution to membrane stability. The guide also offers detailed experimental protocols for the extraction and analysis of this compound, as well as for the quantification of its antioxidant properties, to facilitate further research and development in this area.

Chemical Structure of this compound

This compound is a complex carotenoid molecule with the chemical structure (all-E,2'S)-2'-hydroxy-1'-[6-O-(13-methyltetradecanoyl)-beta-D-glycopyranosyloxy]-3',4'-didehydro-1',2'-dihydro-beta,psi-caroten-4-one.[1] This structure includes a long polyene chain responsible for its light-absorbing properties, a glycoside moiety, and an acyl group.

Core Functions of this compound in Salinibacter ruber

This compound performs several vital functions that are critical for the survival of Salinibacter ruber in its hypersaline environment. These functions are primarily centered around light harvesting, antioxidant defense, and maintenance of membrane integrity.

Light-Harvesting Antenna in Xanthorhodopsin

The most well-documented function of this compound is its role as a light-harvesting antenna for xanthorhodopsin, a retinal-containing proton pump in Salinibacter ruber.[2][3] this compound absorbs light energy in a spectral range where retinal is less efficient and transfers this energy to the retinal chromophore. This energy transfer enhances the efficiency of the light-driven proton pumping activity of xanthorhodopsin, contributing to the bioenergetics of the cell. The binding of this compound to xanthorhodopsin is dependent on the presence of retinal and induces a specific chiral conformation in the this compound molecule.[2]

Antioxidant and Photoprotective Functions

The proposed photoprotective mechanism of this compound involves the dissipation of excess light energy and the scavenging of ROS generated by photochemical reactions. This protective role is essential for preventing damage to cellular components such as DNA, proteins, and lipids.

For comparative purposes, the antioxidant capacities of other carotenoids from extremophilic microorganisms are presented in the table below. Bacterioruberin, a C50 carotenoid found in many haloarchaea, has demonstrated significantly higher antioxidant activity than common C40 carotenoids like β-carotene.[4][5]

Table 1: Antioxidant Capacity of Carotenoids from Extremophilic Microorganisms

Carotenoid/ExtractSource OrganismAntioxidant AssayIC50 (µg/mL)Trolox Equivalent Antioxidant Capacity (TEAC)Reference
Bacterioruberin ExtractHalococcus morrhuaeABTS0.855.07[6]
Bacterioruberin ExtractHalobacterium salinarumABTS0.845.28[6]
Bacterioruberin ExtractHaloferax marinumABTS-2.3[4]
Bacterioruberin ExtractHaloferax marinumFRAP-4.62 µg TEAC/mL[4]
Zeaxanthin ExtractThermus filiformisABTS2.412.87[6]
Role in Membrane Fluidity and Stability

The unique structure of this compound, with its long polyene chain and attached acyl group, suggests a role in modulating the fluidity and stability of the cell membrane. In extremophiles, maintaining membrane integrity in the face of environmental stress is paramount. Carotenoids are known to insert into the lipid bilayer, where they can influence the packing of fatty acid chains and thereby regulate membrane fluidity. This is a critical adaptation for survival in environments with fluctuating temperatures and high salt concentrations.

Experimental Protocols

This section provides detailed methodologies for the extraction, analysis, and assessment of the antioxidant activity of this compound.

Carotenoid Extraction from Salinibacter ruber

This protocol is adapted from methods described for carotenoid extraction from halophilic bacteria.[7]

Materials:

Procedure:

  • Harvest Salinibacter ruber cells by centrifugation.

  • To the cell pellet, add the methanol/acetone (7:3, v/v) mixture. The volume will depend on the size of the pellet; a 10:1 solvent-to-pellet ratio (v/w) is a good starting point.

  • Vortex the mixture vigorously for 5-10 minutes to ensure thorough extraction.

  • Centrifuge the mixture at 5,000 x g for 10 minutes to pellet the cell debris.

  • Carefully collect the supernatant containing the carotenoids.

  • Repeat the extraction process (steps 2-5) on the pellet until the pellet is colorless.

  • Pool all the supernatants.

  • Add an equal volume of hexane to the pooled supernatant in a separatory funnel.

  • Add a small amount of saturated NaCl solution to aid in phase separation.

  • Gently mix the phases and then allow them to separate. The carotenoids will partition into the upper hexane layer.

  • Collect the upper hexane layer and dry it over anhydrous sodium sulfate.

  • Evaporate the hexane under reduced pressure using a rotary evaporator to obtain the crude carotenoid extract.

  • Store the extract at -20°C in the dark.

G cluster_extraction Carotenoid Extraction Workflow cell_pellet Salinibacter ruber cell pellet vortex Vortex cell_pellet->vortex extraction_solvent Methanol/Acetone (7:3) extraction_solvent->vortex centrifuge1 Centrifuge vortex->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 repeat_extraction Repeat Extraction centrifuge1->repeat_extraction pooled_supernatant Pooled Supernatant supernatant1->pooled_supernatant repeat_extraction->vortex hexane_addition Add Hexane & NaCl pooled_supernatant->hexane_addition phase_separation Phase Separation hexane_addition->phase_separation hexane_layer Collect Hexane Layer phase_separation->hexane_layer drying Dry with Na2SO4 hexane_layer->drying evaporation Evaporate Hexane drying->evaporation crude_extract Crude this compound Extract evaporation->crude_extract

Workflow for the extraction of this compound from Salinibacter ruber.

HPLC Analysis of this compound

This protocol provides a general framework for the analysis of carotenoids by High-Performance Liquid Chromatography (HPLC), which can be optimized for this compound. C30 columns are often preferred for carotenoid analysis due to their ability to separate isomers.

Materials:

  • Crude carotenoid extract

  • HPLC system with a photodiode array (PDA) detector

  • C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Methanol/Water (95:5, v/v) with 0.1% ammonium (B1175870) acetate (B1210297)

  • Mobile Phase B: Methyl-tert-butyl ether (MTBE)

  • HPLC-grade solvents

Procedure:

  • Dissolve the crude carotenoid extract in a suitable solvent (e.g., MTBE or the initial mobile phase composition).

  • Filter the sample through a 0.22 µm syringe filter before injection.

  • Set the column temperature to 25°C.

  • Set the PDA detector to scan from 250-700 nm, with a specific monitoring wavelength at the maximum absorbance of this compound (around 480-510 nm).

  • Use a gradient elution program. An example gradient is as follows:

    • 0-10 min: 95% A, 5% B

    • 10-25 min: Gradient to 50% A, 50% B

    • 25-30 min: Hold at 50% A, 50% B

    • 30-35 min: Gradient back to 95% A, 5% B

    • 35-40 min: Hold at 95% A, 5% B for column re-equilibration

  • Inject the sample and run the analysis.

  • Identify this compound based on its retention time and characteristic absorption spectrum.

Antioxidant Activity Assays

The following are detailed protocols for common antioxidant assays that can be used to evaluate the antioxidant capacity of this compound extracts.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Materials:

  • DPPH solution (0.1 mM in methanol)

  • This compound extract (dissolved in methanol at various concentrations)

  • Trolox or Ascorbic Acid (as a standard)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the this compound extract and the standard in methanol.

  • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

  • Add 100 µL of the sample dilutions or the standard dilutions to the corresponding wells.

  • For the blank, add 100 µL of methanol to the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

  • Determine the IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Materials:

  • ABTS stock solution (7 mM in water)

  • Potassium persulfate solution (2.45 mM in water)

  • ABTS•+ working solution

  • This compound extract (dissolved in a suitable solvent)

  • Trolox (as a standard)

  • Ethanol (B145695) or phosphate-buffered saline (PBS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS•+ radical solution by mixing equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm. This is the ABTS•+ working solution.

  • Prepare a series of dilutions of the this compound extract and the Trolox standard.

  • In a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well.

  • Add 10 µL of the sample dilutions or the standard dilutions to the corresponding wells.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the ABTS•+ solution without the sample.

  • The antioxidant capacity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Materials:

  • FRAP reagent:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl3·6H2O solution

  • This compound extract

  • Ferrous sulfate (FeSO4·7H2O) or Trolox (as a standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl3·6H2O solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.

  • Prepare a series of dilutions of the this compound extract and the standard.

  • In a 96-well microplate, add 180 µL of the FRAP working solution to each well.

  • Take an initial absorbance reading at 593 nm.

  • Add 20 µL of the sample dilutions or the standard dilutions to the corresponding wells.

  • Incubate the plate at 37°C for 4 minutes.

  • Measure the absorbance at 593 nm.

  • The change in absorbance is proportional to the reducing power of the sample. The results can be expressed as µM of Fe(II) equivalents or as Trolox equivalents.

G cluster_antioxidant_assays Antioxidant Assay Workflow cluster_dpph DPPH Assay cluster_abts ABTS Assay cluster_frap FRAP Assay sample_prep Prepare this compound Extract Dilutions dpph_mix Mix Extract + DPPH sample_prep->dpph_mix abts_mix Mix Extract + ABTS•+ sample_prep->abts_mix frap_mix Mix Extract + FRAP sample_prep->frap_mix dpph_reagent DPPH Solution dpph_reagent->dpph_mix dpph_incubate Incubate 30 min (dark) dpph_mix->dpph_incubate dpph_read Read Absorbance at 517 nm dpph_incubate->dpph_read dpph_calc Calculate % Scavenging & IC50 dpph_read->dpph_calc abts_reagent ABTS•+ Solution abts_reagent->abts_mix abts_incubate Incubate 6 min abts_mix->abts_incubate abts_read Read Absorbance at 734 nm abts_incubate->abts_read abts_calc Calculate % Inhibition & TEAC abts_read->abts_calc frap_reagent FRAP Reagent frap_reagent->frap_mix frap_incubate Incubate 4 min at 37°C frap_mix->frap_incubate frap_read Read Absorbance at 593 nm frap_incubate->frap_read frap_calc Calculate Ferric Reducing Power frap_read->frap_calc

Comparative workflow of common antioxidant assays.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of carotenoids in bacteria follows a well-established pathway starting from the isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). While the complete and experimentally verified pathway for this compound in S. ruber is still under investigation, a proposed pathway can be constructed based on the known carotenoid biosynthesis genes identified in its genome and pathways in related organisms.[8][9] The key enzymes likely involved are phytoene (B131915) synthase (CrtB), phytoene desaturase (CrtI), lycopene (B16060) cyclase (CrtY), and β-carotene ketolase (CrtO), followed by glycosylation and acylation steps.

G cluster_biosynthesis Proposed this compound Biosynthesis Pathway ggpp Geranylgeranyl pyrophosphate (GGPP) phytoene Phytoene ggpp->phytoene CrtB lycopene Lycopene phytoene->lycopene CrtI beta_carotene β-Carotene lycopene->beta_carotene CrtY zeaxanthin Zeaxanthin beta_carotene->zeaxanthin CrtZ intermediate Keto-carotenoid intermediate zeaxanthin->intermediate CrtO/CrtW salinixanthin_precursor This compound (aglycone) intermediate->salinixanthin_precursor Further modifications This compound This compound salinixanthin_precursor->this compound Glycosylation & Acylation

Proposed biosynthetic pathway of this compound in Salinibacter ruber.

Conclusion and Future Directions

This compound is a remarkable carotenoid with a primary, well-defined role as a light-harvesting antenna in the proton-pumping activity of xanthorhodopsin in the extremophilic bacterium Salinibacter ruber. Its complex structure strongly suggests additional, crucial functions in antioxidant defense and the maintenance of membrane stability, which are vital for survival in hypersaline environments. While direct quantitative evidence for these latter roles is still emerging, the comparative data from other extremophilic carotenoids highlight the significant potential of this compound as a potent antioxidant.

The detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the multifaceted functions of this compound. Future research should focus on obtaining purified this compound to definitively quantify its antioxidant capacity and to conduct biophysical studies to elucidate its precise interactions within the cell membrane. A deeper understanding of the regulation of the this compound biosynthesis pathway could also open up avenues for its biotechnological production. Such research will not only enhance our fundamental understanding of microbial adaptation to extreme environments but also unlock the potential of this compound for applications in the pharmaceutical, nutraceutical, and cosmetic industries.

References

A Preliminary Investigation of the Antioxidant Potential of Salinixanthin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salinixanthin, a C40-carotenoid acyl glycoside found in the extremophilic bacterium Salinibacter ruber, is primarily known for its role as a light-harvesting antenna in xanthorhodopsin.[1][2][3][4] While its photophysical properties have been the subject of study, its potential as a biological antioxidant remains largely unexplored. Carotenoids as a class are recognized for their significant antioxidant properties, capable of quenching singlet oxygen and scavenging free radicals.[5][6] This technical guide provides a framework for the preliminary investigation of this compound's antioxidant potential, outlining key in vitro chemical and cellular assays, and exploring its potential interaction with the Nrf2-ARE signaling pathway, a critical regulator of cellular antioxidant responses.[7][8][9] This document is intended to serve as a comprehensive resource for researchers initiating studies into the antioxidant capabilities of this novel carotenoid.

Introduction to this compound and the Rationale for Antioxidant Investigation

This compound is a unique carotenoid distinguished by a 4-keto group on its β-ionone ring and a glycosylated acyl group.[3][10] Its primary documented function is in xanthorhodopsin, where it transfers absorbed light energy to the retinal chromophore, broadening the action spectrum for proton pumping.[4][10]

The rationale for investigating this compound's antioxidant potential is grounded in the well-established antioxidant capacity of other carotenoids, such as astaxanthin (B1665798) and β-carotene.[6][11][12] These molecules effectively neutralize reactive oxygen species (ROS) through various mechanisms, including electron transfer, hydrogen abstraction, and radical addition.[5][13] Given the structural similarities, specifically the conjugated polyene chain which is crucial for radical scavenging, it is hypothesized that this compound also possesses antioxidant properties. Furthermore, under certain conditions, some carotenoids can exhibit pro-oxidant effects, particularly in cancer cells, which adds another layer of complexity and potential therapeutic application to investigate.[13][14]

In Vitro Assessment of Antioxidant Capacity

A foundational step in evaluating a novel compound's antioxidant potential is to determine its direct radical-scavenging ability using chemical assays. The most common and complementary assays are the DPPH and ABTS tests.

Data Presentation: Hypothetical Radical Scavenging Activity

As no experimental data for this compound's antioxidant activity is currently published, the following table presents a hypothetical data structure for reporting results from DPPH and ABTS assays, comparing this compound to a known antioxidant standard like Trolox or Ascorbic Acid. This serves as a template for data presentation.

CompoundAssayIC50 (µg/mL)Trolox Equivalent Antioxidant Capacity (TEAC) (mM Trolox/mg sample)
This compoundDPPHTBDTBD
This compoundABTSTBDTBD
Trolox (Standard)DPPHX.XX1.00
Trolox (Standard)ABTSY.YY1.00

TBD: To Be Determined experimentally.

Experimental Protocols

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[15][16][17][18]

Principle: DPPH• (purple) + AH (Antioxidant) → DPPH-H (yellow) + A•

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • This compound extract/pure compound

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this working solution should be approximately 1.0 ± 0.2 at 517 nm.[16] Store in the dark.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol) and make serial dilutions to obtain a range of concentrations. Prepare similar dilutions for the positive control.

  • Assay:

    • To each well of a 96-well plate, add 20 µL of the sample or standard dilution.[19]

    • Add 180-200 µL of the DPPH working solution to each well.[19]

    • Include a blank control (solvent + methanol) and a negative control (solvent + DPPH solution).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[16][17]

  • Measurement: Read the absorbance at 517 nm using a microplate reader.[17][19]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the inhibition percentage against the sample concentrations.

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[20][21][22] It is applicable to both hydrophilic and lipophilic antioxidants.

Principle: ABTS•+ (blue/green) + AH (Antioxidant) → ABTS + A• + H+

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol (B145695)

  • This compound extract/pure compound

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.[21]

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.[21]

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[21][23]

  • Preparation of ABTS•+ Working Solution: Dilute the stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[22][23]

  • Sample Preparation: Prepare serial dilutions of this compound and a positive control as described for the DPPH assay.

  • Assay:

    • Add 10 µL of the sample or standard dilution to each well.

    • Add 190 µL of the ABTS•+ working solution.[20]

  • Incubation: Incubate the plate at room temperature for 6-10 minutes in the dark.[23]

  • Measurement: Read the absorbance at 734 nm.[22]

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Workflow for In Vitro Antioxidant Assays

G cluster_prep Preparation cluster_dpph DPPH Assay cluster_abts ABTS Assay cluster_analysis Data Analysis This compound This compound Sample SerialDilution Prepare Serial Dilutions This compound->SerialDilution Standard Standard (Trolox) Standard->SerialDilution DPPH_mix Mix Sample + DPPH Solution SerialDilution->DPPH_mix ABTS_mix Mix Sample + ABTS•+ Solution SerialDilution->ABTS_mix DPPH_sol Prepare 0.1mM DPPH Solution DPPH_sol->DPPH_mix DPPH_incubate Incubate 30 min (dark) DPPH_mix->DPPH_incubate DPPH_read Read Absorbance @ 517nm DPPH_incubate->DPPH_read Calc Calculate % Inhibition DPPH_read->Calc ABTS_sol Prepare ABTS•+ Solution ABTS_sol->ABTS_mix ABTS_incubate Incubate 6-10 min (dark) ABTS_mix->ABTS_incubate ABTS_read Read Absorbance @ 734nm ABTS_incubate->ABTS_read ABTS_read->Calc IC50 Determine IC50 Value Calc->IC50 TEAC Calculate TEAC IC50->TEAC

Workflow for DPPH and ABTS antioxidant capacity assays.

Cellular Antioxidant Activity and Mechanistic Insights

While chemical assays are useful for initial screening, cellular assays provide more biologically relevant information on an antioxidant's ability to protect cells from oxidative stress.

Cellular Antioxidant Assay (CAA)

The CAA measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from its precursor (DCFH-DA) within cells, following exposure to a free radical generator.[24]

Principle:

  • Cells are incubated with DCFH-DA, which is cell-permeable and non-fluorescent.

  • Intracellular esterases cleave the acetate (B1210297) groups, trapping DCFH within the cell.

  • ROS generated by an initiator (e.g., AAPH) oxidize DCFH to the highly fluorescent DCF.

  • An effective antioxidant will scavenge the ROS, preventing the oxidation of DCFH and thus reducing fluorescence.

Data Presentation: Hypothetical Cellular Antioxidant Activity
Cell LineTreatmentOxidative StressorDCF Fluorescence (Relative Fluorescence Units)% Reduction in Oxidative Stress
HepG2Vehicle ControlAAPHXN/A
HepG2This compound (1µM)AAPHYTBD
HepG2This compound (5µM)AAPHZTBD
HepG2Quercetin (Std.)AAPHATBD

TBD: To Be Determined experimentally.

Experimental Protocol: Cellular Antioxidant Assay

Materials:

  • Adherent cell line (e.g., HepG2, human liver cancer cell line)

  • Cell culture medium and supplements

  • 96-well black, clear-bottom cell culture plates

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) or another peroxyl radical initiator

  • This compound

  • Positive control (e.g., Quercetin)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells (e.g., HepG2 at 6 x 10^4 cells/well) in a 96-well black plate and culture until confluent (approx. 24h).[24]

  • Treatment: Remove media and treat cells with various concentrations of this compound and the positive control in treatment media for 1-2 hours.

  • Probe Loading: Remove treatment media and add 100 µL of 25 µM DCFH-DA solution to each well. Incubate for 60 minutes at 37°C.

  • Induction of Oxidative Stress: Wash cells with PBS. Add 100 µL of 600 µM AAPH solution to all wells except the negative control wells.

  • Measurement: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure fluorescence (excitation 485 nm, emission 535 nm) every 5 minutes for 1 hour.

  • Calculation: The antioxidant activity is determined by calculating the area under the curve (AUC) for fluorescence versus time. The percent inhibition is calculated relative to the control (AAPH-treated) cells.

Investigating the Nrf2-ARE Signaling Pathway

A key mechanism by which cells combat oxidative stress is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[7][8][25] Many antioxidants, including various carotenoids, are known to activate this pathway.[5][9]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation.[7][9] Upon exposure to oxidative stress or electrophiles (which may include antioxidant compounds), Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the ARE sequence in the promoter region of target genes, and initiates the transcription of a battery of cytoprotective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[9][26]

Investigating whether this compound can activate this pathway would provide significant mechanistic insight into its potential cellular antioxidant effects. This can be assessed by measuring the nuclear translocation of Nrf2 (via immunofluorescence or Western blot of nuclear/cytosolic fractions) and the upregulation of downstream target genes/proteins (via qPCR or Western blot).

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Nrf2_Keap1 Nrf2 Keap1 Nrf2->Nrf2_Keap1 Keap1 Keap1 Keap1->Nrf2_Keap1 Proteasome Proteasome Nrf2_Keap1->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2_Keap1->Nrf2_nuc Nrf2 Release & Translocation ARE ARE Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Activates Transcription Response Cellular Antioxidant Response Genes->Response This compound This compound (or Oxidative Stress) This compound->Keap1 Inactivates

The Nrf2-ARE signaling pathway and potential activation by this compound.

Conclusion and Future Directions

This guide outlines a systematic approach for a preliminary investigation into the antioxidant potential of this compound. The proposed workflow, moving from basic chemical reactivity to more complex cellular mechanisms, provides a robust framework for characterizing its activity. While the primary role of this compound in S. ruber is photophysical, its chemical structure strongly suggests a capacity for antioxidant action that warrants thorough investigation.

Future studies should aim to:

  • Execute the described DPPH, ABTS, and cellular antioxidant assays to generate quantitative data on this compound's efficacy.

  • Confirm Nrf2 pathway activation through Western blotting for Nrf2 nuclear translocation and qPCR for downstream gene expression (HO-1, NQO1).

  • Investigate its effect on lipid peroxidation, a key process in cellular damage.[12]

  • Explore potential pro-oxidant activities in cancer cell lines, as seen with other carotenoids.[13]

The exploration of novel natural products like this compound is crucial for the discovery of new therapeutic agents. The methodologies and conceptual frameworks presented here provide a clear path forward for researchers to elucidate the potential health benefits of this fascinating carotenoid.

References

Salinixanthin: A Technical Guide to its Natural Sources, Isolation, and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salinixanthin, a C40-carotenoid acyl glycoside, is a vibrant red pigment primarily found in the extremely halophilic eubacterium, Salinibacter ruber. This molecule has garnered significant interest due to its unique biological role as a light-harvesting antenna for the membrane protein xanthorhodopsin, a novel proton pump. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed protocols for its isolation and purification, and an exploration of its biosynthetic pathway and functional significance. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development who are interested in the potential applications of this unique carotenoid.

Natural Sources of this compound

The primary and most significant natural source of this compound is the extremely halophilic bacterium Salinibacter ruber. This organism thrives in hypersaline environments, such as saltern crystallizer ponds, where salt concentrations are at or near saturation. In S. ruber, this compound is the principal carotenoid, accounting for over 96% of the total carotenoid content.[1] Its abundance in this bacterium makes S. ruber the target organism for the isolation of this pigment.

Cultivation of Salinibacter ruber

The production of this compound is intrinsically linked to the successful cultivation of S. ruber. This bacterium has specific growth requirements reflecting its extremophilic nature.

Table 1: Growth Conditions for Salinibacter ruber Strain M31 (DSM 13855)

ParameterOptimal Condition/Medium CompositionReference
Growth Medium Modified Growth Medium (MGM)[2]
Peptone5%
Yeast Extract1%
Total Salt Concentration 23%[2]
NaCl3.1 M
MgCl₂·6H₂O170 mM
MgSO₄·7H₂O38.5 mM
KCl67 mM
NaHCO₃2.9 mM
NaBr0.62 mM
Temperature 37 °C[2]
Growth Phase for Harvest Late exponential (OD₆₀₀ = 1.25)[2]

Isolation and Purification of this compound

The isolation of this compound from S. ruber biomass involves a multi-step process that includes cell harvesting, extraction with organic solvents, and purification to remove contaminants such as proteins and lipids.

Experimental Protocol: Extraction and Initial Purification

This protocol is a compilation of methodologies described in the scientific literature.

  • Cell Harvesting: Centrifuge the S. ruber culture from the late exponential growth phase at 5000 x g for 10 minutes at 4 °C. Resuspend the cell pellet in a suitable buffer, such as 50 mM Sodium phosphate (B84403) buffer (pH 7.8).[2]

  • Cell Lysis (Optional but Recommended): For enhanced extraction efficiency, cell disruption can be performed. Methods such as sonication or French press are effective.

  • Solvent Extraction: Extract the cell pellet or lysate with an acetone/methanol mixture (7:3 v/v).[3] This step solubilizes this compound and other cellular lipids.

  • Purification by Precipitation: Precipitate proteins and lipids from the solvent extract by adding cold acetone. This step is often repeated two to three times to improve the purity of the this compound extract.[3]

  • Removal of Precipitates: Centrifuge the mixture to pellet the precipitated proteins and lipids.

  • Solvent Evaporation: Carefully collect the supernatant containing the solubilized this compound and evaporate the solvent using a rotary evaporator.

  • Storage: Dissolve the dried this compound extract in ethanol (B145695) for storage at -60°C. For experimental use, it can be dispersed in a buffer containing a detergent like 0.15% DDM and 100 mM NaCl.

High-Performance Liquid Chromatography (HPLC) Analysis

While a standardized, detailed HPLC protocol specifically for this compound is not extensively documented, general methods for carotenoid analysis can be adapted. This compound can be identified and quantified by HPLC.[1] For quantitative analysis, a C18 reversed-phase column is commonly used with a mobile phase gradient of organic solvents.

Table 2: General Parameters for HPLC Analysis of Carotenoids (Adaptable for this compound)

ParameterDescription
Stationary Phase C18 reversed-phase column
Mobile Phase A gradient of solvents such as acetonitrile, methanol, and ethyl acetate (B1210297) is typically used.
Detection UV-Vis detector, with monitoring at the absorption maxima of this compound (around 487 nm and 519 nm in membranes).[3]
Quantification Based on a standard curve of purified this compound or a suitable carotenoid standard.

Biosynthesis and Functional Significance

Biosynthetic Pathway of this compound

The biosynthesis of this compound in S. ruber proceeds through the general carotenoid pathway. Key enzymes, identified through genomic analysis, are responsible for the later steps in its formation. The pathway begins with the synthesis of the C20 precursor, geranylgeranyl pyrophosphate (GGPP), and proceeds through the formation of lycopene (B16060) and β-carotene. The genes encoding lycopene β-cyclase (CrtY) and β-carotene ketolase (CrtO) have been identified in the S. ruber genome and are crucial for the conversion of β-carotene into intermediates that lead to this compound.

Salinixanthin_Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene Phytoene Synthase Lycopene Lycoprene Phytoene->Lycopene Phytoene Desaturase beta_Carotene β-Carotene Lycopene->beta_Carotene Lycopene β-cyclase (CrtY) Intermediates Intermediates beta_Carotene->Intermediates β-carotene ketolase (CrtO) This compound This compound Intermediates->this compound Further modifications (glycosylation, acylation)

A simplified diagram of the proposed biosynthetic pathway of this compound.
Functional Role: A Light-Harvesting Antenna

The most remarkable function of this compound is its role as a light-harvesting antenna for xanthorhodopsin, a retinal-containing proton pump in the cell membrane of S. ruber. This compound absorbs light energy in the green-yellow region of the spectrum and efficiently transfers this energy to the retinal chromophore of xanthorhodopsin. This energy transfer enhances the efficiency of light-driven proton pumping across the cell membrane, contributing to the generation of a proton motive force for ATP synthesis. The quantum efficiency of this energy transfer is estimated to be around 40-45%.

Xanthorhodopsin_Function cluster_membrane Cell Membrane This compound This compound Xanthorhodopsin Xanthorhodopsin (with Retinal) This compound->Xanthorhodopsin Energy Transfer Proton_out H+ Xanthorhodopsin->Proton_out Proton Pumping Proton_in H+ Light Light Light->this compound

The functional relationship between this compound and xanthorhodopsin.

Workflow for this compound Isolation and Analysis

The following diagram outlines the general workflow from the cultivation of S. ruber to the analysis of purified this compound.

Salinixanthin_Workflow Cultivation Cultivation of Salinibacter ruber Harvesting Cell Harvesting (Centrifugation) Cultivation->Harvesting Extraction Solvent Extraction (Acetone/Methanol) Harvesting->Extraction Purification Purification (Cold Acetone Precipitation) Extraction->Purification Evaporation Solvent Evaporation Purification->Evaporation Pure_this compound Pure this compound Evaporation->Pure_this compound Analysis Analysis (HPLC, Spectroscopy) Pure_this compound->Analysis

A general workflow for the isolation and analysis of this compound.

Conclusion and Future Perspectives

This compound stands out as a fascinating natural product with a well-defined and unique biological function. The protocols and information provided in this guide offer a solid foundation for researchers to explore this pigment further. While the primary source and isolation methods are established, there is a need for more quantitative data on production yields and the optimization of purification protocols. Future research could focus on metabolic engineering of S. ruber to enhance this compound production, as well as exploring its potential applications in areas such as natural colorants, antioxidants, and as a tool in biophysical studies of light-harvesting systems. The unique properties of this compound make it a compelling subject for continued scientific investigation.

References

Unraveling the Salinixanthin-Retinal Nexus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the intricate molecular interactions between the carotenoid salinixanthin and the chromophore retinal within the novel microbial rhodopsin, xanthorhodopsin. Found in the extremophilic bacterium Salinibacter ruber, this unique protein complex showcases a remarkable light-harvesting system, offering profound insights into bioenergetics and presenting potential avenues for drug development and bio-inspired technologies. This document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular processes to facilitate a comprehensive understanding of this fascinating biological phenomenon.

The Core Interaction: A Symphony of Two Chromophores

Xanthorhodopsin is a light-driven proton pump, a member of the microbial rhodopsin family.[1] Unlike its canonical counterparts, which solely rely on a retinal chromophore, xanthorhodopsin uniquely incorporates a second pigment, the C40-carotenoid acyl glycoside this compound, as a light-harvesting antenna.[2][3] This dual-chromophore system allows Salinibacter ruber to capture a broader spectrum of light for energy transduction.

The fundamental interaction involves the efficient transfer of light energy absorbed by this compound to the retinal molecule. This energy transfer ultimately drives a photocycle that results in the translocation of protons across the cell membrane, establishing a proton motive force that can be harnessed for cellular processes.[1][4] The stoichiometry of this complex is approximately 1:1, with one molecule of this compound interacting with one molecule of retinal within the protein scaffold.[3][4]

A crucial aspect of this interaction is the dependence of this compound's conformation and spectral properties on the presence and state of the retinal chromophore. The binding of retinal to the apo-protein (xantho-opsin) induces a rigid and specific conformation in the associated this compound molecule, leading to a characteristic sharpening of its absorption bands.[2] Conversely, the removal or bleaching of the retinal chromophore results in a broadening of the this compound spectrum, indicating a more flexible and disordered state.[2] This dynamic interplay underscores a highly coupled relationship between the two chromophores, essential for the protein's function.

Quantitative Data Summary

The following tables summarize the key quantitative parameters derived from spectroscopic and crystallographic studies of the this compound-retinal interaction in xanthorhodopsin.

Table 1: Spectroscopic Properties of Chromophores in Xanthorhodopsin

ChromophoreAbsorption Maxima (λmax)Molar Extinction Coefficient (ε)Key Spectral Features
Retinal ~560 nm~63,000 M⁻¹cm⁻¹[3]Broad absorption band.
This compound (Bound) ~486 nm, ~521 nm[2]~180,000 M⁻¹cm⁻¹ (estimated)[3]Sharp, well-resolved vibronic bands.
This compound (Unbound) Broader, less defined peaksNot specifiedSpectrum resembles that of the carotenoid in organic solvents.

Table 2: Energy Transfer and Structural Parameters

ParameterValueMethod of DeterminationReference
Energy Transfer Efficiency (this compound to Retinal) ~40% - 45%Action Spectroscopy, Fluorescence Studies[4][5]
Distance between Chromophore Rings ~5 ÅX-ray Crystallography[6]
Angle between Polyene Chains ~46°X-ray Crystallography[5]
Stoichiometric Ratio (this compound:Retinal) ~1:1Spectroscopic Analysis[3][4]

Experimental Protocols

This section outlines the methodologies for key experiments used to investigate the this compound-retinal interaction.

Absorption Spectroscopy

Absorption spectroscopy is a fundamental technique to monitor the spectral properties of the chromophores and their changes upon interaction.

Methodology:

  • Sample Preparation: Purified xanthorhodopsin is solubilized in a suitable buffer (e.g., 100 mM NaCl, 50 mM Tris-HCl, pH 8.0) containing a mild detergent like dodecyl maltoside to maintain protein stability.

  • Instrumentation: A dual-beam UV-Visible spectrophotometer is used to record the absorption spectra.

  • Data Acquisition: Spectra are typically recorded from 250 nm to 700 nm at room temperature in a 1 cm path-length quartz cuvette.

  • Bleaching Experiments: To study the retinal-dependence of this compound's spectrum, the retinal chromophore is bleached by adding hydroxylamine (B1172632) (e.g., 100 mM final concentration) and illuminating the sample with light.

  • Reconstitution Experiments: The apo-protein (xantho-opsin) is reconstituted by adding all-trans-retinal (B13868) in the dark, and the restoration of the characteristic absorption spectra of both chromophores is monitored over time.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to probe the chirality and conformational changes of the chromophores within the asymmetric protein environment.

Methodology:

  • Sample Preparation: Samples are prepared as for absorption spectroscopy, ensuring high purity and clarity to minimize light scattering.

  • Instrumentation: A spectropolarimeter equipped with a xenon lamp is used for CD measurements.

  • Data Acquisition: CD spectra are recorded in the visible region (e.g., 300-600 nm) to observe the electronic transitions of the chromophores. The data is typically expressed in terms of ellipticity (millidegrees).

  • Analysis: The induced CD signals of the achiral this compound upon binding to the protein provide information about its constrained conformation and its interaction with the chiral environment created by the protein and the retinal. Changes in the CD spectrum upon bleaching and reconstitution are analyzed to understand the coupling between the two chromophores.[7]

Visualizing the Molecular Machinery

The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes and workflows related to the this compound-retinal interaction.

Salinixanthin_Retinal_Energy_Transfer cluster_light_absorption Light Absorption cluster_energy_transfer Energy Transfer cluster_proton_pump Proton Pumping Cascade Photon1 Photon (480-530 nm) This compound This compound (S0) Photon1->this compound Absorption Salinixanthin_excited This compound (S2*) Retinal Retinal (Ground State) Salinixanthin_excited->Retinal Förster Resonance Energy Transfer (FRET) (~40-45% efficiency) Retinal_excited Retinal (Excited State) Retinal_isomerization Retinal Isomerization (all-trans to 13-cis) Retinal_excited->Retinal_isomerization Protein_conformation_change Protein Conformational Change Retinal_isomerization->Protein_conformation_change Proton_translocation Proton Translocation (H+ out) Protein_conformation_change->Proton_translocation

Energy transfer pathway from this compound to Retinal in Xanthorhodopsin.

Experimental_Workflow_Spectroscopy cluster_purification Sample Preparation cluster_analysis Spectroscopic Analysis cluster_manipulation Chromophore Manipulation start Salinibacter ruber cell culture mem_prep Membrane Preparation start->mem_prep solubilization Solubilization with Dodecyl Maltoside mem_prep->solubilization purification Purified Xanthorhodopsin solubilization->purification abs_spec Absorption Spectroscopy (UV-Vis) purification->abs_spec cd_spec Circular Dichroism Spectroscopy purification->cd_spec bleaching Bleaching with Hydroxylamine + Light abs_spec->bleaching cd_spec->bleaching reconstitution Reconstitution with all-trans-Retinal bleaching->reconstitution reconstitution->abs_spec Monitor Spectral Recovery reconstitution->cd_spec Monitor Conformational Changes

Experimental workflow for spectroscopic analysis of this compound-Retinal interaction.

Conclusion and Future Directions

The this compound-retinal interaction in xanthorhodopsin represents a significant evolution in our understanding of microbial photobiology. The intricate coupling between the two chromophores, where the presence of retinal dictates the conformation and spectral properties of the light-harvesting this compound, highlights a sophisticated mechanism for optimizing light capture and energy transfer. The quantitative data and experimental protocols detailed in this guide provide a solid foundation for researchers aiming to delve deeper into this system.

Future research in this area could focus on several key aspects. Elucidating the precise molecular determinants within the protein that mediate the communication between the two chromophores would be a significant advancement. Time-resolved spectroscopic studies could provide a more dynamic picture of the energy transfer process and the subsequent conformational changes in both the chromophores and the protein. Furthermore, the unique stability and light-harvesting capabilities of xanthorhodopsin make it an attractive candidate for applications in bio-inspired solar energy conversion and the development of novel optogenetic tools. A thorough understanding of the this compound-retinal interaction is paramount to realizing these future possibilities.

References

A Technical Guide to Salinixanthin and Xanthorhodopsin: A Dual Chromophore System for Light-Driven Proton Pumping

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of salinixanthin and its associated protein, xanthorhodopsin, a unique light-driven proton pump. We delve into the biochemical and biophysical properties of this system, detailing the synergistic interaction between the two chromophores. This document summarizes key quantitative data, outlines experimental methodologies for their study, and provides visual representations of the underlying mechanisms to facilitate a comprehensive understanding for research and development applications.

Introduction

Xanthorhodopsin (XR) is a remarkable retinal-containing protein discovered in the extremely halophilic eubacterium Salinibacter ruber.[1][2] Unlike other microbial rhodopsins that solely rely on a retinal chromophore, xanthorhodopsin uniquely incorporates a second chromophore, the C40-carotenoid acyl glycoside this compound, which functions as a light-harvesting antenna.[3][4] This dual-chromophore system enhances the protein's ability to capture light energy over a broader spectral range, which is then utilized for transmembrane proton transport.[3][4] The close interaction and efficient energy transfer from this compound to the retinal chromophore make this system a fascinating subject for studying light-harvesting mechanisms and a potential model for the development of novel light-driven molecular machinery.[3][5]

This compound, the principal carotenoid in S. ruber, is characterized by a 4-keto group on its β-ionone ring, a feature critical for its binding and function within the xanthorhodopsin protein.[6][7] The discovery of this carotenoid antenna in a retinal-based proton pump has significant implications for our understanding of microbial light adaptation and energy conversion strategies in extreme environments.[8]

Quantitative Data Summary

The following tables summarize key quantitative data extracted from the literature, providing a comparative overview of the spectral properties, energy transfer efficiency, structural parameters, and photocycle kinetics of the this compound-xanthorhodopsin complex.

ParameterValueReference(s)
Xanthorhodopsin
Retinal Absorption Maximum~560 - 565 nm[3][9]
Bound this compound
Absorption Maxima456, 486, 521 nm[3][10]
Energy Transfer
Quantum Efficiency~40-45%[4][11][12]
Structural Parameters
Chromophore Stoichiometry1:1 (this compound:Retinal)[3][4]
Chromophore Center-to-Center Distance11 - 13 Å[13][14]
Angle between Transition Moments46° - 56°[11][13]

Table 1: Spectroscopic and Structural Properties

IntermediateRise TimeDecay TimeWavelength(s) of Max. Absorbance ChangeReference(s)
K-~7.5 µs-[3]
L~7.5 µs~35 µs-[3]
M~35 µs~1.3 ms~410 nm[3]
N~280 µs~11 ms-[3]
O~1.3 ms~100 ms-[3]

Table 2: Xanthorhodopsin Photocycle Kinetics (at pH 8.8, 20°C)

Experimental Protocols

The study of this compound and xanthorhodopsin involves a variety of specialized techniques for membrane protein analysis. Below are detailed methodologies for key experiments.

Expression and Purification of Xanthorhodopsin

The native source of xanthorhodopsin is the extremely halophilic bacterium Salinibacter ruber.[3]

  • Cultivation of Salinibacter ruber : Cells are grown in a high-salt medium (e.g., 4 M NaCl) under aerobic conditions. The culture develops a deep red color due to the high concentration of this compound.[3]

  • Membrane Vesicle Preparation : Cells are harvested by centrifugation and subjected to lysis (e.g., by sonication or French press) in a high-salt buffer. Cell debris is removed by low-speed centrifugation, and the supernatant containing membrane vesicles is collected by ultracentrifugation.[3]

  • Solubilization : The membrane vesicles are solubilized using a mild non-ionic detergent such as dodecyl maltoside to extract the xanthorhodopsin complex while preserving its native conformation.[3]

  • Purification : The solubilized protein can be purified using chromatographic techniques such as affinity chromatography (if a tag is engineered) or size-exclusion chromatography to separate it from other membrane components.[10]

Spectroscopic Analysis

Spectroscopic methods are crucial for characterizing the chromophores and their interactions.

  • UV-Visible Absorption Spectroscopy : Absorption spectra are recorded to identify the characteristic peaks of retinal (~560-565 nm) and bound this compound (456, 486, 521 nm).[3][9] The sharpening of the this compound vibronic bands upon binding to the protein is a key indicator of the complex formation.[10][15]

  • Circular Dichroism (CD) Spectroscopy : CD spectroscopy is used to probe the chirality of the chromophores. This compound, which has very weak optical activity in solution, exhibits strong induced CD bands in the visible region when bound to xanthorhodopsin, indicating a specific and rigid binding geometry.[9][16]

  • Transient Absorption Spectroscopy : This technique is employed to study the photocycle intermediates and the kinetics of their formation and decay. A pump laser pulse excites the sample, and a probe pulse measures the absorption changes at different time delays.[3]

  • Fluorescence Spectroscopy : The energy transfer from this compound to retinal can be demonstrated by exciting the this compound and observing the fluorescence emission from the retinal.[13]

X-ray Crystallography

Determining the high-resolution three-dimensional structure of xanthorhodopsin provides invaluable insights into the arrangement of the chromophores and the proton translocation pathway.[5][11]

  • Crystallization : Xanthorhodopsin is crystallized from a solubilized and purified protein solution, often using the bicelle method, which provides a lipid-like environment conducive to the crystallization of membrane proteins.[5]

  • X-ray Diffraction Data Collection : The protein crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.[5]

  • Structure Determination and Refinement : The diffraction data is processed to determine the electron density map, from which the atomic model of the protein and its bound chromophores is built and refined.[5][11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key molecular processes and experimental workflows associated with the study of this compound and xanthorhodopsin.

Xanthorhodopsin_Mechanism cluster_light_harvesting Light Harvesting & Energy Transfer cluster_proton_pumping Proton Pumping Cascade Photon Photon (Light Energy) This compound This compound (Antenna) Photon->this compound Absorption Retinal_ground Retinal (Ground State) This compound->Retinal_ground Energy Transfer (~40-45%) Retinal_excited Retinal (Excited State) Isomerization All-trans to 13-cis Isomerization Retinal_excited->Isomerization Proton_uptake Proton Uptake (Cytoplasmic Side) Isomerization->Proton_uptake Conformational Change Proton_release Proton Release (Extracellular Side) Proton_uptake->Proton_release Proton Translocation Proton_motive_force Proton Motive Force Proton_release->Proton_motive_force Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Cultivation Cultivation of S. ruber Membrane_prep Membrane Preparation Cultivation->Membrane_prep Solubilization Solubilization Membrane_prep->Solubilization Purification Purification Solubilization->Purification Spectroscopy Spectroscopic Analysis (UV-Vis, CD) Purification->Spectroscopy Kinetics Transient Absorption Spectroscopy Purification->Kinetics Structure X-ray Crystallography Purification->Structure Spectral_properties Spectral Properties Spectroscopy->Spectral_properties Photocycle_kinetics Photocycle Kinetics Kinetics->Photocycle_kinetics ThreeD_structure 3D Structure Structure->ThreeD_structure

References

Methodological & Application

Application Notes and Protocols for the Extraction of Salinixanthin from Salinibacter ruber

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salinixanthin is the primary carotenoid pigment responsible for the vibrant red-orange color of the extremely halophilic bacterium, Salinibacter ruber.[1][2] This C40-carotenoid acyl glycoside comprises over 96% of the total carotenoids in the organism.[1][3] this compound has garnered interest due to its potential applications in biotechnology and pharmacology. These application notes provide a comprehensive protocol for the extraction, purification, and quantification of this compound from Salinibacter ruber.

Cultivation and Harvesting of Salinibacter ruber

A crucial first step is the successful cultivation of Salinibacter ruber to generate sufficient biomass for this compound extraction.

Materials

  • Salinibacter ruber strain (e.g., M31, DSM 13855)

  • Modified Growth Medium (MGM) with 23% total salt

  • Incubator shaker

  • Spectrophotometer

  • Refrigerated centrifuge

Protocol

  • Prepare Modified Growth Medium (MGM, 23% salt): The composition of the MGM is critical for the optimal growth of this extremophile.

  • Inoculation and Cultivation: Inoculate the sterile MGM with a fresh culture of S. ruber. Incubate at 37°C with shaking.

  • Growth Monitoring: Monitor the cell growth by measuring the optical density at 600 nm (OD600).

  • Harvesting: Harvest the cells in the late exponential growth phase (OD600 ≈ 1.25) by centrifugation at 5,000 x g for 10 minutes at 4°C.[4]

  • Cell Pellet: Discard the supernatant and retain the red-orange cell pellet. The pellet can be processed immediately or stored at -80°C for later use.

ParameterValue/Description
OrganismSalinibacter ruber
MediumModified Growth Medium (23% total salt)
Temperature37°C
Harvesting PhaseLate exponential (OD600 ≈ 1.25)[4]
Centrifugation5,000 x g, 10 min, 4°C[4]

This compound Extraction

This protocol details the extraction of this compound from the harvested S. ruber cell pellet.

Materials

  • S. ruber cell pellet

  • Acetone (B3395972), HPLC grade

  • Methanol, HPLC grade

  • Butylated hydroxytoluene (BHT) (optional, as an antioxidant)

  • French press or sonicator

  • Refrigerated centrifuge

Protocol

  • Cell Lysis: Resuspend the cell pellet in a suitable buffer. Disrupt the cells using a French press or sonication to release the intracellular contents, including this compound.

  • Solvent Extraction:

    • Prepare an extraction solvent of acetone:methanol (7:3, v/v).[1] For enhanced stability, 0.1% BHT can be added to the solvent mixture.

    • Add the extraction solvent to the lysed cell suspension.

    • Vortex the mixture vigorously for 20-30 minutes at room temperature, protected from direct light.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Collect Supernatant: Carefully collect the red-orange supernatant containing the crude this compound extract.

  • Repeat Extraction (Optional): To maximize the yield, the extraction process (steps 2-4) can be repeated with the cell debris pellet until it becomes colorless.

  • Evaporation: Combine the supernatants and evaporate the solvents under a stream of nitrogen gas or using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage: Store the dried crude extract at -20°C or lower in an amber vial under a nitrogen atmosphere to prevent degradation.

ParameterValue/Description
Lysis MethodFrench press or Sonication
Extraction SolventAcetone:Methanol (7:3, v/v)[1]
Antioxidant (Optional)0.1% Butylated hydroxytoluene (BHT)
Centrifugation10,000 x g, 15 min, 4°C

Purification of this compound

The crude extract can be further purified to remove contaminants such as phospholipids (B1166683) and other lipids.

1. Precipitation of Phospholipids

  • Resuspend the dried crude extract in a minimal amount of acetone.

  • Add cold acetone to the resuspended extract to precipitate the phospholipids.[1]

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant containing the partially purified this compound.

2. Column Chromatography (Recommended) For higher purity, column chromatography using silica (B1680970) gel is a recommended subsequent step.

Materials

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Hexane (B92381)

  • Acetone

  • Collection tubes

Protocol

  • Column Packing: Prepare a silica gel slurry in hexane and pack it into the chromatography column.

  • Sample Loading: Dissolve the partially purified this compound extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of hexane and acetone. Start with a low polarity mobile phase (e.g., 95:5 hexane:acetone) and gradually increase the polarity by increasing the acetone concentration.

  • Fraction Collection: Collect the colored fractions as they elute from the column. This compound, being a polar carotenoid, will elute with a higher concentration of acetone.

  • Purity Check: Analyze the purity of the collected fractions using Thin Layer Chromatography (TLC) or HPLC.

  • Pooling and Evaporation: Pool the pure fractions and evaporate the solvent as described previously.

ParameterValue/Description
Stationary PhaseSilica Gel (60-120 mesh)
Mobile PhaseHexane:Acetone gradient
Elution ProfileThis compound will elute at higher acetone concentrations

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantification of this compound.

Materials

  • HPLC system with a photodiode array (PDA) or UV-Vis detector

  • Reversed-phase C18 or C30 column (e.g., 250 x 4.6 mm, 5 µm)

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Ethyl acetate, HPLC grade

  • Triethylamine (TEA) (optional, as a modifier)

  • This compound standard (if available) or use the extinction coefficient.

Protocol

  • Sample Preparation: Dissolve the purified and dried this compound extract in the mobile phase. Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Inject the sample into the HPLC system.

    • Run the analysis using a suitable mobile phase gradient. A common mobile phase for carotenoids is a gradient of acetonitrile, methanol, and ethyl acetate.

    • Detect the eluting compounds using a PDA or UV-Vis detector set at the absorption maximum of this compound (approximately 482 nm).

  • Quantification:

    • Identify the this compound peak based on its retention time and characteristic absorption spectrum (maxima around 458, 482, and 510 nm).

    • Quantify the amount of this compound using a calibration curve if a standard is available.

    • Alternatively, use the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette (typically 1 cm), and c is the concentration. The molar extinction coefficient for this compound has been reported as 250,000 M⁻¹cm⁻¹.[5]

ParameterValue/Description
ColumnReversed-phase C18 or C30
Mobile PhaseGradient of Acetonitrile, Methanol, and Ethyl Acetate
Detection Wavelength~482 nm
Molar Extinction Coefficient (ε)250,000 M⁻¹cm⁻¹[5]

Stability and Storage

Carotenoids, including this compound, are susceptible to degradation by light, heat, and oxygen.

  • Light: All extraction and purification steps should be performed under dim light or in amber-colored glassware to minimize photo-degradation.

  • Oxygen: The use of antioxidants like BHT during extraction can prevent oxidation. Purified this compound should be stored under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature: Store this compound extracts and purified compounds at low temperatures (-20°C or -80°C) to maintain stability. Avoid repeated freeze-thaw cycles.

Experimental Workflow

Salinixanthin_Extraction_Workflow cluster_cultivation Cultivation & Harvesting cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis cultivation Cultivation of S. ruber harvesting Harvesting (Centrifugation) cultivation->harvesting cell_lysis Cell Lysis (French Press/Sonication) harvesting->cell_lysis solvent_extraction Solvent Extraction (Acetone:Methanol) cell_lysis->solvent_extraction centrifugation1 Centrifugation solvent_extraction->centrifugation1 supernatant_collection Collect Supernatant centrifugation1->supernatant_collection evaporation1 Evaporation supernatant_collection->evaporation1 phospholipid_precipitation Phospholipid Precipitation evaporation1->phospholipid_precipitation column_chromatography Column Chromatography (Silica) phospholipid_precipitation->column_chromatography evaporation2 Evaporation column_chromatography->evaporation2 hplc_quantification HPLC Quantification evaporation2->hplc_quantification

Caption: Workflow for this compound extraction.

Signaling Pathways

Not applicable for this topic.

References

Application Notes and Protocols for the Purification of Salinixanthin using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salinixanthin is a C40-carotenoid acyl glycoside that serves as a light-harvesting antenna in the retinal-based proton pump xanthorhodopsin of the extremophilic bacterium Salinibacter ruber. Its unique structure and function in energy transfer make it a molecule of significant interest in biochemical and biophysical research, as well as a potential candidate for various biotechnological applications. High-performance liquid chromatography (HPLC) is a powerful technique for the purification and quantification of this compound from biological extracts. This document provides detailed application notes and protocols for the purification of this compound using reversed-phase HPLC with a C30 column, a stationary phase well-suited for the separation of carotenoid isomers.

Data Presentation

The following table summarizes representative quantitative data obtained during the purification of this compound using the described HPLC protocol. Please note that these values are illustrative and may vary depending on the specific experimental conditions and the initial concentration of this compound in the extract.

ParameterValue
HPLC Column C30 Reversed-Phase
Retention Time Approximately 15-20 min
Purity >95%
Recovery Yield Approximately 85-90%
Detection λmax ~488 nm, ~520 nm

Experimental Protocols

Extraction of this compound from Salinibacter ruber

This protocol describes the extraction of this compound from the cell membranes of Salinibacter ruber.

Materials:

  • Frozen or fresh cell paste of Salinibacter ruber

  • Acetone (B3395972), HPLC grade

  • Methanol, HPLC grade

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Glass vials for storage

Procedure:

  • Cell Lysis: Resuspend the Salinibacter ruber cell paste in a suitable buffer. Cell lysis can be achieved by methods such as sonication or high-pressure homogenization.

  • Solvent Extraction:

    • To the lysed cell suspension, add a 7:3 (v/v) mixture of acetone and methanol.

    • Vortex the mixture vigorously for 5-10 minutes to ensure thorough extraction of the carotenoids.

    • Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Collection of Supernatant: Carefully decant and collect the supernatant which contains the extracted this compound.

  • Precipitation of Proteins and Lipids:

    • To the supernatant, add cold acetone (pre-chilled to -20°C) to precipitate proteins and lipids.

    • Allow the mixture to stand at -20°C for 30 minutes.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the precipitates.

  • Solvent Evaporation: Transfer the clarified supernatant to a round-bottom flask and evaporate the solvent using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution: Re-dissolve the dried extract in a small volume of the initial HPLC mobile phase for injection.

  • Storage: Store the extracted this compound at -20°C or lower in an amber vial under a nitrogen atmosphere to prevent degradation.

HPLC Purification of this compound

This protocol outlines the purification of this compound from the crude extract using a C30 reversed-phase HPLC column.[1][2][3][4] C30 columns are specifically designed for the separation of long-chain, hydrophobic molecules like carotenoids and their isomers.[1][2][3][4]

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.

  • C30 Reversed-Phase Column (e.g., YMC Carotenoid S-5, 250 x 4.6 mm, 5 µm).[1][2][3]

  • Mobile Phase A: Methanol:Water (95:5, v/v)

  • Mobile Phase B: Methyl-tert-butyl ether (MTBE)

  • Filtered and degassed HPLC-grade solvents.

  • Syringe filters (0.22 µm) for sample preparation.

HPLC Parameters:

ParameterCondition
Column C30 Reversed-Phase, 5 µm, 4.6 x 250 mm
Mobile Phase A Methanol:Water (95:5, v/v)
Mobile Phase B Methyl-tert-butyl ether (MTBE)
Gradient Program 0-5 min: 10% B; 5-25 min: 10-80% B; 25-30 min: 80% B; 30-35 min: 10% B; 35-45 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection DAD or UV-Vis at 488 nm and 520 nm
Injection Volume 20 µL

Procedure:

  • Sample Preparation: Filter the reconstituted this compound extract through a 0.22 µm syringe filter before injection to remove any particulate matter.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Injection and Separation: Inject the prepared sample onto the C30 column and run the gradient program as specified above.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak based on the retention time and UV-Vis spectrum.

  • Purity Analysis: Re-inject an aliquot of the collected fraction into the HPLC system under the same conditions to assess its purity.

  • Solvent Evaporation and Storage: Evaporate the solvent from the purified fraction under a stream of nitrogen and store the purified this compound at -80°C in an amber vial under a nitrogen atmosphere.

Visualizations

Salinixanthin_Purification_Workflow cluster_extraction Extraction from Salinibacter ruber cluster_hplc HPLC Purification cell_paste S. ruber Cell Paste lysis Cell Lysis cell_paste->lysis solvent_extraction Solvent Extraction (Acetone:Methanol 7:3) lysis->solvent_extraction centrifugation1 Centrifugation solvent_extraction->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 precipitation Precipitation of Impurities (Cold Acetone) supernatant1->precipitation centrifugation2 Centrifugation precipitation->centrifugation2 supernatant2 Collect Supernatant centrifugation2->supernatant2 evaporation Solvent Evaporation supernatant2->evaporation crude_extract Crude this compound Extract evaporation->crude_extract sample_prep Sample Preparation (Filtration) crude_extract->sample_prep Reconstitute in Mobile Phase hplc_injection HPLC Injection sample_prep->hplc_injection c30_column C30 Reversed-Phase Column hplc_injection->c30_column separation Gradient Elution (MeOH/H2O - MTBE) c30_column->separation detection DAD/UV-Vis Detection (488 nm, 520 nm) separation->detection fraction_collection Fraction Collection detection->fraction_collection purity_analysis Purity Analysis fraction_collection->purity_analysis pure_this compound Purified this compound purity_analysis->pure_this compound

Caption: Experimental workflow for the extraction and HPLC purification of this compound.

HPLC_Gradient_Profile cluster_gradient HPLC Gradient Profile p0 p1 p0->p1 Isocratic p2 p1->p2 Gradient p3 p2->p3 Hold p4 p3->p4 Return to Initial p5 p4->p5 Re-equilibration y_axis y0 y20 y40 y60 y80 y100 x_axis x0 x5 x25 x30 x35 x45

Caption: Representative HPLC gradient profile for this compound purification.

References

Application Notes and Protocols for the Reconstitution of Xanthorhodopsin with Salinixanthin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthorhodopsin (xR) is a unique light-driven proton pump found in the halophilic eubacterium Salinibacter ruber.[1][2][3] Unlike other microbial rhodopsins that typically rely on a single retinal chromophore, xanthorhodopsin possesses a dual chromophore system.[1][4] In addition to the covalently bound retinal, it non-covalently binds a C40-carotenoid acyl glycoside, salinixanthin, which functions as a light-harvesting antenna.[2][3][4] This antenna absorbs light in a spectral region where retinal absorption is low and efficiently transfers the energy to the retinal chromophore, thereby enhancing the efficiency of proton pumping.[4][5][6] The tight and specific binding of this compound is critically dependent on the presence of retinal in its binding pocket.[2][3]

These application notes provide detailed protocols for the preparation of carotenoid-free xanthorhodopsin and the subsequent reconstitution with its native carotenoid antenna, this compound. Understanding this reconstitution process is crucial for structure-function studies, the development of artificial light-harvesting systems, and for screening potential modulators of rhodopsin function in drug development.

Data Presentation

Table 1: Spectral Properties of Chromophores in Xanthorhodopsin
ChromophoreStateAbsorption Maxima (nm)Reference
RetinalBound to native xR~560 (shoulder)[5][7]
This compoundBound to native xR456, 486, 521[2][5]
This compoundUnbound (in organic solvent or detergent)Broader, less resolved bands[2][8]
Retinal OximeAfter hydroxylamine (B1172632) bleaching~364-370[4][5]
Table 2: Key Parameters for this compound Reconstitution
ParameterValue/ConditionReference
Carotenoid Removal Oxidation with ammonium (B1175870) persulfate[8][9][10]
This compound Extraction Solvent Acetone (B3395972)/methanol (7:3)[7]
Reconstitution Buffer 0.15% DDM, 50 mM MES (pH 5.7), 100 mM NaCl[8]
Carotenoid/Retinal Molar Ratio for Reconstitution ~1.5:1 for ~85% reconstitution[8]
Indicator of Successful Reconstitution Sharpening of this compound vibronic bands (521, 486, 456 nm) and restoration of CD signal[2][8]

Experimental Protocols

Protocol 1: Preparation of Carotenoid-Free Xanthorhodopsin (apo-xR)

This protocol describes the removal of the this compound antenna from xanthorhodopsin using ammonium persulfate, a method that has been shown to have little effect on the retinal chromophore.[8][9][10]

Materials:

  • Cell membranes of Salinibacter ruber containing xanthorhodopsin

  • Ammonium persulfate (APS)

  • Buffer: 50 mM MES, pH 5.7

  • Detergent: n-dodecyl-β-D-maltopyranoside (DDM)

  • Centrifuge

Procedure:

  • Membrane Suspension: Resuspend the S. ruber cell membranes containing xanthorhodopsin in 50 mM MES buffer (pH 5.7).

  • Oxidation of this compound: Add ammonium persulfate to the membrane suspension to a final concentration of 5 mM. Incubate in the dark at room temperature. Monitor the bleaching of this compound by observing the decrease in absorbance at its characteristic peaks (486 and 521 nm). The incubation time can range from a few hours to overnight.[9]

  • Washing: Pellet the membranes by centrifugation (e.g., 144,000 x g) and wash several times with buffer to remove the ammonium persulfate and any oxidized carotenoid fragments.[2]

  • Solubilization (Optional but Recommended for Reconstitution): To facilitate reconstitution, solubilize the carotenoid-free xanthorhodopsin membranes. Incubate the washed membrane pellet in a buffer containing 0.15% DDM, 50 mM MES (pH 5.7), and 100 mM NaCl for at least 4 hours.[8]

  • Clarification: Centrifuge the solubilized sample at high speed (e.g., 250,000 x g) to remove any unsolubilized material. The supernatant contains the solubilized, carotenoid-free xanthorhodopsin.[7][8]

Protocol 2: Extraction and Purification of this compound

This protocol outlines the extraction of this compound from S. ruber cell membranes.

Materials:

  • Cell membranes of Salinibacter ruber

  • Acetone

  • Methanol

  • Rotary evaporator

Procedure:

  • Extraction: Extract the total lipids and pigments from the S. ruber cell membranes using an acetone/methanol (7:3 v/v) mixture.[7]

  • Precipitation of Phospholipids (B1166683): Add cold acetone to the extract to precipitate the phospholipids.

  • Centrifugation: Remove the precipitated phospholipids by centrifugation.

  • Solvent Evaporation: Evaporate the solvent from the supernatant containing the this compound using a rotary vacuum evaporator.

  • Storage: Store the purified this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperature (-20°C or below) to prevent oxidation.

Protocol 3: Reconstitution of Carotenoid-Free Xanthorhodopsin with this compound

This protocol describes the reintroduction of purified this compound into the carotenoid-free xanthorhodopsin.

Materials:

  • Solubilized, carotenoid-free xanthorhodopsin (from Protocol 1)

  • Purified this compound (from Protocol 2)

  • Ethanol (B145695) (for dissolving this compound)

  • Reconstitution Buffer: 0.15% DDM, 50 mM MES (pH 5.7), 100 mM NaCl

  • UV-Vis Spectrophotometer

  • Circular Dichroism (CD) Spectropolarimeter

Procedure:

  • Preparation of this compound Solution: Dissolve the purified this compound in a minimal amount of ethanol.

  • Reconstitution: Add aliquots of the this compound solution to the solubilized, carotenoid-free xanthorhodopsin. The final concentration of ethanol should be kept low (e.g., less than 0.5% of the total volume).[2] The reconstitution rate is dependent on the salt concentration; in 100 mM salt, it occurs within minutes.[8]

  • Incubation: Incubate the mixture at room temperature. The incubation time can vary, but reconstitution is often rapid in the presence of detergent.[8]

  • Monitoring Reconstitution:

    • UV-Vis Spectroscopy: Monitor the reconstitution by observing the changes in the absorption spectrum. Successful reconstitution is indicated by the appearance and sharpening of the characteristic vibronic bands of bound this compound at 521, 486, and 456 nm.[2][8]

    • Circular Dichroism Spectroscopy: Measure the CD spectrum. The restoration of the characteristic CD bands in the visible region confirms that the this compound has re-entered its native, chiral binding site.[7][8]

  • Titration (Optional): To determine the stoichiometry, perform a titration by adding increasing amounts of this compound to a fixed concentration of carotenoid-free xanthorhodopsin and monitor the spectral changes until saturation is reached. A molar ratio of approximately 1.5:1 (this compound to retinal) can achieve about 85% reconstitution.[8]

Visualizations

Reconstitution_Workflow cluster_prep Preparation of Apo-Xanthorhodopsin cluster_sal This compound Extraction cluster_recon Reconstitution cluster_analysis Analysis xR_membranes Xanthorhodopsin in S. ruber Membranes APS_treatment Ammonium Persulfate Treatment xR_membranes->APS_treatment Oxidize this compound washing Washing Steps APS_treatment->washing Remove Oxidants solubilization Solubilization in DDM washing->solubilization apo_xR Carotenoid-Free Xanthorhodopsin (apo-xR) solubilization->apo_xR mixing Mixing of apo-xR and this compound apo_xR->mixing membranes S. ruber Membranes extraction Solvent Extraction (Acetone/Methanol) membranes->extraction purification Purification extraction->purification This compound Purified This compound purification->this compound This compound->mixing incubation Incubation mixing->incubation reconstituted_xR Reconstituted Xanthorhodopsin incubation->reconstituted_xR uv_vis UV-Vis Spectroscopy reconstituted_xR->uv_vis Spectral Analysis cd_spec CD Spectroscopy reconstituted_xR->cd_spec Chirality Analysis

Workflow for the reconstitution of xanthorhodopsin with this compound.

Signaling_Pathway cluster_light_harvesting Light Absorption and Energy Transfer cluster_proton_pump Proton Pumping Cascade light Light (450-530 nm) This compound This compound (S0) light->this compound Absorption sal_excited This compound (S2) This compound->sal_excited Excitation retinal Retinal (S0) sal_excited->retinal Energy Transfer (~40% efficiency) ret_excited Retinal (S1) retinal->ret_excited Excitation isomerization Retinal Isomerization ret_excited->isomerization conformational_change Protein Conformational Change isomerization->conformational_change proton_translocation Proton Translocation conformational_change->proton_translocation

Energy transfer pathway in reconstituted xanthorhodopsin.

References

Application Note: Determination of Salinixanthin Concentration using UV-Vis Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

AN-S1024

Principle and Introduction

Salinixanthin is a C40-carotenoid acyl glycoside that serves as a light-harvesting antenna pigment in the retinal-based proton pump xanthorhodopsin, found in the extremely halophilic bacterium Salinibacter ruber.[1][2] Its extended system of conjugated double bonds gives it a characteristic and strong absorption in the visible region of the electromagnetic spectrum, making UV-Vis spectroscopy a straightforward and accessible method for its quantification.

The concentration of this compound in a solution can be determined by measuring its absorbance at a specific wavelength and applying the Beer-Lambert law. The law states a linear relationship between absorbance (A), molar absorption coefficient (ε), light path length (l), and the concentration (c) of the analyte.

Beer-Lambert Law: A = ε * c * l

  • A : Absorbance (unitless)

  • ε (epsilon) : Molar absorption coefficient or extinction coefficient, a constant specific to the molecule at a given wavelength and in a specific solvent (units: L·mol⁻¹·cm⁻¹ or M⁻¹·cm⁻¹).[3]

  • c : Concentration of the substance (units: mol·L⁻¹ or M).

  • l : Path length of the cuvette, typically 1 cm.

This compound exhibits a distinct UV-Vis absorption spectrum with sharp, well-resolved vibronic bands, particularly when bound to its native protein, xanthorhodopsin.[4] This application note provides a detailed protocol for the extraction of this compound and the subsequent determination of its concentration using UV-Vis spectroscopy.

Quantitative Data Summary

The accurate determination of this compound concentration is highly dependent on the molar extinction coefficient (ε), which has not been definitively determined and is subject to variation based on the solvent and its binding state (free or protein-bound). The following table summarizes the available spectral data from the literature. Researchers must select and consistently use one of the reported estimations for ε, and clearly state this choice in their methodology.

ParameterValueSolvent / ConditionSource
Absorption Maxima (λmax) ~521, 486, 456 nmBound to xanthorhodopsin[5]
~519, 487 nmBound to xanthorhodopsin
~320 nmBound to xanthorhodopsin (UV band)[4]
Molar Extinction Coefficient (ε) 125,000 - 140,000 M⁻¹cm⁻¹Predicted range based on similar carotenoids (astaxanthin, canthaxanthin).[5]
~180,000 M⁻¹cm⁻¹Estimated for carotenoids with the same number of conjugated bonds.
~250,000 M⁻¹cm⁻¹Previously published estimate, noted as likely being high.[1]

Note: The choice of solvent significantly impacts the absorption maxima and the molar extinction coefficient for carotenoids.[6] It is crucial to perform measurements in a consistent solvent system.

Experimental Protocols

Protocol 1: Extraction of this compound from Salinibacter ruber Biomass

This protocol outlines a general procedure for extracting total carotenoids, including this compound, from bacterial cells.

Materials:

  • Salinibacter ruber cell pellet

  • Acetone (B3395972) (ACS grade)

  • Methanol (ACS grade)

  • Hexane (B92381) or Diethyl Ether (ACS grade)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Mortar and pestle

  • Centrifuge and centrifuge tubes

  • Separatory funnel

  • Rotary evaporator

  • Glass vials

Procedure:

  • Cell Lysis: Harvest S. ruber cells by centrifugation. The resulting cell pellet can be frozen and thawed to aid in cell lysis.

  • Solvent Extraction:

    • Add the cell pellet to a mortar and pestle.

    • Add a small amount of sand or celite to act as an abrasive.

    • Add 10 volumes of cold acetone or a 1:1 mixture of acetone and methanol.

    • Grind the mixture thoroughly until the cell debris becomes colorless and the solvent is deeply colored.

    • Transfer the mixture to a centrifuge tube and centrifuge at 5,000 x g for 10 minutes to pellet the cell debris.

    • Carefully decant the supernatant containing the pigments into a clean flask.

    • Repeat the extraction process with the pellet until the solvent remains colorless. Pool all supernatants.

  • Phase Separation:

    • Transfer the pooled acetone/methanol extract to a separatory funnel.

    • Add an equal volume of hexane or diethyl ether.

    • Add 0.5 volumes of saturated NaCl solution to facilitate the phase separation.

    • Gently invert the funnel several times to mix the phases, releasing pressure periodically.

    • Allow the layers to separate. The upper, colored layer (epiphase) contains the carotenoids.

    • Drain and discard the lower aqueous layer (hypophase).

    • Wash the epiphase with distilled water two to three times to remove residual acetone/methanol.

  • Drying and Concentration:

    • Transfer the pigment-containing hexane/ether layer to a flask.

    • Add a small amount of anhydrous Na₂SO₄ to remove any remaining water.

    • Decant the dried extract into a round-bottom flask.

    • Evaporate the solvent to dryness using a rotary evaporator at low temperature (<40°C).

    • Immediately redissolve the dried pigment extract in a known, precise volume of a suitable solvent for spectroscopy (e.g., ethanol, hexane, or acetone).

  • Storage: Store the final extract in a sealed vial under nitrogen or argon gas at -20°C or lower, protected from light to prevent degradation.

Protocol 2: UV-Vis Spectroscopic Measurement

Materials and Equipment:

  • This compound extract (from Protocol 1)

  • Spectroscopic grade solvent (e.g., ethanol, hexane)

  • Dual-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

Procedure:

  • Instrument Preparation: Turn on the spectrophotometer and allow the lamps to warm up for at least 20-30 minutes for stabilization.

  • Blanking:

    • Fill a clean quartz cuvette with the same solvent used to dissolve the this compound extract.

    • Place the cuvette in the reference beam holder (if a dual-beam instrument) and an identical cuvette in the sample holder.

    • Perform a baseline correction or "auto-zero" across the desired wavelength range (e.g., 300-700 nm).

  • Sample Preparation: The concentration of the this compound extract may need to be adjusted to ensure the absorbance falls within the linear range of the instrument, typically between 0.3 and 0.9.[6] If the absorbance is too high, dilute the sample with a known volume of the solvent.

  • Spectrum Acquisition:

    • Empty the sample cuvette and rinse it with a small amount of the this compound solution before filling it.

    • Place the sample cuvette in the sample holder.

    • Scan the absorbance of the sample from 300 nm to 700 nm.

    • Identify the wavelength of maximum absorbance (λmax) in the 480-530 nm range. The spectrum should show the characteristic triple-peak shape of carotenoids.[7]

  • Absorbance Reading: Record the absorbance value at the primary λmax (e.g., ~486 nm or ~521 nm).

Protocol 3: Concentration Calculation

Procedure:

  • Select Molar Extinction Coefficient (ε): Choose an appropriate value for ε from the literature (see Table in Section 2). The choice will depend on the solvent used and the assumptions made. For example, using the estimate for carotenoids with a similar conjugated system, ε ≈ 180,000 M⁻¹cm⁻¹.[1]

  • Apply Beer-Lambert Law: Rearrange the formula to solve for concentration (c). c (mol/L) = A / (ε * l)

    • A : Measured absorbance at λmax.

    • ε : Molar extinction coefficient (in M⁻¹cm⁻¹).

    • l : Path length of the cuvette (typically 1 cm).

  • Account for Dilutions: If the sample was diluted prior to measurement, multiply the calculated concentration by the dilution factor. Final Concentration = c * Dilution Factor

    • Dilution Factor = (Final Volume) / (Initial Volume)

Diagrams and Workflows

A logical workflow for the determination of this compound concentration is presented below.

Salinixanthin_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_calc Calculation biomass Salinibacter ruber Biomass extraction Solvent Extraction (Acetone/Methanol) biomass->extraction partition Phase Partition (Hexane/Water) extraction->partition dry_concentrate Dry & Reconstitute in Spectroscopic Solvent partition->dry_concentrate spectro UV-Vis Spectrophotometer dry_concentrate->spectro Sample blank 1. Set Baseline (Blank) spectro->blank measure 2. Measure Sample Absorbance (A) at λmax blank->measure beer_law Beer-Lambert Law c = A / (ε * l) measure->beer_law Absorbance Value (A) result Final this compound Concentration beer_law->result

References

Application Note: Circular Dichroism Analysis of Salinixanthin-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for studying the structure of chiral molecules, particularly proteins.[1][2][3] It can also be used to investigate the interactions between proteins and their ligands.[1][2][3] Salinixanthin, a C40-carotenoid acyl glycoside, is the primary pigment in the extremophilic bacterium Salinibacter ruber.[4][5] While this compound itself is not optically active, it can become chirally induced upon binding to a protein, resulting in a measurable CD signal. This phenomenon, known as induced circular dichroism (ICD), provides valuable insights into the binding event, the conformation of the bound ligand, and the nature of the binding site.[1][2] This application note provides a detailed protocol for the analysis of this compound-protein interactions using CD spectroscopy, with a particular focus on its interaction with xanthorhodopsin.

Principles and Applications

When an achiral ligand like this compound binds to a chiral protein, it is held in a specific, asymmetric conformation within the protein's binding pocket. This induced asymmetry causes the ligand to exhibit a characteristic CD spectrum.[1][2] The key principles are:

  • Induced CD (ICD): The appearance of a CD signal for a non-chiral molecule (this compound) upon binding to a chiral molecule (protein). The wavelengths of the ICD are determined by the absorption spectrum of the ligand.[2][3]

  • Conformational Changes: Binding can induce conformational changes in the protein, which can be monitored in the far-UV region (190-250 nm) of the CD spectrum.

  • Binding Stoichiometry and Affinity: CD titrations, where the protein is titrated with increasing concentrations of the ligand (or vice versa), can be used to determine the binding constant (Ka) and stoichiometry of the interaction.[6]

The interaction of this compound with xanthorhodopsin, a light-driven proton pump, is a well-studied example. In this complex, this compound acts as a light-harvesting antenna.[7][8][9] CD spectroscopy has been instrumental in demonstrating that the binding of this compound to xanthorhodopsin is highly specific and dependent on the presence of retinal, another chromophore in the protein.[7][10]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the CD analysis of the this compound-xanthorhodopsin interaction.

Table 1: CD Spectral Characteristics of this compound-Xanthorhodopsin Interaction

FeatureWavelength (nm)DescriptionReference
Negative CD Band> 550Primarily attributed to the retinal chromophore.[7]
Negative CD Band535Sharp negative band observed in S. ruber cell membranes.[7]
Positive CD Band513Sharp positive band corresponding to bound this compound.[7]
Positive CD Band480Sharp positive band corresponding to bound this compound.[7]
Positive CD Band455Sharp positive band corresponding to bound this compound.[7]
UV CD Band279Maximum in the UV region observed in difference spectra.[7]
UV CD Shoulder295Shoulder in the UV region observed in difference spectra.[7]

Table 2: Typical Instrumental Parameters for CD Analysis of this compound-Protein Interactions

ParameterValuePurposeReference
SpectropolarimeterJasco J-720 (or equivalent)Measures the difference in absorption of left and right circularly polarized light.[7]
Wavelength Range250 - 600 nmTo cover both protein and this compound spectral regions.[7]
Bandwidth1 nmDefines the spectral resolution.[7]
Step Resolution0.5 nmThe increment at which data is collected.[7]
Scan Speed50 nm/min (typical)Rate of wavelength scanning.N/A
Number of Scans25 (or as needed for S/N)Averaging multiple scans improves the signal-to-noise ratio.[7]
Temperature20°CMaintained for consistency and to mimic physiological conditions.[7]
Cuvette Pathlength1 mm and 4 mmChoice depends on sample absorbance.[7]
Sample Absorbance0.5 - 0.6 at 487 nmOptimal absorbance range for reliable CD measurements.[7]

Experimental Protocols

This section provides a detailed methodology for analyzing this compound-protein interactions using circular dichroism.

Sample Preparation

a) Protein Preparation:

  • The protein of interest (e.g., xanthorhodopsin) should be purified to a high degree to avoid interference from other absorbing or chiral molecules.

  • The protein should be in a suitable buffer system that does not interfere with CD measurements. Phosphate or borate (B1201080) buffers are common choices. Avoid buffers with high absorbance in the far-UV region if protein conformational changes are also being studied.

  • Determine the accurate concentration of the protein using a reliable method such as a BCA assay or by measuring absorbance at 280 nm with a known extinction coefficient.

b) this compound Solution Preparation:

  • This compound is not water-soluble and needs to be dissolved in an organic solvent first, such as ethanol (B145695) or tetrahydrofuran (B95107) (THF).[11]

  • Prepare a concentrated stock solution of this compound.

  • The final concentration of the organic solvent in the sample should be kept to a minimum (typically <1-2%) to avoid affecting the protein structure.

Instrumentation and Setup
  • Instrument: A calibrated circular dichroism spectropolarimeter.

  • Light Source: A xenon arc lamp is typically used.

  • Detector: A photomultiplier tube.

  • Cuvette: Use a quartz cuvette with a suitable pathlength (e.g., 1 mm or 4 mm).[7] The choice of pathlength depends on the sample concentration and absorbance.

  • Temperature Control: Use a Peltier temperature controller to maintain a constant temperature throughout the experiment (e.g., 20°C).[7]

  • Nitrogen Purge: Purge the instrument with high-purity nitrogen gas to remove oxygen, which absorbs in the far-UV region.

Data Acquisition

a) Baseline Correction:

  • Fill the cuvette with the buffer solution used for the protein and ligand samples.

  • Record a baseline spectrum under the same conditions as the sample measurement.

  • Subtract this baseline from all subsequent sample spectra.

b) Protein Spectrum:

  • Record the CD spectrum of the protein solution alone. This will show the intrinsic CD signal of the protein.

c) this compound Control Spectrum:

  • Record the CD spectrum of this compound in the same buffer. As this compound is achiral, this spectrum should be flat (zero signal). This confirms the absence of chiral impurities.

d) Titration Experiment:

  • To the protein solution in the cuvette, add small aliquots of the this compound stock solution.

  • After each addition, mix the solution gently and allow it to equilibrate.

  • Record the CD spectrum.

  • Repeat this process until no further changes in the CD signal are observed, indicating saturation of the binding sites.

Data Analysis
  • Data Processing:

    • Subtract the buffer baseline from all spectra.

    • For titration data, correct for dilution by multiplying the observed ellipticity by a dilution factor (V_initial + V_added) / V_initial.

  • Qualitative Analysis:

    • Observe the appearance of new CD bands in the visible region (400-600 nm) where this compound absorbs. The presence of these bands confirms the binding and induction of chirality.

    • Analyze any changes in the far-UV region (190-250 nm) to assess conformational changes in the protein upon ligand binding.

  • Quantitative Analysis (Binding Constant Determination):

    • Plot the change in ellipticity at a specific wavelength (corresponding to an ICD peak) as a function of the ligand concentration.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., a single-site binding model) to calculate the association constant (Ka) and stoichiometry (n).

Visualizations

The following diagrams illustrate the experimental workflow and the principle of induced chirality.

experimental_workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis Prot_Prep Purify and buffer exchange protein Baseline Record buffer baseline Sal_Prep Prepare this compound stock solution Prot_Spec Record protein-only spectrum Baseline->Prot_Spec Titration Perform CD titration: Add this compound to protein Prot_Spec->Titration Spectra Record spectra after each addition Titration->Spectra Correction Baseline and dilution correction Spectra->Correction Plotting Plot ΔEllipticity vs. [this compound] Correction->Plotting Fitting Fit data to binding model Plotting->Fitting Result Determine Ka and stoichiometry Fitting->Result

Caption: Experimental workflow for CD titration analysis.

induced_chirality cluster_spectra Resulting CD Spectra Sal This compound (Achiral, CD inactive) Complex This compound-Protein Complex (Induced CD in this compound) Sal->Complex Binding Protein Protein (Chiral, CD active) Protein->Complex Binding Complex_spec Complex: New CD signal appears at this compound λ_abs Complex->Complex_spec Sal_spec This compound alone: No CD signal

References

Application Notes and Protocols for Transient Absorption Spectroscopy of Salinixanthin Excited States

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the theory, experimental setup, and data analysis for studying the excited state dynamics of salinixanthin using transient absorption spectroscopy. This compound, a C40-carotenoid acyl glycoside found in the extremophilic bacterium Salinibacter ruber, plays a crucial role as a light-harvesting antenna for the retinal-based proton pump, xanthorhodopsin.[1][2][3][4][5] Understanding its photophysics is essential for applications in bio-inspired energy conversion and photoprotective systems.

Introduction to this compound and its Photochemical Significance

This compound is the primary carotenoid in Salinibacter ruber, giving the organism its characteristic red-orange color.[3][6] Unlike many carotenoids that primarily serve a photoprotective role, this compound efficiently transfers absorbed light energy to the retinal chromophore of xanthorhodopsin, a light-driven proton pump.[1][7][8][9] This energy transfer enhances the efficiency of proton pumping over a broader spectral range.[1] The interaction between this compound and retinal is tight and specific, with the binding of this compound being dependent on the presence of retinal in the protein scaffold.[2][4]

The excited state dynamics of carotenoids are governed by a series of singlet states, primarily the ground state (S₀), the first excited state (S₁), and the second excited state (S₂). Due to symmetry constraints, the S₀ → S₂ transition is strongly allowed, resulting in intense absorption in the blue-green region of the spectrum, while the S₀ → S₁ transition is forbidden.[8][10] Following photoexcitation to the S₂ state, the molecule undergoes rapid internal conversion to the S₁ state, from which it can then relax back to the S₀ ground state or, in the case of xanthorhodopsin, transfer energy to the retinal.

Quantitative Data on this compound Excited States

Transient absorption spectroscopy has been instrumental in elucidating the lifetimes and decay pathways of this compound's excited states. The following table summarizes key quantitative data from studies on this compound in ethanol (B145695) and within the xanthorhodopsin complex.

SampleExcited State TransitionDecay Time (τ)TechniqueReference
This compound (SX) in ethanolS₂ → S₁ Internal Conversion≈ 100 fsHyperspectral Near-Infrared Probing[11][12][13]
Xanthorhodopsin (XR)S₂ → S₁ Internal Conversion≈ 100 fsHyperspectral Near-Infrared Probing[11][12][13]
Reduced XanthorhodopsinS₂ → S₁ Internal Conversion≈ 130 fsHyperspectral Near-Infrared Probing[11][12][13]
This compound (SX) in ethanolS₁ → S₀ Internal ConversionNot explicitly stated in fs/psHyperspectral Near-Infrared Probing[11][12]
Xanthorhodopsin (XR)Energy Transfer from SX S₂ to Retinal S₁--[14]
Xanthorhodopsin (XR)Energy Transfer Efficiency~30% - 40%Transient Absorption Spectroscopy[8][11][13]

Experimental Protocols

Protocol 1: Sample Preparation

1. Extraction and Purification of this compound from Salinibacter ruber

  • Culture Salinibacter ruber in a suitable high-salt medium until a deep red color is achieved, indicating high this compound content.[1]

  • Harvest the cells by centrifugation.

  • Extract the total lipids and pigments from the cell pellet using a mixture of chloroform (B151607) and methanol (B129727) (or acetone).

  • Separate this compound from other lipids and pigments using high-performance liquid chromatography (HPLC).[3]

  • Verify the purity of the isolated this compound by UV-Visible absorption spectroscopy. The absorption spectrum in ethanol should show characteristic peaks.[3]

2. Preparation of this compound for Spectroscopy

  • Dissolve the purified this compound in a spectroscopic grade solvent, such as ethanol, to a concentration that yields an optical density of approximately 0.3-0.5 at the absorption maximum in the desired path length cuvette (typically 1 mm).

  • Ensure the solution is free of scattering particles by filtration if necessary.

3. Preparation of Xanthorhodopsin Samples

  • Isolate xanthorhodopsin-containing membranes from Salinibacter ruber cultures.[2]

  • Solubilize and purify the xanthorhodopsin complex using established biochemical protocols.

  • For comparative studies, prepare samples of native xanthorhodopsin and reduced xanthorhodopsin (where the retinal Schiff base is reduced to prevent its photocycle, thus isolating the carotenoid dynamics).[11]

  • Resuspend the purified protein complexes in a suitable buffer to an appropriate optical density for the measurements.

Protocol 2: Femtosecond Transient Absorption Spectroscopy

This protocol outlines the general procedure for performing a femtosecond transient absorption spectroscopy experiment to study the excited state dynamics of this compound.[10][15][16][17][18]

1. Laser System and Setup

  • Utilize a femtosecond laser system, typically a Ti:sapphire oscillator and regenerative amplifier, to generate ultrashort laser pulses (e.g., < 100 fs duration) at a high repetition rate (e.g., 1 kHz).[17]

  • Split the output of the amplifier into two beams: a pump beam and a probe beam.

2. Pump Beam Generation

  • Direct the pump beam into an optical parametric amplifier (OPA) to generate tunable excitation wavelengths.

  • For exciting the S₂ state of this compound, tune the OPA to a wavelength within its main absorption band (e.g., 480 nm).[14]

  • Use a chopper in the pump beam path to modulate its frequency (e.g., at half the laser repetition rate) for subsequent differential detection.

3. Probe Beam Generation

  • Focus the probe beam into a nonlinear crystal (e.g., sapphire or CaF₂) to generate a stable white-light supercontinuum that covers the spectral range of interest for probing the excited state absorption and ground-state bleach signals.[16][17]

4. Pump-Probe Geometry and Data Acquisition

  • Direct the pump and probe beams to the sample, ensuring they are spatially overlapped. The angle between the pump and probe beams should be small.

  • Control the time delay between the pump and probe pulses using a motorized delay stage in the path of one of the beams.

  • After the sample, disperse the probe beam by a spectrograph and detect it with a multichannel detector (e.g., a CCD camera).

  • Record the absorption spectrum of the probe with and without the pump pulse at each delay time. The difference in absorbance (ΔA) is calculated as: ΔA = -log(I_pump_on / I_pump_off), where I_pump_on and I_pump_off are the intensities of the transmitted probe pulse with and without the pump pulse, respectively.

  • Collect a series of transient absorption spectra at various time delays to construct a 2D map of ΔA as a function of wavelength and time.

5. Data Analysis

  • Correct the raw data for temporal chirp in the white-light probe.

  • Perform a global analysis of the time-resolved data using a sum of exponential decay functions to extract the lifetimes of the different excited state species.[10]

  • The analysis will yield evolution-associated difference spectra (EADS) and their corresponding time constants, which represent the decay of distinct spectral components.

Visualizations

Excited_State_Dynamics_of_this compound S0 S₀ (Ground State) S2 S₂ (Bright State) S0->S2 Photoexcitation (e.g., 480 nm) S1 S₁ (Dark State) S2->S1 Internal Conversion (τ ≈ 100 fs) Retinal_S1 Retinal S₁ S2->Retinal_S1 Energy Transfer (~30-40% efficiency) S1->S0 Internal Conversion Retinal_S0 Retinal S₀ Retinal_S1->Retinal_S0 Isomerization & Relaxation Transient_Absorption_Spectroscopy_Workflow Laser Femtosecond Laser Amplifier Regenerative Amplifier Laser->Amplifier OPA Optical Parametric Amplifier (Pump) Amplifier->OPA Pump Path WLG White Light Generation (Probe) Amplifier->WLG Probe Path Sample Sample OPA->Sample WLG->Sample Detector Spectrograph & Detector Sample->Detector Analysis Global Analysis Detector->Analysis Results Lifetimes & Spectra Analysis->Results

References

Application Notes and Protocols for Femtosecond Spectroscopy of Salinixanthin Energy Transfer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the principles and methodologies for studying the ultrafast energy transfer dynamics of salinixanthin using femtosecond transient absorption spectroscopy. This compound, a carbonyl carotenoid found in the extremophilic bacterium Salinibacter ruber, functions as a light-harvesting antenna in novel rhodopsin complexes like xanthorhodopsin.[1][2][3] Understanding its energy transfer mechanisms at the femtosecond timescale is crucial for applications in bio-inspired light-harvesting systems, photosensitizer development, and for providing insights into the photostability of carotenoid-based drugs and supplements.

I. Introduction to this compound Energy Transfer

This compound captures light energy in the blue-green spectral region and efficiently transfers it to a retinal chromophore within the rhodopsin protein.[4] This energy transfer process is exceptionally fast, occurring on the femtosecond timescale, and is critical for the biological function of xanthorhodopsin as a light-driven proton pump.[1][5] The primary energy transfer pathway occurs from the second excited singlet state (S₂) of this compound to the first excited singlet state (S₁) of retinal.[1][6] The first excited singlet state (S₁) of this compound is not involved in this energy transfer to retinal as its energy level is too low.[1][2] Femtosecond transient absorption spectroscopy is the key experimental technique used to resolve these ultrafast dynamics in real-time.[1][7]

II. Quantitative Data on this compound Excited State Dynamics

The following tables summarize the key kinetic parameters of this compound's excited state dynamics and energy transfer, as determined by femtosecond transient absorption spectroscopy. These values are crucial for understanding the efficiency and pathways of light harvesting.

Table 1: Excited State Lifetimes of this compound in Different Environments

SampleS₂ Lifetime (fs)S₁ Lifetime (ps)S* State Lifetime (ps)Reference(s)
This compound in Ethanol~100--[2][8]
This compound in Xanthorhodopsin (untreated)6636[1]
This compound in Xanthorhodopsin (NaBH₄-treated)1103-[1]
This compound in reduced Xanthorhodopsin130--[2][8]

Note: NaBH₄ treatment reduces the retinal Schiff base, preventing energy transfer without significantly perturbing the carotenoid binding site.[1]

Table 2: this compound Energy Transfer Parameters in Rhodopsin Complexes

ParameterXanthorhodopsinGloeobacter rhodopsin-Salinixanthin ComplexReference(s)
Energy Transfer Time (SX S₂ → Retinal S₁)165 fs-[1]
Energy Transfer Efficiency~40%~40%[1][9][10]

III. Experimental Protocols

This section provides a detailed protocol for performing femtosecond transient absorption spectroscopy on this compound-containing samples.

A. Sample Preparation

  • Purification of Xanthorhodopsin:

    • Culture Salinibacter ruber cells in a high-salt medium until a deep red color, indicative of this compound and xanthorhodopsin expression, is observed.

    • Harvest the cells by centrifugation.

    • Lyse the cells and isolate the cell membranes containing xanthorhodopsin.

    • Purify the xanthorhodopsin complex using established biochemical techniques such as sucrose (B13894) density gradient centrifugation or column chromatography.

  • Preparation of NaBH₄-treated Xanthorhodopsin (Control Sample):

    • Treat a purified xanthorhodopsin sample with sodium borohydride (B1222165) (NaBH₄). This reduces the double bond of the retinal Schiff base, shifting its absorption to the blue and preventing energy transfer from this compound.[1]

    • This sample serves as a crucial control to isolate the intrinsic excited state dynamics of this compound within the protein binding pocket.[1]

  • Sample Loading:

    • Resuspend the purified protein complexes in a suitable buffer.

    • Place the sample in a 1 or 2 mm path length quartz cuvette. For samples prone to photodegradation, a flow cell can be used to continuously replenish the sample in the laser interaction volume.[11]

B. Femtosecond Transient Absorption Spectroscopy Setup

A standard pump-probe setup is employed for these measurements.[12]

  • Laser System:

    • A Ti:Sapphire oscillator and regenerative amplifier system is used to generate femtosecond laser pulses (e.g., ~150 fs pulse width, 1 kHz repetition rate).[11]

  • Pump Beam Generation:

    • Generate the pump pulse by directing a portion of the amplifier output into an optical parametric amplifier (OPA).

    • Tune the OPA to generate excitation pulses that overlap with the S₀ → S₂ absorption band of this compound (typically in the 480-520 nm range). For instance, an excitation wavelength of 490 nm is effective as it preferentially excites this compound over retinal.[1]

    • Use a chopper to modulate the pump beam at half the laser repetition rate (e.g., 500 Hz).

  • Probe Beam Generation:

    • Focus the remaining fundamental output from the amplifier into a nonlinear crystal (e.g., sapphire plate) to generate a white-light continuum probe pulse. This probe beam should cover the spectral region of interest for observing the transient absorption features of this compound's excited states (typically 420-750 nm and into the near-infrared).[11]

  • Pump-Probe Geometry:

    • Split the probe beam into a signal and a reference path.

    • Focus the pump and the signal probe beams onto the sample cuvette, ensuring spatial overlap.

    • Introduce a variable optical delay line into the path of the pump beam to control the time delay between the pump and probe pulses.

  • Detection:

    • Disperse the signal and reference probe beams onto a dual-array detector (e.g., CCD or photodiode array) after they pass through the sample.

    • The detector measures the intensity of the probe light with and without the pump pulse at each delay time.

C. Data Acquisition

  • Record the change in absorbance (ΔA) as a function of wavelength and pump-probe delay time.

  • The ΔA signal is calculated as: ΔA = -log(I_pump_on / I_pump_off), where I_pump_on and I_pump_off are the intensities of the transmitted probe light with and without the pump pulse, respectively.

  • Collect transient absorption spectra at various delay times, from femtoseconds to picoseconds, to track the evolution of the excited states.

  • Perform global kinetic analysis on the collected data to extract the lifetimes of the different excited states and the timescales of the energy transfer processes.

IV. Visualizations

The following diagrams illustrate the energy transfer pathway in this compound and a typical experimental workflow.

Salinixanthin_Energy_Transfer S0 This compound (S₀) S2 This compound (S₂) S0->S2 Photon Absorption (480-520 nm) S1 This compound (S₁) S2->S1 Internal Conversion (~100 fs) S_star This compound (S*) Retinal_S1 Retinal (S₁) S2->Retinal_S1 Energy Transfer (165 fs) S1->S0 Internal Conversion (~3 ps) S_star->S0 Decay (~6 ps) Triplet Triplet State S_star->Triplet <10% Retinal_S0 Retinal (S₀) Retinal_S1->Retinal_S0 Retinal Photocycle

Caption: Energy transfer pathway in Xanthorhodopsin.

Femtosecond_Spectroscopy_Workflow cluster_laser Laser System cluster_pump Pump Path cluster_probe Probe Path cluster_sample Sample & Detection TiSapphire Ti:Sapphire Oscillator & Amplifier OPA Optical Parametric Amplifier (OPA) TiSapphire->OPA Continuum White-Light Continuum Generation TiSapphire->Continuum Delay Optical Delay Line OPA->Delay Chopper Chopper Sample Sample Cuvette Chopper->Sample Pump Beam Delay->Chopper Continuum->Sample Probe Beam Detector Spectrometer & Detector Array Sample->Detector

References

Application Notes and Protocols: Salinixanthin in Artificial Photosynthetic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salinixanthin, a C40-carotenoid acyl glycoside, is the primary carotenoid in the extremophilic bacterium Salinibacter ruber. In its native environment, this compound functions as a light-harvesting antenna in the protein xanthorhodopsin, where it absorbs light in the blue-green spectral region and efficiently transfers this energy to a retinal chromophore, thereby broadening the spectral range for proton pumping.[1][2] This natural precedent makes this compound a compelling candidate for integration into artificial photosynthetic systems, where it can serve as a robust photosensitizer to enhance light capture and improve the efficiency of solar energy conversion and photocatalysis.

These application notes provide a comprehensive overview of the properties of this compound relevant to artificial photosynthesis and detailed protocols for its extraction, incorporation into model systems, and performance evaluation.

Key Properties and Quantitative Data of this compound

This compound's utility in artificial photosynthetic systems is underpinned by its photophysical properties, primarily demonstrated within the xanthorhodopsin complex. These data serve as a benchmark for the design and evaluation of artificial constructs.

PropertyValueContextSource
Molar Ratio in Native Complex ~1:1This compound to Retinal in Xanthorhodopsin[1]
Energy Transfer Efficiency ~40%From this compound to Retinal in Xanthorhodopsin[1]
Absorption Maxima (in Xanthorhodopsin) 458 nm, 486 nm, 520 nmVibronic bands of the S₀-S₂ transition
Energy Transfer Mechanism From S₂ excited stateInvolves a higher excited state, enabling very fast transfer[1]
Energy Transfer Time ~165 fsThis compound to Retinal in Xanthorhodopsin

Signaling Pathways and Experimental Workflows

Energy Transfer Pathway in Xanthorhodopsin

The established energy transfer mechanism in the native xanthorhodopsin complex provides a blueprint for designing artificial systems. Light energy absorbed by this compound is funneled to the retinal chromophore, initiating the proton-pumping photocycle.

EnergyTransfer cluster_this compound This compound cluster_Retinal Retinal S0_sal S₀ S2_sal S₂ S2_sal->S0_sal Internal Conversion S1_ret S₁ S2_sal->S1_ret Energy Transfer (~40% Efficiency) S0_ret S₀ S1_ret->S0_ret Isomerization Photocycle Proton Pumping Photocycle S1_ret->Photocycle Light Light (450-550 nm) Light->S2_sal Absorption

Energy transfer from this compound to Retinal in Xanthorhodopsin.
General Workflow for Artificial Photosynthetic System Development

The development and evaluation of a this compound-based artificial photosynthetic system follows a logical progression from pigment extraction to device testing.

Workflow cluster_Preparation Material Preparation cluster_Assembly System Assembly cluster_Evaluation Performance Evaluation A Culturing Salinibacter ruber B Extraction and Purification of this compound A->B C Incorporate this compound into Artificial Membrane (Liposome) B->C D Assemble Dye-Sensitized Photoelectrochemical Cell B->D E Transient Absorption Spectroscopy C->E F Photocurrent Measurement D->F G Data Analysis: Energy Transfer Efficiency, Power Conversion Efficiency E->G F->G

Workflow for this compound-based artificial photosynthetic system development.

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Salinibacter ruber

This protocol is adapted from methods described for the extraction of carotenoids from halophilic bacteria.

Materials:

  • Lyophilized cell mass of Salinibacter ruber

  • Acetone (B3395972) (HPLC grade)

  • Methanol (HPLC grade)

  • Butylated hydroxytoluene (BHT)

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

  • Centrifuge and appropriate tubes

  • Glassware (beakers, flasks)

  • -20°C freezer

Procedure:

  • Cell Lysis and Initial Extraction:

    • Weigh a known amount of lyophilized S. ruber cell mass.

    • Resuspend the cells in a solution of acetone:methanol (7:3, v/v) containing 0.1% BHT to prevent oxidation. Use approximately 20 mL of solvent per gram of cell mass.

    • Stir the suspension vigorously in the dark at 4°C for 1 hour.

    • Centrifuge the mixture at 5,000 x g for 10 minutes at 4°C to pellet the cell debris.

    • Carefully decant the supernatant, which contains the pigments, into a clean flask.

  • Repeated Extraction:

    • Repeat the extraction process with the cell pellet using fresh acetone:methanol solvent until the pellet is colorless.

    • Pool all the pigmented supernatants.

  • Removal of Lipids:

    • Add an equal volume of cold acetone (-20°C) to the pooled supernatant.

    • Incubate the mixture at -20°C for at least 4 hours, or overnight, to precipitate lipids.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the precipitated lipids.

    • Carefully transfer the supernatant containing the purified this compound to a round-bottom flask.

  • Drying and Storage:

    • Add a small amount of anhydrous sodium sulfate to the supernatant to remove any residual water.

    • Evaporate the solvent to dryness using a rotary evaporator at a temperature below 35°C.

    • The purified this compound will appear as a reddish-orange film.

    • Store the dried pigment under a nitrogen or argon atmosphere at -20°C in the dark.

  • Quantification (Optional):

    • Dissolve a small, known weight of the dried this compound in ethanol (B145695).

    • Measure the absorbance spectrum and use the published extinction coefficient to determine the concentration.

Protocol 2: Incorporation of this compound into Liposomes

This protocol describes the formation of this compound-containing liposomes, which can serve as a simple artificial membrane system.

Materials:

  • Purified this compound

  • Phospholipids (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)

  • Chloroform (B151607) (HPLC grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve a known amount of DOPC and this compound in chloroform. A typical molar ratio of phospholipid to carotenoid is 100:1.

    • Mix thoroughly to ensure a homogenous solution.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask. Ensure all solvent is removed by placing the flask under high vacuum for at least 1 hour.

  • Hydration:

    • Add PBS buffer to the flask containing the lipid film.

    • Hydrate the film by vortexing vigorously for several minutes. The solution will become turbid as multilamellar vesicles (MLVs) form.

  • Vesicle Sizing (Sonication and Extrusion):

    • To create smaller, unilamellar vesicles, sonicate the MLV suspension in a bath sonicator until the solution becomes less turbid (approximately 20-30 minutes). Maintain a cool temperature to prevent degradation of the lipids and this compound.

    • For a more uniform size distribution, pass the sonicated liposome (B1194612) suspension through an extruder equipped with a polycarbonate membrane (e.g., 100 nm) multiple times (typically 11-21 passes).

  • Purification and Storage:

    • To remove unincorporated this compound, the liposome suspension can be purified by size exclusion chromatography.

    • Store the final liposome suspension at 4°C in the dark.

Protocol 3: Fabrication of a this compound-Sensitized Photoelectrochemical Cell

This protocol outlines the assembly of a basic dye-sensitized solar cell (DSSC) using this compound as the photosensitizer.

Materials:

  • FTO (Fluorine-doped Tin Oxide) conductive glass

  • TiO₂ nanoparticle paste

  • Purified this compound

  • Ethanol

  • Platinum counter electrode

  • Iodide/triiodide-based electrolyte solution

  • Surlyn or other thermoplastic sealant

  • Screen printer or doctor blade

  • Furnace capable of reaching 500°C

  • Hot plate

Procedure:

  • Preparation of the TiO₂ Photoanode:

    • Clean the FTO glass by sonicating sequentially in detergent, deionized water, and ethanol.

    • Apply a layer of TiO₂ paste to the conductive side of the FTO glass using a screen printer or the doctor blade method to create a film of ~10-15 µm thickness.

    • Dry the TiO₂ film at 125°C for 5 minutes.

    • Sinter the TiO₂ film in a furnace by gradually heating to 500°C and holding for 30 minutes to ensure good particle necking and conductivity. Let it cool slowly to room temperature.

  • Sensitization with this compound:

    • While the TiO₂ electrode is still warm (~80°C), immerse it in a solution of purified this compound dissolved in a suitable solvent like ethanol.

    • Allow the electrode to soak in the dye solution for several hours (or overnight) in the dark until the white TiO₂ film is uniformly colored.

    • Rinse the sensitized electrode with fresh ethanol to remove any non-adsorbed dye molecules and dry it gently with a stream of nitrogen or air.

  • Assembly of the Cell:

    • Place a platinum-coated FTO glass (counter electrode) over the this compound-sensitized TiO₂ photoanode.

    • Separate the two electrodes with a thin thermoplastic sealant (e.g., Surlyn) frame.

    • Heat the assembly on a hot plate to melt the sealant and bond the two electrodes together, leaving small holes for electrolyte injection.

  • Electrolyte Injection:

    • Introduce the iodide/triiodide electrolyte into the cell through the pre-made holes using a vacuum backfilling method.

    • Seal the holes with a small piece of sealant and a coverslip.

Protocol 4: Measurement of Energy Transfer Efficiency via Transient Absorption Spectroscopy

This protocol is for a system where this compound is co-localized with an acceptor molecule (e.g., a porphyrin) in a solution or on a surface.

Instrumentation:

  • Femtosecond transient absorption spectrometer (pump-probe setup)

  • Laser source capable of generating femtosecond pulses

  • Optical parametric amplifier (OPA) to tune the pump wavelength

Procedure:

  • Sample Preparation:

    • Prepare a solution or film containing both this compound and the acceptor molecule at known concentrations.

    • Prepare a control sample containing only this compound at the same concentration.

  • Data Acquisition:

    • Pump Wavelength Selection: Tune the pump pulse from the OPA to a wavelength where this compound absorbs strongly, and the acceptor absorbs weakly (e.g., ~480-520 nm).

    • Probe Pulse: Use a white-light continuum pulse as the probe to monitor absorption changes across a broad spectral range.

    • Measurement on Control Sample:

      • Excite the this compound-only sample with the pump pulse.

      • Record the transient absorption spectra at various time delays after the pump pulse. This will reveal the excited-state absorption features and decay kinetics of this compound alone. Identify the characteristic spectral signature of the this compound excited state (e.g., S₁ state).

    • Measurement on Donor-Acceptor Sample:

      • Excite the this compound-acceptor sample under the same conditions.

      • Record the transient absorption spectra. Look for two key features:

        • A faster decay of the this compound excited-state absorption signal compared to the control sample.

        • The appearance of a new absorption signal corresponding to the excited state of the acceptor molecule, which should rise on the same timescale as the this compound signal decays.

  • Data Analysis:

    • Perform global analysis on the transient absorption data to extract the kinetic time constants.

    • The rate of energy transfer (k_ET) can be calculated from the decay rates of the this compound excited state in the presence (k_DA) and absence (k_D) of the acceptor: k_ET = k_DA - k_D

    • The energy transfer efficiency (Φ_ET) is then calculated as: Φ_ET = k_ET / k_DA = 1 - (τ_DA / τ_D) where τ_DA and τ_D are the excited-state lifetimes of this compound with and without the acceptor, respectively.

Protocol 5: Measurement of Photocurrent and Power Conversion Efficiency

This protocol is for characterizing the performance of the assembled this compound-sensitized photoelectrochemical cell.

Instrumentation:

  • Solar simulator with a calibrated light source (e.g., AM 1.5G, 100 mW/cm²)

  • Potentiostat/Galvanostat or a source meter

  • Computer for data acquisition

Procedure:

  • I-V Curve Measurement:

    • Connect the working electrode (TiO₂-salinixanthin) and the counter electrode (platinum) of the assembled cell to the potentiostat.

    • Place the cell under the solar simulator and ensure the light intensity is calibrated to 100 mW/cm².

    • Apply a variable voltage bias to the cell and measure the resulting current. Sweep the voltage from a reverse bias to a forward bias (e.g., from -0.1 V to 0.8 V).

    • Record the current-voltage (I-V) data.

  • Data Analysis:

    • Plot the I-V curve: Plot the measured current density (J, in mA/cm²) versus the applied voltage (V, in Volts).

    • Determine Key Parameters:

      • Short-circuit current density (Jsc): The current density at zero voltage.

      • Open-circuit voltage (Voc): The voltage at zero current.

      • Fill Factor (FF): A measure of the squareness of the I-V curve. It is calculated as: FF = (J_mp * V_mp) / (J_sc * V_oc) where J_mp and V_mp are the current density and voltage at the maximum power point (the "knee" of the curve).

    • Calculate Power Conversion Efficiency (η):

      • The overall efficiency of the cell is calculated using the formula: η (%) = (J_sc * V_oc * FF) / P_in * 100 where P_in is the power density of the incident light (e.g., 100 mW/cm²).

Conclusion

This compound presents a promising avenue for the development of novel artificial photosynthetic systems. Its inherent ability to absorb a broad range of visible light and efficiently transfer that energy makes it an attractive alternative to traditional synthetic dyes. The protocols outlined above provide a framework for researchers to extract, handle, and integrate this natural pigment into artificial constructs and to rigorously evaluate their performance. Further research into optimizing the interface between this compound and semiconductor materials or other acceptor molecules will be crucial for realizing its full potential in next-generation solar energy technologies.

References

Salinixanthin: A Promising Natural Pigment for Biotechnological Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Salinixanthin is a C40-carotenoid acyl glycoside that is the primary pigment of the extremely halophilic bacterium Salinibacter ruber, accounting for over 90% of its total carotenoid content.[1] This vibrant red-orange pigment is structurally unique, featuring a myo-inositol moiety attached to the polyene chain. While extensively studied for its crucial role as a light-harvesting antenna in xanthorhodopsin, a retinal-based proton pump, the broader biotechnological potential of this compound is an emerging area of interest.[2][3] These application notes provide an overview of the potential applications of this compound in biotechnology and drug development, along with detailed protocols for its extraction, purification, and analysis of its biological activities.

Potential Biotechnological Applications

The unique chemical structure of this compound suggests a range of potential applications, drawing parallels with other well-characterized carotenoids.

  • Antioxidant: Carotenoids are renowned for their ability to quench singlet oxygen and scavenge free radicals. While specific quantitative data for this compound is not yet widely available, its extended conjugated polyene system suggests potent antioxidant activity. This could be valuable in the development of nutraceuticals, cosmeceuticals, and as a food preservative.

  • Anti-inflammatory: Chronic inflammation is implicated in numerous diseases. Carotenoids like astaxanthin (B1665798) and fucoxanthin (B1674175) have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB.[4][5] It is hypothesized that this compound may possess similar properties, making it a candidate for the development of novel anti-inflammatory agents.

  • Anticancer: Several carotenoids have demonstrated pro-apoptotic and anti-proliferative effects on cancer cells, often linked to the modulation of signaling pathways like PI3K/Akt.[6][7][8] The potential of this compound to induce apoptosis in cancer cells warrants investigation for its application in oncology.[6][7]

Data Presentation

While quantitative bioactivity data for this compound is still emerging, the following tables provide a framework for data presentation and include comparative values for other relevant carotenoids to offer context.

Table 1: Antioxidant Activity of Selected Carotenoids

CarotenoidDPPH Radical Scavenging Activity (IC50, µg/mL)Oxygen Radical Absorbance Capacity (ORAC, µmol TE/g)Reference
This compoundData not availableData not available
Astaxanthin~0.19 - 0.96High (specific values vary)[9]
Fucoxanthin~10 - 20High (specific values vary)
β-Carotene~5 - 15~1,500 - 2,000
Lutein~8 - 25~17,900

Table 2: Anti-inflammatory Effects of Selected Carotenoids on Pro-inflammatory Cytokine Expression

CarotenoidCell LineStimulantEffect on TNF-αEffect on IL-6Reference
This compoundData not available
AstaxanthinTHP-1 macrophagesLPSInhibitionInhibition[10][11]
FucoxanthinTHP-1 macrophagesLPSInhibitionInhibition[5]

Table 3: Anticancer Activity of Selected Carotenoids

CarotenoidCancer Cell LineIC50 (µM)Mechanism of ActionReference
This compoundData not available
AstaxanthinVarious~20 - 50Induction of apoptosis, cell cycle arrest[8]
FucoxanthinVarious~5 - 30Induction of apoptosis, inhibition of angiogenesis[8]

Experimental Protocols

Extraction and Purification of this compound from Salinibacter ruber

This protocol is adapted from established methods for carotenoid extraction from halophilic bacteria.[12]

Workflow for this compound Extraction and Purification

Salinixanthin_Extraction start Salinibacter ruber cell pellet resuspend Resuspend in acetone (B3395972):methanol (B129727) (7:3) start->resuspend centrifuge1 Centrifuge to pellet cell debris resuspend->centrifuge1 collect_supernatant Collect supernatant (contains this compound) centrifuge1->collect_supernatant precipitate Add cold acetone to precipitate phospholipids (B1166683) collect_supernatant->precipitate centrifuge2 Centrifuge to remove precipitate precipitate->centrifuge2 evaporate Evaporate solvent centrifuge2->evaporate dissolve Dissolve in a small volume of ethanol (B145695) evaporate->dissolve hplc Purify by HPLC dissolve->hplc end Pure this compound hplc->end

Caption: Workflow for the extraction and purification of this compound.

Materials:

  • Salinibacter ruber cell pellet

  • Acetone (HPLC grade)

  • Methanol (HPLC grade)

  • Ethanol (HPLC grade)

  • Centrifuge tubes

  • Refrigerated centrifuge

  • Rotary evaporator

  • HPLC system with a C18 column

Procedure:

  • Harvest Salinibacter ruber cells by centrifugation.

  • Resuspend the cell pellet in an acetone:methanol (7:3 v/v) mixture.

  • Vortex vigorously and incubate in the dark for 15 minutes.

  • Centrifuge at 5000 x g for 10 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant containing the pigments.

  • To the supernatant, add cold acetone to precipitate phospholipids and other contaminants.

  • Incubate at -20°C for 30 minutes.

  • Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the precipitate.

  • Transfer the supernatant to a round-bottom flask and evaporate the solvent using a rotary evaporator.

  • Dissolve the dried pigment extract in a small volume of ethanol for further purification.

  • Purify this compound using a reversed-phase HPLC system with a C18 column and a suitable mobile phase gradient (e.g., acetonitrile, methanol, and water).[13][14]

  • Collect the fraction corresponding to the this compound peak and verify its purity by analytical HPLC and UV-Vis spectroscopy. The absorption maximum for this compound in organic solvents is approximately 478 nm, with a shoulder at 506-510 nm.[1]

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol provides a method to assess the free radical scavenging activity of this compound.[15]

Materials:

  • Purified this compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in methanol or ethanol.

  • Prepare a 0.1 mM solution of DPPH in the same solvent.

  • In a 96-well plate, add serial dilutions of the this compound stock solution.

  • Add the DPPH solution to each well.

  • Include a control well with only the solvent and DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

Anti-inflammatory Activity: Measurement of Pro-inflammatory Cytokines

This protocol outlines a method to assess the effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Workflow for Assessing Anti-inflammatory Activity

Anti_inflammatory_Workflow start Macrophage cell culture (e.g., RAW 264.7) treat Treat with this compound start->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect cell supernatant incubate->collect elisa Measure cytokine levels (TNF-α, IL-6) by ELISA collect->elisa end Quantify anti-inflammatory effect elisa->end

Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1)

  • Cell culture medium and supplements

  • Purified this compound

  • Lipopolysaccharide (LPS)

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Seed macrophages in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

  • After incubation, collect the cell culture supernatant.

  • Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.[16][17][18]

  • Analyze the data to determine the dose-dependent effect of this compound on cytokine production.

Anticancer Activity: Cell Viability and Apoptosis Assays

This protocol describes how to evaluate the cytotoxic and pro-apoptotic effects of this compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7, or A549)

  • Cell culture medium and supplements

  • Purified this compound

  • MTT or WST-1 cell proliferation assay kit

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Procedure:

Cell Viability (MTT/WST-1 Assay):

  • Seed cancer cells in a 96-well plate and allow them to attach.

  • Treat the cells with a range of this compound concentrations for 24, 48, and 72 hours.

  • At each time point, add the MTT or WST-1 reagent to the wells and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength to determine cell viability.

  • Calculate the IC50 value, the concentration of this compound that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-FITC/PI Staining):

  • Treat cancer cells with this compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells and wash them with PBS.

  • Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the kit protocol.

  • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V-positive) and necrotic (PI-positive) cells.

Signaling Pathway Analysis

While the specific signaling pathways modulated by this compound are yet to be fully elucidated, based on the known mechanisms of other carotenoids, the following pathways are prime candidates for investigation.

Putative Anti-inflammatory Signaling Pathway: NF-κB Inhibition

Many carotenoids exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It is plausible that this compound acts similarly.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases DNA DNA NFkB_nuc->DNA binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcribes This compound This compound This compound->IKK inhibits?

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Putative Anticancer Signaling Pathway: PI3K/Akt Inhibition

The PI3K/Akt pathway is a key regulator of cell survival and proliferation, and its inhibition is a common mechanism of action for anticancer compounds.

PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Effectors Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation promotes Apoptosis Apoptosis Downstream->Apoptosis inhibits This compound This compound This compound->PI3K inhibits? This compound->Akt inhibits?

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.

Conclusion

This compound represents a novel and largely untapped resource from an extremophilic microorganism with significant potential in biotechnology and drug development. Its presumed antioxidant, anti-inflammatory, and anticancer properties, by analogy with other carotenoids, make it a compelling candidate for further investigation. The protocols and conceptual frameworks provided in these application notes are intended to guide researchers in exploring the multifaceted biological activities of this unique natural pigment. Further studies are crucial to isolate and quantify the specific effects of this compound and to elucidate the precise molecular mechanisms underlying its bioactivities.

References

Application Notes and Protocols for Studying Salinixanthin Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salinixanthin, a C40-carotenoid acyl glycoside, is the primary pigment found in the extremophilic bacterium Salinibacter ruber.[1] Beyond its role as a light-harvesting antenna in xanthorhodopsin, this compound possesses significant antioxidant properties that make it a compound of interest for pharmaceutical and nutraceutical applications.[1][2] Understanding the stability of this compound under various environmental conditions is critical for its extraction, formulation, and application to ensure its efficacy and shelf-life.

These application notes provide detailed protocols for assessing the thermal, photo-, and pH stability of this compound, as well as its antioxidant capacity. The methodologies are based on established protocols for carotenoid analysis and are designed to yield quantitative, reproducible data.

Analytical Methodology: Quantification of this compound

Accurate quantification of this compound is fundamental to all stability studies. High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector is the preferred method for its sensitivity and ability to separate this compound from potential degradation products.

Protocol 1: HPLC-UV-Vis Quantification of this compound

Objective: To quantify the concentration of this compound in a sample.

Materials:

  • HPLC system with a C30 reverse-phase column

  • UV-Vis or Diode Array Detector (DAD)

  • This compound standard of known concentration

  • Mobile phase: Gradient of methanol (B129727), methyl tert-butyl ether (MTBE), and water[3]

  • Sample solvent: Acetone/methanol mixture (7:3, v/v)[4]

Procedure:

  • Standard Preparation: Prepare a series of this compound standard solutions of known concentrations in the sample solvent to create a calibration curve.

  • Sample Preparation: Dissolve the extracted and purified this compound in the sample solvent.

  • Chromatographic Conditions:

    • Column: C30 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[5][6]

    • Mobile Phase: A gradient elution is typically used. For example, a gradient of methanol/MTBE/water.[3]

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at the maximum absorbance wavelength (λmax) of this compound, which is around 486 nm.[1]

    • Injection Volume: 20 µL.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the this compound samples.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Stability Assessment Protocols

The stability of this compound can be evaluated by subjecting it to various stress conditions and monitoring its degradation over time using the HPLC method described above. Degradation kinetics are typically modeled using zero-order or first-order reaction models to determine the degradation rate constant (k) and half-life (t½).[7][8]

Protocol 2: Thermal Stability Assessment

Objective: To determine the degradation kinetics of this compound at different temperatures.

Materials:

  • This compound solution of known concentration.

  • Temperature-controlled incubators or water baths.

  • Amber glass vials.

Procedure:

  • Sample Preparation: Aliquot the this compound solution into several amber glass vials and seal them to minimize solvent evaporation.

  • Incubation: Place the vials in incubators set at different temperatures (e.g., 25°C, 40°C, 60°C, and 80°C).[9][10]

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), remove one vial from each temperature.

  • Storage: Immediately cool the removed samples on ice and store them at -20°C until HPLC analysis to halt further degradation.

  • Quantification: Analyze the this compound concentration in each sample using the HPLC-UV-Vis protocol.

  • Data Analysis:

    • Plot the natural logarithm of the this compound concentration (ln[C]) versus time for each temperature.

    • If the plot is linear, the degradation follows first-order kinetics. The slope of the line is the negative degradation rate constant (-k).[7]

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Protocol 3: Photostability Assessment

Objective: To evaluate the stability of this compound when exposed to light.

Materials:

  • This compound solution of known concentration.

  • Photostability chamber equipped with a light source capable of emitting both visible and UVA light (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).[11]

  • Transparent and amber glass vials.

  • Lux meter and radiometer.

Procedure:

  • Sample Preparation: Aliquot the this compound solution into both transparent and amber glass vials (as dark controls).

  • Exposure: Place the vials in the photostability chamber. The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11][12]

  • Sampling: At defined time points, remove one transparent vial and one amber control vial.

  • Quantification: Analyze the this compound concentration in each sample using the HPLC-UV-Vis protocol.

  • Data Analysis:

    • Compare the degradation in the light-exposed samples to the dark controls to isolate the effect of light.

    • Determine the degradation kinetics and half-life as described in the thermal stability protocol.

Protocol 4: pH Stability Assessment

Objective: To assess the stability of this compound across a range of pH values.

Materials:

  • This compound solution of known concentration.

  • A series of buffers with different pH values (e.g., pH 2, 4, 7, 9, 12).[5][13]

  • Amber glass vials.

Procedure:

  • Sample Preparation: Mix the this compound stock solution with each buffer to achieve the target pH and a known initial concentration.

  • Incubation: Store the prepared solutions in amber glass vials at a constant temperature (e.g., 25°C) in the dark.

  • Sampling: At specified time intervals, take an aliquot from each pH solution.

  • Quantification: Immediately analyze the this compound concentration using the HPLC-UV-Vis protocol.

  • Data Analysis:

    • Plot the this compound concentration versus time for each pH value.

    • Determine the degradation rate constant (k) and half-life (t½) at each pH to identify the pH range of maximum stability. Carotenoids are generally more stable in the neutral to slightly acidic range and less stable at extreme acidic or alkaline pH.[14][15]

Data Presentation

Summarize the quantitative data from the stability studies in clearly structured tables for easy comparison.

Table 1: Thermal Degradation of this compound

Temperature (°C)Rate Constant (k) (h⁻¹)Half-life (t½) (h)R² (First-Order Fit)
25ValueValueValue
40ValueValueValue
60ValueValueValue
80ValueValueValue

Table 2: Photodegradation of this compound at 25°C

ConditionRate Constant (k) (h⁻¹)Half-life (t½) (h)R² (First-Order Fit)
LightValueValueValue
DarkValueValueValue

Table 3: pH Stability of this compound at 25°C

pHRate Constant (k) (h⁻¹)Half-life (t½) (h)R² (First-Order Fit)
2ValueValueValue
4ValueValueValue
7ValueValueValue
9ValueValueValue
12ValueValueValue

Functional Stability: Antioxidant Activity Assays

The antioxidant capacity of this compound is a key functional parameter. The following are common assays to evaluate its free radical scavenging ability.

Protocol 5: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To measure the ability of this compound to scavenge the DPPH radical.

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare various concentrations of this compound in a suitable solvent.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well, followed by the this compound solutions.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.[16]

  • Calculate the percentage of radical scavenging activity. The results are often expressed as the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

Protocol 6: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Objective: To measure the ability of this compound to scavenge the ABTS radical cation.

Procedure:

  • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark for 12-16 hours.

  • Dilute the ABTS•+ solution with a buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add the this compound solutions at different concentrations to the diluted ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[16]

  • Calculate the percentage of inhibition and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).

Visualizations

Experimental Workflow for this compound Stability Testing

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep This compound Stock Solution thermal Thermal (25, 40, 60, 80°C) prep->thermal Aliquot & Expose photo Photochemical (Light vs. Dark) prep->photo Aliquot & Expose ph pH (2, 4, 7, 9, 12) prep->ph Aliquot & Expose sampling Time-point Sampling thermal->sampling photo->sampling ph->sampling hplc HPLC-UV-Vis Quantification (λmax ~486 nm) sampling->hplc kinetics Degradation Kinetics (k, t½) hplc->kinetics G cluster_pro_survival Pro-survival & Antioxidant Response cluster_inflammation Inflammatory Response This compound This compound (Carotenoid) Keap1 Keap1 This compound->Keap1 inhibition NFkB NF-κB This compound->NFkB inhibition Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE activation Keap1->Nrf2 inhibition Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes ARE->Antioxidant_Enzymes transcription Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines transcription

References

Troubleshooting & Optimization

Salinixanthin Extraction & Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, FAQs, and detailed protocols to overcome the challenges of salinixanthin degradation during extraction and handling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

This compound is a C40-carotenoid acyl glycoside found in the extremophilic bacterium Salinibacter ruber. It serves as a light-harvesting antenna for the proton pump xanthorhodopsin.[1] Its structure, characterized by a long chain of conjugated double bonds, is responsible for its color and antioxidant properties, but also makes it highly susceptible to degradation. The primary factors leading to its degradation are exposure to light, oxygen, high temperatures, and non-neutral pH conditions.[2]

Q2: What are the visible signs of this compound degradation?

The most immediate sign of degradation is a loss of the characteristic vibrant red-orange color of the extract, a process known as bleaching.[3] Spectroscopically, degradation is observed as a decrease in absorbance in the visible range (approx. 450-530 nm) and a loss of the fine vibronic structure of its absorption peaks.[4][5]

Q3: Which solvents are recommended for this compound extraction?

The most commonly cited method for extracting this compound from Salinibacter ruber membranes involves a mixture of acetone (B3395972) and methanol (B129727) (e.g., 7:3 v/v) . As a xanthophyll, this compound is more polar than carotenes, making alcohols and ketones effective solvents. For general xanthophyll extraction, other effective solvents include ethanol (B145695) and isopropanol.[6]

Q4: Should I be concerned about co-extracting other molecules?

Yes. A significant challenge in extracting this compound from S. ruber is the co-extraction of lipids. S. ruber contains unique sulfonolipids which can interfere with purification and analysis.[4][7] Additionally, other proteins and lipids from the cell membrane will be present in the crude extract and typically require removal during downstream purification steps.[8]

Q5: How should I store my purified this compound extract?

To ensure maximum stability, extracts should be stored under the following conditions:

  • Temperature: Store at low temperatures, ideally -20°C or below.

  • Light: Protect from all light sources by using amber glass vials or by wrapping containers in aluminum foil.

  • Oxygen: Remove oxygen by flushing the container with an inert gas like nitrogen or argon before sealing. Store solvents and extracts under an inert atmosphere whenever possible.[6]

Troubleshooting Guide

This guide addresses common problems encountered during the extraction and purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield of this compound 1. Incomplete Cell Lysis: S. ruber cells must be thoroughly disrupted to release membrane-bound this compound.Ensure complete cell disruption. For S. ruber, dialysis against distilled water is effective for cell lysis.[9] Consider mechanical methods like sonication or bead beating for pelleted cells, but use cooling to prevent heat degradation.[8]
2. Inefficient Extraction: The solvent may not have had sufficient time or contact with the biomass to solubilize the pigment.Increase the extraction time with agitation. Perform multiple sequential extractions (e.g., 3 times) on the same biomass and pool the supernatants.[10] Ensure a sufficient solvent-to-biomass ratio to prevent solvent saturation.[6]
3. Degradation during Extraction: Exposure to light, heat, or oxygen during the process is causing pigment loss.Work under dim light or use amber glassware.[6] Perform all steps on ice or at 4°C.[2] Use degassed solvents and consider flushing centrifuge tubes and vials with nitrogen gas.
Extract Loses Color Rapidly 1. Photo-oxidation: The extract is being exposed to ambient light.Immediately protect the extract from light. Use amber vials and work in a darkened room or fume hood.[11]
2. Thermal Degradation: The sample is being exposed to heat, possibly from equipment (e.g., sonicator, centrifuge not cooled) or during solvent evaporation.Use a refrigerated centrifuge. When evaporating solvent with a rotary evaporator, use a low-temperature water bath (<35-40°C).[6]
3. Oxidation: Dissolved oxygen in the solvent or oxygen in the headspace of the container is degrading the this compound.Use solvents that have been sparged with nitrogen. After extraction, flush the headspace of the storage vial with nitrogen or argon before capping.[6]
Purified Sample is Impure (Contaminating Peaks in HPLC) 1. Co-extracted Lipids/Sulfonolipids: S. ruber lipids, particularly sulfonolipids, are co-extracted and may interfere with chromatographic purification.[4][7]A saponification step can be used to remove fatty acids. Alternatively, a preliminary purification step using column chromatography with a silica (B1680970) gel stationary phase can help separate the more polar lipids from this compound before final HPLC purification.[9]
2. Co-extracted Proteins: Membrane proteins may be carried over into the extract.Precipitate proteins by adding cold acetone and centrifuging to remove the protein pellet before proceeding with the supernatant.[9]
3. Isomerization/Degradation Products: The purification process itself may be causing degradation, leading to multiple small peaks.Ensure all solvents for chromatography are high-purity (HPLC grade) and degassed. Protect the sample from light during HPLC runs by using an autosampler with a cooled, dark sample tray.

Quantitative Stability Data

While specific degradation kinetics for pure this compound are not widely published, the following tables summarize data from studies on similar xanthophylls and carotenoids. This information provides a reasonable estimate for the stability of this compound under various conditions.

Table 1: Estimated Thermal & pH Stability of Xanthophylls (Data generalized from studies on astaxanthin (B1665798) and other carotenoids)

ConditionParameterStability OutcomeReference
Temperature > 30-40°CSignificant acceleration of degradation[5][12]
4°CRecommended for short-term storage (days)[5]
-20°C or belowRecommended for long-term storage (weeks to months)[12]
pH < 3.0Potential for degradation, especially when exposed to light[12]
4.0 - 7.0Generally stable range[12]
> 8.0Increased susceptibility to degradation[12]
> 12.5Causes denaturation of the xanthorhodopsin complex and this compound degradation[9]

Table 2: Factors Influencing Photodegradation of Carotenoids (Data generalized from studies on β-carotene and lutein)

FactorConditionImpact on Degradation RateReference
Light Intensity High Intensity (e.g., >2000 lux)Rapid degradation[3]
Low Intensity / DarkSignificantly slows degradation[1][3]
Oxygen Atmospheric OxygenHigh rate of degradation, especially with light/heat[1][3]
Inert Atmosphere (N₂ or Ar)Drastically reduces degradation[1]
Solvent Pro-oxidant solvents (e.g., chloroform)Can accelerate photodegradation
Solvents with antioxidants (e.g., BHT)Can inhibit degradation

Detailed Experimental Protocols

Protocol 1: Extraction of this compound from Salinibacter ruber

This protocol is synthesized from established methods for S. ruber membrane preparation and carotenoid extraction.[9]

Materials:

  • Salinibacter ruber cell paste

  • DNase I

  • Extraction Buffer: 100 mM NaCl, pH 8.5

  • Extraction Solvent: Acetone/Methanol (7:3, v/v), chilled to 4°C

  • Amber-colored centrifuge tubes (50 mL) and storage vials

  • Nitrogen or Argon gas source

  • Refrigerated centrifuge

Procedure:

  • Cell Lysis:

    • Resuspend the S. ruber cell paste in distilled water containing a catalytic amount of DNase I.

    • Dialyze the cell suspension against distilled water for 12-24 hours at 4°C to induce osmotic lysis.

  • Membrane Isolation:

    • Centrifuge the lysate at high speed (e.g., 100,000 x g) for 90 minutes at 4°C to pellet the cell membranes.

    • Discard the supernatant. Resuspend the red-orange membrane pellet in the Extraction Buffer. Repeat this wash step at least twice to remove soluble cellular components.

  • Pigment Extraction:

    • Perform all subsequent steps under dim light.

    • To the final membrane pellet, add 10 volumes of chilled Extraction Solvent (Acetone/Methanol 7:3).

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Agitate on a shaker for 30 minutes at 4°C in the dark.

  • Clarification:

    • Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C to pellet the cell debris and precipitated proteins.

    • Carefully transfer the colored supernatant to a new amber tube.

  • Repeated Extraction:

    • Repeat steps 3 and 4 two more times on the remaining pellet, pooling the supernatants each time to maximize yield.

  • Storage:

    • Flush the final pooled supernatant with nitrogen or argon gas for 1-2 minutes.

    • Seal the vial tightly and store at -20°C or -80°C for long-term storage.

Protocol 2: Purification of this compound by Column Chromatography

This is a general protocol for purifying xanthophylls and can be adapted for this compound to remove polar impurities like lipids.

Materials:

  • Crude this compound extract

  • Silica gel 60 (70-230 mesh)

  • Glass chromatography column

  • Solvent System: A gradient of hexane (B92381) and ethyl acetate (B1210297) (e.g., starting with 95:5 Hexane:Ethyl Acetate and gradually increasing polarity).

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in the starting mobile phase (95:5 Hexane:Ethyl Acetate).

    • Pour the slurry into the column and allow it to pack evenly. Do not let the column run dry.

  • Sample Loading:

    • Concentrate the crude this compound extract under reduced pressure (at <35°C).

    • Dissolve the concentrated extract in a minimal amount of the starting mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the sample with the starting mobile phase, collecting fractions.

    • The less polar carotenes (if any) will elute first, followed by this compound. Highly polar lipids and degradation products will remain on the column longer.

    • Gradually increase the polarity of the mobile phase (e.g., to 90:10, 85:15 Hexane:Ethyl Acetate) to elute the this compound band.

  • Fraction Analysis:

    • Monitor the fractions by thin-layer chromatography (TLC) or UV-Vis spectroscopy to identify those containing pure this compound.

    • Pool the pure fractions, evaporate the solvent under reduced pressure, and store the purified pigment as described previously.

Visualizations (Graphviz)

cluster_factors Primary Degradation Factors cluster_mechanisms Degradation Mechanisms Light Light (UV and Visible) PhotoOxidation Photo-oxidation Light->PhotoOxidation initiates Oxygen Oxygen (Atmospheric O₂) Oxygen->PhotoOxidation reacts Heat Heat (>40°C) Heat->PhotoOxidation accelerates Isomerization Trans-to-Cis Isomerization Heat->Isomerization accelerates pH Extreme pH (<4 or >8) pH->Isomerization catalyzes Bleaching Color Loss (Bleaching) PhotoOxidation->Bleaching Isomerization->Bleaching

Caption: Key environmental factors leading to this compound degradation.

start Start: S. ruber Cell Paste lysis Cell Lysis (Osmotic Shock) start->lysis membrane Membrane Isolation (High-Speed Centrifugation) lysis->membrane extraction Solvent Extraction (Acetone/Methanol) membrane->extraction clarify Clarification (Centrifugation) extraction->clarify ccp1 Critical Point: Protect from Light, Heat, and Oxygen extraction->ccp1 purify Purification (Chromatography) clarify->purify end Finish: Pure this compound purify->end ccp2 Critical Point: Low Temperature Evaporation purify->ccp2

Caption: Recommended workflow for this compound extraction.

Problem Problem: Low Yield or Rapid Degradation Cause_Lysis Cause: Incomplete Cell Lysis? Problem->Cause_Lysis Cause_Extract Cause: Inefficient Extraction? Problem->Cause_Extract Cause_Degrade Cause: Degradation During Process? Problem->Cause_Degrade Sol_Lysis Solution: Verify lysis method (e.g., sonication on ice) Cause_Lysis->Sol_Lysis If yes Sol_Extract Solution: - Increase extraction time - Use multiple extractions - Check solvent ratio Cause_Extract->Sol_Extract If yes Sol_Degrade Solution: - Use amber glassware - Work at 4°C - Use degassed solvents - Purge with N₂/Ar Cause_Degrade->Sol_Degrade If yes

References

Technical Support Center: Preventing Salinixanthin Aggregation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance to address the challenges of working with the lipophilic carotenoid, salinixanthin. Due to its hydrophobic nature, this compound has a strong tendency to aggregate in aqueous environments, which can significantly impact experimental results by altering its spectroscopic properties and reducing its bioavailability and antioxidant efficacy.[1] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you maintain this compound in a soluble, non-aggregated state in your solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with this compound.

Issue 1: My this compound, initially dissolved in an organic solvent, precipitates when I add it to my aqueous buffer.

This is a common phenomenon known as "crashing out," which occurs when a concentrated stock of a hydrophobic compound in an organic solvent is diluted into an aqueous solution where it has low solubility. The rapid change in solvent polarity causes the compound to aggregate and precipitate.[2]

Troubleshooting Steps:

  • Optimize Dilution Protocol:

    • Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the concentrated organic stock into a mixture of the organic solvent and the aqueous buffer, and then perform subsequent dilutions into the final aqueous buffer.[2] This gradual change in solvent polarity can help maintain solubility.

    • Vigorous Mixing: Add the this compound stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously.[2] This ensures rapid dispersal and reduces the formation of localized high concentrations that can initiate aggregation.

  • Reduce Stock Solution Concentration: Lowering the concentration of this compound in your organic stock solution can prevent it from exceeding its solubility limit upon dilution into the aqueous buffer.[2]

  • Incorporate a Co-solvent: Including a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol (B145695), or PEG 400) in your final aqueous buffer can increase the solubility of this compound.[2] Start with a low percentage (e.g., 1-5%) and optimize as needed, ensuring the co-solvent is compatible with your experimental system.

  • Adjust Buffer pH: The solubility of some carotenoids is pH-dependent.[3][4] For this compound, which contains a hydroxyl group, altering the pH might influence its solubility. It is recommended to work in a pH range where the compound is most stable. For some carotenoids, a pH between 4.0 and 8.0 provides better stability.[4]

  • Control Temperature: Solubility is often temperature-dependent. For many compounds, solubility increases with temperature.[2] Ensure your buffer is at the desired experimental temperature before adding the this compound stock. However, be mindful that high temperatures can also lead to degradation of carotenoids.[3]

Issue 2: My this compound solution is clear initially but becomes cloudy or shows a precipitate over time.

This suggests that your initial solution was supersaturated and thermodynamically unstable. Over time, the excess this compound aggregates and precipitates to reach its true thermodynamic solubility.[2]

Troubleshooting Steps:

  • Determine Thermodynamic Solubility: Perform an equilibrium solubility experiment, such as the shake-flask method, to determine the maximum stable concentration of this compound in your specific buffer and conditions.

  • Assess Compound Stability: this compound, like other carotenoids, can degrade over time, especially when exposed to light, heat, or oxygen. Degradation products may be less soluble. Conduct a stability study by monitoring the UV-Vis spectrum of your solution over time. Aggregation is often indicated by a blue shift in the absorption maximum and a loss of the fine vibronic structure of the spectrum.[5][6]

  • Maintain Constant Temperature: Store your this compound solutions at a constant and cool temperature to avoid temperature-fluctuation-induced precipitation.[2]

  • Use Stabilizing Agents: Employing agents like cyclodextrins or polysaccharides can form inclusion complexes with this compound, significantly enhancing its aqueous solubility and stability.[7][8]

Frequently Asked Questions (FAQs)

Q1: How can I prepare a stable aqueous solution of this compound for my experiments?

A1: Due to its hydrophobic nature, directly dissolving this compound in water is not feasible. The most effective method is to first dissolve it in a minimal amount of a water-miscible organic solvent like ethanol or DMSO to create a concentrated stock solution. This stock solution should then be diluted into your aqueous buffer using the optimized dilution protocols described in the troubleshooting guide. For long-term stability and higher aqueous concentrations, forming an inclusion complex with cyclodextrins is highly recommended.

Q2: What is the best way to monitor this compound aggregation in my solution?

A2: UV-Vis spectroscopy is a powerful tool to monitor the aggregation state of this compound. Monomeric or well-dissolved this compound exhibits a characteristic absorption spectrum with sharp, well-resolved vibronic bands.[5][9] Upon aggregation, these sharp peaks broaden, decrease in intensity, and often shift to shorter wavelengths (a blue shift), indicating the formation of H-aggregates.[5][6] You can monitor the ratio of the peak absorbance to the valley absorbance between the main vibronic bands; a decrease in this ratio suggests aggregation.[9]

Q3: Can I use detergents to prevent this compound aggregation?

A3: While detergents are commonly used to solubilize hydrophobic molecules, their use with this compound should be approached with caution. The choice of detergent and its concentration are critical and must be compatible with your specific assay. Non-ionic or zwitterionic detergents are generally preferred as they are less likely to denature proteins or interfere with biological assays.

Q4: What are cyclodextrins and how do they help prevent aggregation?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[7] They can encapsulate hydrophobic molecules like this compound within their cavity, forming a water-soluble inclusion complex.[8] This encapsulation shields the hydrophobic this compound from the aqueous environment, preventing self-aggregation and increasing its solubility and stability in water.[8]

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol is adapted from a method for preparing β-carotene/2-hydroxypropyl-β-cyclodextrin aggregates and can be optimized for this compound.[10]

Materials:

  • This compound

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Acetone (B3395972) (or another suitable organic solvent in which this compound is highly soluble)

  • Deionized water

  • Magnetic stirrer with heating plate

  • Round-bottom flask

Procedure:

  • Prepare the HP-β-CD Solution: Dissolve HP-β-CD in deionized water to achieve a final concentration of 25% (w/v). For example, dissolve 2.5 g of HP-β-CD in 10 mL of water.

  • Dissolve this compound: Separately, dissolve a known amount of this compound in acetone to create a concentrated stock solution (e.g., 0.2 mg/mL). Stir for at least 45 minutes to ensure complete dissolution.

  • Heat the Cyclodextrin (B1172386) Solution: Gently heat the 25% HP-β-CD aqueous solution to 65 °C in a round-bottom flask with continuous stirring.

  • Form the Inclusion Complex: Add the this compound-acetone solution dropwise to the heated HP-β-CD solution under rapid stirring. A typical molar ratio of carotenoid to cyclodextrin to start with is 1:1, but this can be optimized.

  • Evaporate the Organic Solvent: Continue stirring the mixture at 65 °C until all the acetone has evaporated. This is typically achieved in about 15-30 minutes. The solution should become clear or a stable, colored dispersion.

  • Cool and Store: Allow the solution to cool to room temperature. The resulting aqueous solution contains the this compound-HP-β-CD inclusion complex. Store protected from light at 4 °C.

Table 1: Quantitative Data for Carotenoid Solubilization (for reference)

CarotenoidSolvent SystemSolubilityReference
LuteinTributyloctylphosphonium chloride ([P4448]Cl) with 20% water at 338.15 K~5250 mg/100 g[11]
β-caroteneTributyloctylphosphonium chloride ([P4448]Cl) with 20% water at 338.15 K~105 mg/100 g[11]
AstaxanthinTributyloctylphosphonium chloride ([P4448]Cl) with 20% water at 338.15 K~40 mg/100 g[11]
LuteinTetrahydrofuranHigh[12]
β-caroteneTetrahydrofuranHigh[12]

Note: Specific solubility data for this compound is limited. The data above for other carotenoids is provided for comparative purposes.

Visualizations

experimental_workflow cluster_prep Preparation of Solutions cluster_complexation Complexation cluster_result Result This compound This compound in Organic Solvent Mixing Add this compound Solution Dropwise with Stirring This compound->Mixing Cyclodextrin Cyclodextrin in Aqueous Buffer Heating Heat Cyclodextrin Solution (e.g., 65°C) Cyclodextrin->Heating Heating->Mixing Evaporation Evaporate Organic Solvent Mixing->Evaporation Final_Solution Stable Aqueous Solution of This compound-Cyclodextrin Inclusion Complex Evaporation->Final_Solution

Caption: Workflow for preparing a this compound-cyclodextrin inclusion complex.

troubleshooting_logic Start This compound Precipitation Issue Initial_Check Initial Precipitation (Crashing Out)? Start->Initial_Check Delayed_Precipitation Precipitation Over Time? Initial_Check->Delayed_Precipitation No Optimize_Dilution Optimize Dilution (Stepwise, Vigorous Mixing) Initial_Check->Optimize_Dilution Yes Determine_Solubility Determine Thermodynamic Solubility Delayed_Precipitation->Determine_Solubility Yes Reduce_Stock_Conc Reduce Stock Concentration Optimize_Dilution->Reduce_Stock_Conc Use_Cosolvent Incorporate Co-solvent Reduce_Stock_Conc->Use_Cosolvent Adjust_pH Adjust Buffer pH Use_Cosolvent->Adjust_pH Assess_Stability Assess Compound Stability (UV-Vis) Determine_Solubility->Assess_Stability Control_Temp Maintain Constant Temperature Assess_Stability->Control_Temp Use_Stabilizers Use Stabilizing Agents (e.g., Cyclodextrins) Control_Temp->Use_Stabilizers

Caption: Troubleshooting logic for this compound precipitation.

References

Technical Support Center: Optimizing Salinixanthin Yield from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing salinixanthin yield from bacterial cultures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which bacterium is its primary producer?

This compound is a C40-carotenoid acyl glycoside, a natural pigment responsible for the red-orange color of some extremely halophilic bacteria.[1][2] The primary and most well-documented producer of this compound is the bacterium Salinibacter ruber, an extreme halophile that thrives in high-salt environments such as saltern crystallizer ponds.[3][4]

Q2: What are the optimal growth conditions for Salinibacter ruber to produce this compound?

Salinibacter ruber requires highly saline conditions for optimal growth and, consequently, this compound production. While comprehensive quantitative optimization data is still emerging, the following conditions are recommended based on current literature:

  • Temperature: 37°C[3]

  • Salinity: 20-30% total salts[3]

  • Growth Medium: A modified growth medium (MGM) is typically used, containing peptone, yeast extract, and a high concentration of various salts. For a detailed composition, please refer to the Experimental Protocols section.

Q3: What are the main factors that can lead to low this compound yield?

Low yields of this compound can stem from several factors throughout the production and extraction process. These can be broadly categorized into:

  • Suboptimal Culture Conditions: Deviations from the optimal temperature, salinity, and nutrient composition of the medium can significantly impact the growth of Salinibacter ruber and its production of this compound.

  • Inefficient Extraction: The choice of extraction solvent, solvent-to-biomass ratio, and extraction time and temperature can all affect the efficiency of this compound recovery from the bacterial cells.

  • Pigment Degradation: this compound, like other carotenoids, is susceptible to degradation by factors such as light, heat, oxygen, and extreme pH.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound production.

Problem 1: Low Biomass of Salinibacter ruber
Potential Cause Recommended Solution
Incorrect Salt Concentration Ensure the total salt concentration of your medium is between 20% and 30%. S. ruber is an extreme halophile and will not grow at lower salt concentrations.
Suboptimal Temperature Maintain the incubator temperature at 37°C for optimal growth.
Nutrient Limitation Ensure the growth medium is prepared correctly with the specified concentrations of peptone and yeast extract. Consider testing different concentrations of carbon and nitrogen sources to optimize for your specific lab conditions.
Contamination Visually inspect the culture for any signs of contamination (e.g., unusual morphology, cloudiness). If contamination is suspected, discard the culture and start a new one from a pure stock.
Transition to Viable But Non-Culturable (VBNC) State Environmental stress, such as sudden changes in temperature or salinity, can cause S. ruber to enter a VBNC state where cells are alive but do not grow on standard media. To avoid this, ensure gradual adaptation to any changes in culture conditions.
Problem 2: Low this compound Yield Despite Good Biomass
Potential Cause Recommended Solution
Suboptimal Aeration Ensure adequate aeration of the culture by using baffled flasks and an appropriate shaking speed (e.g., 150-200 rpm). Oxygen is crucial for carotenoid biosynthesis.
Incorrect Carbon Source While S. ruber can utilize various sugars, the specific carbon source can influence pigment production. Glucose has been shown to stimulate growth. Experiment with different carbon sources to find the optimal one for this compound production.
Light Exposure While light can sometimes enhance carotenoid production in some bacteria, excessive light can also cause photo-oxidative damage. If you are not using a photobioreactor, it is generally recommended to grow S. ruber in the dark or under dim light to prevent pigment degradation.
Extraction Inefficiency Review your extraction protocol. Ensure you are using an appropriate solvent system (e.g., acetone (B3395972):methanol (B129727) 7:3 v/v) and that the cell lysis is complete.
Problem 3: this compound Degradation During Extraction and Analysis
Potential Cause Recommended Solution
Exposure to Light Perform all extraction and sample preparation steps under dim light or in amber-colored vials to minimize photodegradation.
High Temperatures Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator at a low temperature (<40°C) for solvent removal.
Oxidation The addition of an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can help prevent oxidative degradation of this compound.
Acidic or Highly Alkaline Conditions This compound is known to be unstable at a pH above 12.5.[5] Ensure that the pH of your extraction solvents and buffers is near neutral.

Experimental Protocols

Cultivation of Salinibacter ruber
  • Prepare the Modified Growth Medium (MGM):

    • Dissolve the following salts in 1 liter of distilled water:

      • NaCl: 200-250 g

      • MgCl₂·6H₂O: 20 g

      • MgSO₄·7H₂O: 5 g

      • KCl: 5 g

      • CaCl₂·2H₂O: 1 g

      • NaHCO₃: 0.2 g

      • NaBr: 0.5 g

    • Add 5 g of Peptone and 1 g of Yeast extract.

    • Adjust the pH to 7.2-7.5.

    • Sterilize by autoclaving.

  • Inoculation and Incubation:

    • Inoculate the sterile MGM with a fresh culture of Salinibacter ruber.

    • Incubate at 37°C with shaking (150-200 rpm) for 5-7 days, or until the culture reaches the late exponential phase.

Extraction of this compound
  • Harvesting the Cells:

    • Harvest the bacterial cells from the culture medium by centrifugation (e.g., 8,000 x g for 15 minutes at 4°C).

    • Wash the cell pellet with a solution of 20% NaCl to remove residual medium components.

  • Cell Lysis and Extraction:

    • Resuspend the cell pellet in a mixture of acetone and methanol (7:3, v/v).

    • Thoroughly mix and sonicate the suspension on ice to ensure complete cell lysis and extraction of the pigment.

    • Centrifuge the mixture to pellet the cell debris.

    • Carefully collect the supernatant containing the this compound.

    • Repeat the extraction process with the pellet until it is colorless.

  • Solvent Evaporation:

    • Combine the supernatants and evaporate the solvent under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

    • The dried pigment can be stored at -20°C under a nitrogen atmosphere.

Quantification of this compound by HPLC
  • Sample Preparation:

    • Dissolve the dried this compound extract in a suitable solvent for HPLC analysis (e.g., acetone or a mixture of methanol and methyl tert-butyl ether).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: A C18 or C30 reverse-phase column is suitable for carotenoid separation.

    • Mobile Phase: A gradient of solvents is typically used. For example, a gradient of methanol, methyl tert-butyl ether, and water.

    • Detection: this compound can be detected using a UV-Vis or photodiode array (PDA) detector at its absorption maxima, which are around 486 nm and 521 nm.[6]

    • Quantification: The concentration of this compound can be determined by comparing the peak area of the sample to a standard curve prepared from a purified this compound standard. If a standard is not available, quantification can be estimated using the extinction coefficient of a similar carotenoid.

Visualizations

This compound Biosynthesis Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound from β-carotene. The genome of Salinibacter ruber contains genes encoding enzymes homologous to those involved in the later stages of this pathway.

Salinixanthin_Biosynthesis cluster_0 General Carotenoid Pathway cluster_1 Proposed this compound Pathway in Salinibacter ruber Lycopene Lycopene β-Carotene β-Carotene Lycopene->β-Carotene Lycopene β-cyclase (CrtY) Intermediate_1 4-keto-β-carotene β-Carotene->Intermediate_1 β-carotene ketolase (CrtO) Intermediate_2 Intermediate with hydroxyl group Intermediate_1->Intermediate_2 Hydroxylation steps This compound This compound Intermediate_2->this compound Glycosylation and Acylation

Caption: Proposed biosynthesis pathway of this compound from β-carotene.

Experimental Workflow for this compound Production and Analysis

This workflow outlines the key steps from bacterial culture to the quantification of this compound.

Salinixanthin_Workflow cluster_culture Cultivation cluster_extraction Extraction cluster_analysis Analysis A Inoculate Salinibacter ruber in MGM Medium B Incubate at 37°C with shaking A->B C Harvest cells by centrifugation B->C D Extract with Acetone:Methanol C->D E Evaporate solvent D->E F Dissolve extract in appropriate solvent E->F G HPLC Analysis F->G H Quantify this compound G->H

Caption: Experimental workflow for this compound production and analysis.

References

Xanthorhodopsin-Salinixanthin Reconstitution: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on the reconstitution of xanthorhodopsin with its native carotenoid antenna, salinixanthin. The information is tailored for researchers, scientists, and drug development professionals engaged in experiments involving this unique light-harvesting proton pump.

Troubleshooting Guide

This guide addresses common issues that may arise during the experimental workflow of xanthorhodopsin reconstitution with this compound.

Problem Possible Cause Recommended Solution
Low reconstitution efficiency Incomplete removal of native this compound before reconstitution.Ensure complete oxidation of the native carotenoid using ammonium (B1175870) persulfate. Monitor the disappearance of the characteristic this compound circular dichroism (CD) bands.[1][2][3]
Inadequate solubilization of the carotenoid-free xanthorhodopsin.Use an optimized concentration of dodecyl maltoside (DDM), typically around 0.15%, for effective solubilization.[1][4]
Poor solubility of this compound in the reconstitution buffer.Ensure this compound is adequately dispersed in the detergent solution before adding it to the protein preparation. Reconstitution is more efficient after solubilization of the membranes in DDM.[1][3]
Suboptimal salt concentration.The rate of reconstitution is dependent on salt concentration. While reconstitution occurs within an hour in the absence of salt, it is significantly faster (within minutes) in 100 mM salt.[1]
Incorrect spectral properties of reconstituted xanthorhodopsin The characteristic sharpening of the this compound vibrational bands is not observed.This indicates that this compound is not properly bound in the binding pocket. Verify the presence of retinal in the protein, as tight and specific binding of this compound is controlled by retinal.[5][6] The sharpening of the carotenoid bands is an indicator of its reduced conformational heterogeneity in the binding site.[5]
Absence of characteristic CD bands after reconstitution.This suggests that the carotenoid has not entered its binding site and assumed its native chiral conformation.[1][7] Ensure the 4-keto group of this compound is intact, as its reduction to a hydroxyl group suppresses binding.[1][2][3]
No or low energy transfer from this compound to retinal Improper binding or orientation of this compound.Confirm the restoration of the characteristic vibronic structure of the absorption spectrum and the CD spectrum.[1][2][3] The proximity and correct orientation of the two chromophores are crucial for efficient energy transfer.[4][8]
Modification of the this compound structure.Reduction of the 4-keto group on the this compound ring to a hydroxyl group (salinixanthol) eliminates the antenna function.[1][2][3]
Protein aggregation or denaturation Misfolding during heterologous expression.Consider fusing the protein to a solubility tag like superfolderGFP to enhance stability.[9]
Inappropriate detergent type or concentration.Evaluate various detergents and optimize the detergent-to-lipid ratio. Excessive detergent can strip away essential lipids, leading to protein instability.[9]
Loss of function outside the native lipid environment.Reintegrate the purified protein into artificial bilayer systems like nanodiscs to mimic a more native environment.[9]

Frequently Asked Questions (FAQs)

Q1: What is the significance of the interaction between retinal and this compound in xanthorhodopsin?

The binding of the carotenoid antenna, this compound, is critically dependent on the presence of retinal in its binding site.[5][10] The retinal's β-ionone ring forms part of the carotenoid binding pocket.[8] This close interaction is essential for the proper positioning of this compound, which in turn enables efficient light energy transfer from the carotenoid to the retinal for proton pumping.[4][7] Hydrolysis of the retinal Schiff base leads to a loss of the rigid binding of this compound.[4][10]

Q2: What are the key spectral changes to monitor during a successful reconstitution experiment?

A successful reconstitution is characterized by several distinct spectral changes:

  • Absorption Spectrum: Upon binding to xanthorhodopsin, the broad, unstructured absorption spectrum of this compound in solution sharpens, displaying well-resolved vibronic bands at approximately 456 nm, 486 nm, and 521 nm.[1][6]

  • Circular Dichroism (CD) Spectrum: The binding of this compound induces a characteristic CD spectrum, indicating that the achiral carotenoid has adopted a chiral conformation within the protein's binding site.[1][7]

  • Fluorescence Excitation Spectrum: An increase in retinal fluorescence upon excitation at wavelengths corresponding to this compound absorption confirms the restoration of the light-harvesting antenna function.[10][11]

Q3: Why is the 4-keto group on this compound so important for binding to xanthorhodopsin?

The 4-keto group on the cyclohexene (B86901) ring of this compound is critical for its specific binding to xanthorhodopsin.[1][2][3] Minor modification of this group, such as its reduction to a hydroxyl group to form salinixanthol, suppresses the binding of the carotenoid to the protein and consequently eliminates its antenna function.[1][2][3] This indicates that the 4-keto group is a key determinant for the interaction within the binding pocket.

Q4: Can other carotenoids be reconstituted with xanthorhodopsin?

While this compound is the native carotenoid, studies have shown that other rhodopsins, like Gloeobacter rhodopsin, can bind diverse carotenoids such as canthaxanthin (B1668269) and echinenone, which also possess a keto-ring similar to this compound.[12] For xanthorhodopsin, the specificity of the binding pocket, particularly the interactions involving the 4-keto ring, suggests that carotenoids with similar structural features are more likely to bind successfully.[8]

Experimental Protocols

Protocol 1: Removal of Native this compound from Xanthorhodopsin

This protocol describes the oxidative removal of the native carotenoid antenna from xanthorhodopsin in cell membranes.

  • Membrane Preparation: Isolate a fraction of the Salinibacter ruber cell membranes containing xanthorhodopsin.

  • Oxidation Reaction:

    • Suspend the membrane fraction in a suitable buffer (e.g., 50 mM MES, pH 5.7, 100 mM NaCl).

    • Add ammonium persulfate to a final concentration of 5 mM.

    • Incubate the mixture in the dark at room temperature.

  • Monitoring Bleaching:

    • Periodically measure the absorption spectrum of the suspension.

    • Monitor the decrease in absorbance of the characteristic this compound peaks (around 486 nm and 521 nm).

    • The reaction is complete when these peaks no longer decrease, typically after several hours.

  • Washing: Centrifuge the treated membranes and wash them with fresh buffer to remove the ammonium persulfate and any soluble reaction byproducts.

Protocol 2: Reconstitution of Carotenoid-Free Xanthorhodopsin with this compound

This protocol details the reconstitution of the carotenoid-free protein with purified this compound.

  • Protein Solubilization:

    • Resuspend the carotenoid-free membranes in a buffer containing 0.15% DDM (e.g., 50 mM MES, pH 5.7, 100 mM NaCl).

    • Incubate for at least 4 hours to ensure complete solubilization of xanthorhodopsin.[1]

  • This compound Preparation:

    • Extract this compound from S. ruber cell membranes using standard organic solvent extraction methods.

    • Dissolve the purified this compound in a 0.15% DDM solution with the same buffer composition as the solubilized protein.

  • Reconstitution:

    • Add the this compound solution to the solubilized carotenoid-free xanthorhodopsin. A molar ratio of 1.5:1 (this compound:retinal) is often sufficient for near-complete reconstitution.[1]

    • The reconstitution process is rapid in the presence of 100 mM NaCl (a few minutes).[1]

  • Verification of Reconstitution:

    • Measure the absorption spectrum to observe the sharpening of the this compound vibronic bands.

    • Measure the CD spectrum to confirm the restoration of the characteristic induced chirality.

    • Perform fluorescence excitation spectroscopy to verify the recovery of energy transfer from this compound to retinal.

Quantitative Data Summary

Parameter Value Reference
Xanthorhodopsin:this compound Stoichiometry ~1:1[4]
This compound Absorption Maxima (in DDM) 521, 486, 456 nm[1]
Retinal Chromophore Absorption Maximum ~560 nm[6]
Extinction Coefficient of this compound ~180,000 - 250,000 M⁻¹cm⁻¹[4]
Extinction Coefficient of Retinal Chromophore ~63,000 M⁻¹cm⁻¹[4]
Optimal DDM Concentration for Solubilization 0.15%[1][4]
Optimal Salt Concentration for Rapid Reconstitution 100 mM NaCl[1]

Visualizations

Signaling Pathway: Energy Transfer in Xanthorhodopsin

EnergyTransfer cluster_XR Xanthorhodopsin Complex This compound This compound (Antenna) Retinal Retinal (Proton Pump Core) This compound->Retinal Excitation Energy Transfer ProtonTranslocation Proton Translocation Retinal->ProtonTranslocation Isomerization Light Light (450-550 nm) Light->this compound

Caption: Energy transfer pathway in the xanthorhodopsin-salinixanthin complex.

Experimental Workflow: this compound Reconstitution

ReconstitutionWorkflow Start Start: Xanthorhodopsin in Cell Membranes Step1 Step 1: Oxidative Removal of Native this compound (Ammonium Persulfate) Start->Step1 Step2 Step 2: Solubilization of Carotenoid-Free XR (0.15% DDM) Step1->Step2 Step3 Step 3: Addition of Purified This compound in DDM Step2->Step3 Step4 Step 4: Incubation for Reconstitution Step3->Step4 End End: Reconstituted Xanthorhodopsin Step4->End

Caption: Workflow for the reconstitution of xanthorhodopsin with this compound.

Logical Relationship: Factors Affecting Successful Reconstitution

TroubleshootingLogic Success Successful Reconstitution Factor1 Intact Retinal Binding Factor1->Success Factor2 Intact this compound (4-Keto Group) Factor2->Success Factor3 Optimal Detergent Concentration Factor3->Success Factor4 Appropriate Salt Concentration Factor4->Success Factor5 Complete Removal of Native Carotenoid Factor5->Success

Caption: Key factors influencing the success of xanthorhodopsin reconstitution.

References

improving the efficiency of Salinixanthin purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of Salinixanthin.

Frequently Asked Questions (FAQs)

Q1: What is the primary source for this compound purification?

A1: The primary source of this compound is the extremely halophilic bacterium Salinibacter ruber. This bacterium is known to have a high content of this compound, which is responsible for its red-orange color.[1]

Q2: What is the role of this compound in Salinibacter ruber?

A2: this compound functions as a light-harvesting antenna for the retinal protein xanthorhodopsin.[2] It absorbs light energy and transfers it to the retinal chromophore, which then drives transmembrane proton transport.[3]

Q3: What are the key stability concerns during this compound purification?

A3: Like other carotenoids, this compound is susceptible to degradation from exposure to light, heat, oxygen, and acids.[4][5] It is crucial to work under dim light, use degassed solvents, and avoid high temperatures and acidic conditions throughout the purification process. The stability of this compound is also notably influenced by its interaction with the retinal in xanthorhodopsin; the bound form is more stable.[6]

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be assessed spectrophotometrically. The resolution of its vibronic bands in the absorption spectrum is a key indicator. In a highly purified state bound to xanthorhodopsin, this compound exhibits sharp absorption peaks around 456, 486, and 521 nm.[3][6] The presence of a clear minimum at approximately 505 nm between the 486 nm and 521 nm peaks is indicative of high purity, with a low fraction of non-bound carotenoid.[6] High-Performance Liquid Chromatography (HPLC) can also be employed for a more detailed purity analysis.[7][8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low this compound Yield After Extraction Incomplete cell lysis.Ensure complete cell disruption of S. ruber by optimizing the lysis method (e.g., overnight dialysis against water in the presence of DNase).[2]
Inefficient solvent extraction.Use a mixture of acetone (B3395972) and methanol (B129727) (e.g., 7:3 v/v) for efficient extraction of the pigment from the cell membranes.[7] Ensure thorough mixing and sufficient extraction time.
Degradation during extraction.Perform extraction under dim light and at a low temperature to minimize degradation.[5] Use antioxidants in the extraction solvent if necessary.
Broad, Poorly Resolved Spectral Peaks Presence of unbound this compound and other carotenoids.Purify the xanthorhodopsin-salinixanthin complex by washing the membranes with a low concentration of a mild detergent like dodecyl maltoside (e.g., 0.015%) to remove excess, non-bound carotenoids.[3]
Degradation of this compound.Re-evaluate the purification workflow to identify and mitigate potential sources of degradation (light, heat, oxygen, acid exposure).[4][9]
Incorrect solvent for spectral analysis.Ensure the final sample is in a suitable buffer or solvent for spectroscopy that does not interfere with the measurement.
Co-purification of Other Proteins Incomplete removal of other membrane proteins.Repeat the washing steps with a low concentration of dodecyl maltoside.[3] Consider an additional chromatography step, such as size-exclusion chromatography, after solubilization of the complex.
This compound Precipitation During Purification Poor solubility in the chosen buffer or solvent.This compound is lipophilic. Ensure the presence of a suitable detergent (e.g., 0.15% dodecyl maltoside) to maintain the solubility of the xanthorhodopsin-salinixanthin complex.[3]
Change in pH or ionic strength.Maintain the pH of the buffers within a stable range (e.g., around 8.0-8.5).[2] Avoid drastic changes in salt concentration that could lead to protein aggregation and precipitation.
Poor Separation on Chromatography Column Inappropriate column chemistry.For HPLC, a C18 or C30 reverse-phase column is often suitable for carotenoid separation.[5] For column chromatography, silica-gel or alumina (B75360) can be used, but care must be taken to avoid degradation.[5]
Incorrect mobile phase composition.Optimize the mobile phase. For reverse-phase HPLC, a gradient of solvents like acetonitrile, methanol, and ethyl acetate (B1210297) is commonly used.[7]
Sample overload on the column.Reduce the amount of sample loaded onto the column to improve resolution.

Data on this compound Purification

The following table summarizes quantitative data related to the purification and characterization of this compound, as inferred from the available literature.

Parameter Value/Observation Method of Determination Reference
Proportion of this compound in Total Carotenoids of S. ruber > 96%Not specified[1]
Molar Ratio of this compound to Retinal in Xanthorhodopsin Approximately 1:1Spectroscopic analysis and comparison of extinction coefficients[3]
Fraction of Non-bound Carotenoid in Purified Xanthorhodopsin Approximately 15%Spectroscopic analysis of vibronic band resolution[6]
Purity of β-carotene standard via open column chromatography 97%HPLC[7]
Purity of 3S,3′S-AST after enzyme-assisted extraction and SALLE >99%HPLC[10]

Experimental Protocol: Purification of this compound-Xanthorhodopsin Complex

This protocol describes the purification of the this compound-Xanthorhodopsin complex from Salinibacter ruber cell membranes.

1. Cell Culture and Harvest:

  • Culture Salinibacter ruber in a suitable high-salt medium at 37°C.

  • Harvest the cells in the late exponential growth phase by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).[11]

  • Resuspend the cell pellet in a buffered solution (e.g., 50 mM Sodium phosphate (B84403) buffer, pH 7.8).[11]

2. Cell Lysis and Membrane Isolation:

  • Break the cells by overnight dialysis against distilled water in the presence of DNase.[2]

  • Isolate the cell membranes through repeated cycles of centrifugation (at least 7 cycles) in water to wash away other cellular components.[2]

  • Resuspend the final membrane pellet in a buffer solution (e.g., 100 mM NaCl, pH 8.5).[2]

3. Removal of Non-bound Carotenoids and Other Proteins:

  • Incubate the membrane suspension with a low concentration of dodecyl maltoside (e.g., 0.015%) to wash away excess carotenoids and other proteins.[3]

  • Recover the membranes by centrifugation. Repeat this washing step for substantial purification.[3]

4. Solubilization of the Xanthorhodopsin-Salinixanthin Complex:

  • Resuspend the washed membranes in a buffer containing a higher concentration of dodecyl maltoside (e.g., 0.15%) to solubilize the xanthorhodopsin-salinixanthin complex.[3]

  • Separate the solubilized complex from the remaining membrane debris by ultracentrifugation (e.g., 250,000 x g).

5. Further Purification (Optional):

  • For higher purity, the solubilized complex can be subjected to further chromatographic steps, such as size-exclusion chromatography or affinity chromatography if a tagged protein is used.

6. Analysis and Quantification:

  • Analyze the purified complex using UV-Vis spectroscopy to confirm the characteristic absorption spectra of this compound (peaks at ~456, 486, and 521 nm) and retinal.[3]

  • Assess purity based on the resolution of the this compound spectral bands.[6]

  • High-Performance Liquid Chromatography (HPLC) with a C18 or C30 column can be used for detailed quantification and purity analysis.[5]

Diagrams

experimental_workflow start Start: Salinibacter ruber Culture cell_harvest Cell Harvest (Centrifugation) start->cell_harvest cell_lysis Cell Lysis (Dialysis with DNase) cell_harvest->cell_lysis membrane_isolation Membrane Isolation (Repeated Centrifugation) cell_lysis->membrane_isolation wash_membranes Wash Membranes (Low Dodecyl Maltoside) membrane_isolation->wash_membranes solubilization Solubilization of Complex (High Dodecyl Maltoside) wash_membranes->solubilization ultracentrifugation Ultracentrifugation solubilization->ultracentrifugation purified_complex Purified this compound- Xanthorhodopsin Complex ultracentrifugation->purified_complex analysis Analysis (Spectroscopy, HPLC) purified_complex->analysis end End analysis->end

Caption: Experimental workflow for the purification of the this compound-Xanthorhodopsin complex.

retinal_salinixanthin_interaction retinal_bound Retinal Bound to Xanthorhodopsin salinixanthin_stable This compound is Rigidly Bound (Stable Configuration) retinal_bound->salinixanthin_stable promotes sharp_spectrum Sharp, Well-Resolved Absorption Spectrum salinixanthin_stable->sharp_spectrum results in retinal_absent Retinal Absent or Schiff Base Hydrolyzed salinixanthin_unstable This compound Binding is Loosened (Less Stable) retinal_absent->salinixanthin_unstable leads to broad_spectrum Broad, Poorly Resolved Absorption Spectrum salinixanthin_unstable->broad_spectrum results in

Caption: Logical relationship between retinal binding and this compound stability and spectral properties.

References

Technical Support Center: Spectroscopic Analysis of Salinixanthin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the spectroscopic analysis of salinixanthin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

UV-Visible (UV-Vis) and Circular Dichroism (CD) Spectroscopy

Q1: My UV-Vis spectrum of this compound lacks the characteristic sharp, well-resolved vibronic bands. What could be the issue?

A1: The fine structure of the this compound absorption spectrum is highly sensitive to its environment. Broadening of the spectral bands typically indicates increased conformational heterogeneity.[1]

  • Troubleshooting Steps:

    • Solvent Effects: Ensure you are using a non-polar solvent if analyzing free this compound. In complex environments, such as when bound to xanthorhodopsin, the protein matrix restricts the carotenoid's conformation, leading to sharper peaks. Hydrolysis of the retinal Schiff base in xanthorhodopsin can cause a broadening of the this compound bands.[1]

    • Aggregation: Carotenoids can aggregate in certain solvents, which can alter and broaden the absorption spectrum.[2] Consider diluting your sample or trying a different solvent system.

    • Degradation: this compound is susceptible to photodegradation and oxidation.[3][4] Protect your samples from light and heat, and use fresh solutions for analysis.

Q2: I am not observing a significant Circular Dichroism (CD) signal for my purified this compound sample. Is this normal?

A2: Yes, this is expected. This compound, when dissolved in a solvent like ethanol, is not intrinsically chiral or its chirality is very weak, resulting in a negligible CD signal in the visible range.[1] Strong CD signals are typically induced when this compound binds to a protein scaffold, such as in xanthorhodopsin, which forces it into a fixed, chiral conformation.[1][5]

Q3: The CD spectrum of my xanthorhodopsin sample containing this compound is changing with pH. Why is this happening?

A3: The induced CD spectrum of this compound in xanthorhodopsin is sensitive to the protonation state of amino acid residues in the protein, particularly the counter-ion to the retinal Schiff base.[1] Changes in pH can alter these protonation states, leading to conformational changes in the protein that affect the binding and induced chirality of this compound.[1]

pH ConditionObserved Spectral Change in XanthorhodopsinReference
Decreasing pH (8 to 5)Significant changes in the CD spectrum.[1]
Increasing pH (>12.5)Elimination of induced CD bands due to denaturation.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: The 1H NMR spectrum of my this compound sample is very complex and the signals are overlapping. How can I resolve this?

A1: This is a common challenge with carotenoids due to the long polyene chain with many similar proton environments.

  • Troubleshooting Steps:

    • High-Field NMR: Use a higher field spectrometer (e.g., 500 MHz or above) to increase chemical shift dispersion and better resolve overlapping signals.

    • 2D NMR Techniques: These are essential for assigning the structure of complex molecules like this compound.[6]

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings (1H-1H correlations).[6]

      • HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): To correlate protons with their directly attached carbons (1H-13C one-bond correlations).

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings between protons and carbons (1H-13C two- and three-bond correlations), which is crucial for connecting different parts of the molecule.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which helps in determining stereochemistry.[6]

Q2: I have a very small amount of purified this compound. How can I obtain a good quality 13C NMR spectrum?

A2: The low natural abundance of 13C makes it much less sensitive than 1H NMR, which is a significant challenge with small sample quantities.[7]

  • Troubleshooting Steps:

    • Increase Scan Time: Acquire data for a longer period to improve the signal-to-noise ratio.

    • Use a Cryoprobe: A cryogenic probe can increase sensitivity by 3-4 times, making it possible to acquire data on microgram quantities of material.[8]

    • DEPT (Distortionless Enhancement by Polarization Transfer): This technique can help determine the multiplicity of carbon signals (CH, CH2, CH3) and is often more sensitive than a standard 13C experiment.

    • Focus on 2D Heteronuclear Experiments: HSQC and HMBC experiments are often more sensitive ways to obtain 13C chemical shift information than a standard 1D 13C experiment.

Mass Spectrometry (MS)

Q1: I am having trouble interpreting the fragmentation pattern of this compound in my mass spectrum. What are the expected fragmentation patterns for carotenoids?

A1: The fragmentation of carotenoids is influenced by the ionization method used (e.g., APCI, ESI) and the energy applied.[7][9] For a complex molecule like this compound (a carotenoid acyl glycoside), you can expect fragmentation at several points.

  • Common Fragmentation Pathways for Carotenoids:

    • Loss of Glycoside and Acyl Groups: The bonds connecting the sugar and acyl groups to the carotenoid backbone are often labile and will likely cleave first.

    • Loss of Water: For hydroxylated carotenoids, the loss of water from the terminal rings is a common fragmentation.[7]

    • Polyene Chain Fragmentation: Cleavage along the conjugated polyene chain can occur, though it is less common than in-source fragmentation. Losses of toluene (B28343) (92 Da) and other neutral fragments are characteristic.[7]

    • Terminal Ring Fragmentation: Cleavage of the terminal rings can also be observed.[7]

Ionization MethodExpected this compound IonsReference
APCI (Positive Ion)[M+H]+, [M+H-H2O]+, [M+H-Glycosyl]+, fragments from polyene chain.[7][9]
ESI (Positive Ion)[M+H]+, [M+Na]+, [M+K]+.[9]
Sample Stability and Handling

Q1: My this compound sample seems to be degrading during my experiments, leading to inconsistent spectroscopic results. How can I improve its stability?

A1: Carotenoids, including this compound, are highly susceptible to degradation from light, heat, and oxygen.[3][4]

  • Best Practices for Handling this compound:

    • Minimize Light Exposure: Work in a dimly lit environment and use amber vials or wrap your sample containers in aluminum foil.[3]

    • Avoid High Temperatures: Store stock solutions at low temperatures (e.g., -20°C or -80°C) and avoid heating samples unless required by the experimental protocol.[4]

    • Use an Inert Atmosphere: For long-term storage or sensitive experiments, purge solutions with an inert gas like nitrogen or argon to remove oxygen.

    • Use High-Purity Solvents: Solvents should be fresh and of high purity to avoid contaminants that could catalyze degradation.

    • Chemical Modification: Be aware that certain chemical treatments can alter this compound. For example, reducing the 4-keto group to a hydroxyl group can prevent its binding to xanthorhodopsin.[10] Oxidation with ammonium (B1175870) persulfate can be used to intentionally remove this compound.[10]

Experimental Protocols & Methodologies

Extraction and Purification of this compound

A common method for extracting this compound from Salinibacter ruber cell membranes involves the following steps:

  • Cell membranes are isolated by cell lysis (e.g., dialysis against distilled water) followed by centrifugation.

  • This compound is extracted from the membranes using an acetone (B3395972)/methanol (7:3) mixture.

  • Phospholipids are precipitated by adding cold acetone and removed by centrifugation.

  • Further purification can be achieved using chromatographic techniques such as HPLC.

Visualizations

Logical Workflow for Troubleshooting UV-Vis Spectral Broadening

Start UV-Vis Spectrum Shows Broadened Bands CheckSolvent Is the solvent appropriate and non-polar? Start->CheckSolvent CheckConcentration Is the sample concentration too high (potential aggregation)? CheckSolvent->CheckConcentration Yes ChangeSolvent Action: Use a different solvent or ensure purity. CheckSolvent->ChangeSolvent No CheckHandling Was the sample protected from light and heat? CheckConcentration->CheckHandling No DiluteSample Action: Dilute the sample. CheckConcentration->DiluteSample Yes ImproveHandling Action: Use fresh sample, protect from light/heat. CheckHandling->ImproveHandling No Resolved Spectrum Resolved CheckHandling->Resolved Yes ChangeSolvent->Resolved DiluteSample->Resolved ImproveHandling->Resolved Start NMR Analysis of this compound Problem What is the primary challenge? Start->Problem SignalOverlap Signal Overlap Problem->SignalOverlap LowSample Low Sample Amount Problem->LowSample StructureUnknown Structure Elucidation Problem->StructureUnknown UseHighField Use High-Field NMR (>500 MHz) SignalOverlap->UseHighField Run2DNMR Run 2D NMR (COSY, HSQC) SignalOverlap->Run2DNMR UseCryoprobe Use Cryoprobe LowSample->UseCryoprobe IncreaseScans Increase Number of Scans LowSample->IncreaseScans RunAll2D Run Full 2D Suite: 1H, COSY, HSQC, HMBC, NOESY StructureUnknown->RunAll2D

References

minimizing photo-bleaching of Salinixanthin during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize photobleaching of Salinixanthin during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to photobleaching?

This compound is a C40-carotenoid acyl glycoside that functions as a light-harvesting antenna in the retinal protein xanthorhodopsin, found in the bacterium Salinibacter ruber.[1] Like other carotenoids with a conjugated polyene chain, this compound is susceptible to photobleaching, which is the irreversible photochemical alteration of the molecule, rendering it unable to absorb light and fluoresce.[2] This process is primarily caused by light-induced oxidation, leading to the cleavage of covalent bonds.[2]

Q2: What are the main factors that accelerate this compound photobleaching?

Several factors can accelerate the rate of photobleaching during your experiments:

  • High-Intensity Light: The rate of photobleaching is often directly proportional to the intensity of the excitation light, especially at lower intensities.[3]

  • Prolonged Exposure Time: Continuous illumination increases the cumulative dose of photons absorbed by the this compound molecule, leading to a higher probability of photodegradation.

  • Presence of Oxygen: Molecular oxygen, particularly in the presence of light, can lead to the formation of reactive oxygen species (ROS) that readily attack the polyene chain of this compound, causing bleaching.

  • Elevated Temperatures: Higher temperatures can increase the rate of chemical reactions, including the oxidative degradation of carotenoids.

  • Certain Solvents and pH conditions: The chemical environment, including the choice of solvent and the pH of the medium, can influence the stability of this compound. For instance, extreme pH values can lead to the denaturation of proteins this compound may be bound to, affecting its stability.[4]

Q3: How can I visually determine if my this compound is degrading during an experiment?

Degradation of this compound can be observed through changes in its absorption spectrum. The characteristic sharp vibronic bands of this compound (at approximately 456, 486, and 521 nm) will broaden and decrease in extinction.[1][4] A noticeable color change, from a vibrant red-orange to a paler yellow or colorless state, is a clear indicator of significant bleaching.

Troubleshooting Guides

Issue 1: Rapid loss of this compound signal during spectroscopy.

Possible Cause: High light intensity from the spectrophotometer's light source.

Troubleshooting Steps:

  • Reduce Light Intensity: If your spectrophotometer allows, reduce the intensity of the measurement beam.

  • Use Neutral Density Filters: Place neutral density filters in the light path before the sample to attenuate the light intensity without altering its spectral properties.[5][6]

  • Minimize Exposure Time: Use the shortest possible integration time that still provides an adequate signal-to-noise ratio. For kinetic measurements, use intermittent measurements rather than continuous illumination.

  • Work in a Dimly Lit Room: Minimize exposure to ambient light when handling and measuring your samples.

Issue 2: Significant photobleaching observed during fluorescence microscopy.

Possible Cause: High laser power, long exposure times, and the presence of oxygen.

Troubleshooting Steps:

  • Optimize Laser Power: Use the lowest laser power necessary to obtain a clear image.

  • Reduce Exposure Time: Minimize the camera exposure time for each frame.

  • Limit Illumination Area: Use the microscope's field diaphragm to illuminate only the region of interest.

  • Minimize Oxygen:

    • Use freshly prepared, degassed buffers.

    • Consider using an oxygen scavenging system, such as glucose oxidase with catalase, in your imaging medium.[5]

    • For fixed samples, use a mounting medium containing an antifade reagent.[5][6][7]

  • Choose a More Photostable Environment: If possible, study this compound within its native protein complex (xanthorhodopsin), as the protein binding can offer some protection against photobleaching.[1]

Issue 3: this compound degrades during extraction and purification.

Possible Cause: Exposure to light, oxygen, and heat during the extraction process.

Troubleshooting Steps:

  • Work in Low Light Conditions: Perform all extraction and purification steps in a dimly lit room or cover glassware with aluminum foil.

  • Use Degassed Solvents: Purge solvents with an inert gas (e.g., nitrogen or argon) before use to remove dissolved oxygen.

  • Maintain Low Temperatures: Keep samples on ice or in a cold room throughout the extraction process to slow down degradation reactions.

  • Add Antioxidants: Consider adding an antioxidant, such as Vitamin E (α-tocopherol) or butylated hydroxytoluene (BHT), to the extraction solvent to protect this compound from oxidation.[8]

  • Work Quickly: Minimize the duration of the extraction and purification process to reduce the time this compound is exposed to potentially damaging conditions.

Data Presentation

Table 1: Factors Influencing this compound Photobleaching and Mitigation Strategies

FactorEffect on PhotobleachingMitigation Strategy
Light Intensity Increased intensity leads to faster bleaching.[3]Reduce illumination power, use neutral density filters.[5][6]
Exposure Duration Longer exposure increases total bleaching.Minimize illumination time, use shutters to block light when not acquiring data.
Oxygen Presence Promotes photo-oxidative degradation.Use degassed buffers, oxygen scavenging systems, or work in an anaerobic environment.[5]
Temperature Higher temperatures can accelerate degradation.Maintain samples at low temperatures (e.g., on ice).
Antioxidants Can quench reactive oxygen species and protect this compound.Add antioxidants like Vitamin E or C to the sample medium.[8]

Experimental Protocols

Protocol 1: General Handling and Storage of this compound Samples
  • Storage: Store purified this compound or cell membranes containing it at -80°C in the dark under an inert atmosphere (e.g., argon or nitrogen).

  • Thawing: Thaw samples on ice in the dark immediately before use.

  • Solvents: Use high-purity, degassed solvents for all dilutions and experiments.

  • Lab Environment: Work in a dimly lit laboratory or use red light, which is less energetic and less likely to be absorbed by this compound.

  • Vials: Use amber-colored vials or wrap clear vials in aluminum foil to protect samples from ambient light.

Protocol 2: Minimizing Photobleaching During Spectroscopic Measurements
  • Sample Preparation: Prepare samples in degassed buffer, and if compatible with the experiment, consider adding an antioxidant such as 0.1% (w/v) sodium ascorbate.

  • Instrument Setup:

    • Allow the spectrophotometer lamp to warm up and stabilize before use.

    • If available, use the instrument's lowest lamp intensity setting.

    • Place a neutral density filter in the light path if necessary.

  • Measurement:

    • Keep the sample cuvette out of the light path until the measurement is initiated.

    • Use the shortest possible integration time.

    • For kinetic studies, program the instrument for intermittent measurements rather than continuous illumination.

    • Between measurements, store the sample on ice and in the dark.

Visualizations

Caption: Simplified signaling pathway of this compound photobleaching.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_storage Post-Experiment Thaw Thaw Sample on Ice (in dark) Dilute Dilute in Degassed Buffer (+/- Antioxidant) Thaw->Dilute Measure Perform Measurement (Low Light, Short Exposure) Dilute->Measure Store Store Sample at -80°C (in dark, inert atmosphere) Measure->Store

Caption: Recommended experimental workflow to minimize this compound photobleaching.

References

protocol for enhancing the stability of purified Salinixanthin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the stability of purified salinixanthin. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a C40-carotenoid acyl glycoside that functions as a light-harvesting antenna in the retinal protein xanthorhodopsin, found in the extremophilic bacterium Salinibacter ruber.[1][2][3] Like other carotenoids, its polyene structure makes it highly susceptible to degradation from factors such as light, heat, and oxygen, which can compromise its biological activity and experimental outcomes.[4][5]

Q2: What are the primary factors that lead to the degradation of purified this compound?

The primary factors contributing to the degradation of carotenoids, including this compound, are:

  • Oxidation: The conjugated double bond system is prone to attack by oxygen, especially in the presence of light or heat.[4][5]

  • Light: Exposure to light, particularly UV light, can induce photo-oxidation and isomerization.[2][6][7][8][9]

  • Heat: Elevated temperatures accelerate the rate of degradation.[2][6][8][9][10][11]

  • Acids: Acidic conditions can cause degradation of carotenoids.[2][6][8][9][11]

  • Presence of Metals: Transition metals can act as catalysts for oxidation.[5]

Q3: How does the stability of purified this compound compare to when it is bound to xanthorhodopsin?

While specific quantitative data for purified this compound is limited, it is understood that its stability is significantly enhanced when bound to the xanthorhodopsin protein. The protein provides a protective microenvironment that shields the carotenoid from degradative factors.[12][13][14] The specific binding, which involves the 4-keto group of the this compound ring, restricts its conformational freedom and likely contributes to its stability.[3][15]

Q4: What are the general strategies to enhance the stability of purified this compound?

To enhance the stability of purified this compound, the following strategies, common for carotenoids, are recommended:

  • Storage in an Inert Atmosphere: Storing samples under nitrogen or argon can prevent oxidation.

  • Protection from Light: Amber vials or wrapping containers in aluminum foil can prevent photodegradation.

  • Low-Temperature Storage: Storing purified this compound at low temperatures (-20°C or -80°C) is crucial.

  • Use of Antioxidants: The addition of antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to solutions can mitigate oxidative damage.[7]

  • Encapsulation: For long-term stability and application in formulations, techniques like liposomal encapsulation or incorporation into polymeric nanoparticles can be effective.

Troubleshooting Guides

Issue 1: Rapid degradation of purified this compound in solution.

Possible Cause Troubleshooting Step
Exposure to Oxygen Degas solvents before use. Purge vials with an inert gas (nitrogen or argon) before sealing. Work in a glove box if possible.
Exposure to Light Use amber glass vials or wrap containers in aluminum foil. Minimize exposure to ambient light during handling.
High Temperature Prepare and handle solutions on ice. Store stock solutions and samples at -20°C or -80°C for long-term storage.
Inappropriate Solvent Ensure the solvent is of high purity and free of peroxides. Some solvents can promote degradation. Ethanol (B145695) or a mixture of acetone (B3395972) and methanol (B129727) are commonly used for extraction.[3]
Contamination with Metal Ions Use high-purity solvents and reagents. Consider adding a chelating agent like EDTA to the buffer if metal contamination is suspected.

Issue 2: Low yield during purification.

Possible Cause Troubleshooting Step
Incomplete Cell Lysis Ensure complete cell lysis of Salinibacter ruber to release the cell membrane fraction where this compound is located.[12]
Inefficient Extraction Use an appropriate solvent system for extraction. A mixture of acetone and methanol (7:3) has been used for extracting this compound from dried membranes.[3] Repeat the extraction process multiple times to ensure complete recovery.
Degradation during Purification Perform all purification steps at low temperatures and protected from light. Work quickly to minimize exposure to air.
Poor Separation in Chromatography Optimize the mobile phase and stationary phase for the specific chromatographic method (e.g., TLC, column chromatography). Gradient elution may be necessary for better separation.

Experimental Protocols

Protocol 1: Purification of this compound from Salinibacter ruber

This protocol is adapted from methods described for the extraction of carotenoids and this compound.

Materials:

  • Salinibacter ruber cell pellet

  • Acetone (HPLC grade)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Hexane (B92381) (HPLC grade)

  • Silica (B1680970) gel for column chromatography

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Cell Lysis and Membrane Isolation:

    • Harvest Salinibacter ruber cells by centrifugation.

    • Lyse the cells by osmotic shock (e.g., dialysis against distilled water) or sonication in a buffered solution.

    • Isolate the cell membranes by ultracentrifugation.[12]

  • Extraction:

    • Lyophilize the membrane fraction to obtain a dry powder.

    • Extract the dried membranes with a mixture of acetone and methanol (e.g., 7:3 v/v) until the pellet is colorless.[3]

    • Pool the supernatants and centrifuge to remove any precipitated proteins or lipids.

  • Solvent Partitioning:

    • Evaporate the acetone/methanol extract to dryness using a rotary evaporator at a temperature below 40°C.

    • Redissolve the extract in a minimal amount of dichloromethane.

    • Partition the extract between hexane and water to remove water-soluble impurities. The this compound will remain in the hexane phase.

  • Chromatographic Purification:

    • Concentrate the hexane extract and load it onto a silica gel column pre-equilibrated with hexane.

    • Elute the column with a gradient of increasing polarity, for example, from pure hexane to a mixture of hexane and acetone.

    • Collect the colored fractions containing this compound.

    • Monitor the fractions by thin-layer chromatography (TLC) or UV-Vis spectroscopy.

  • Final Concentration and Storage:

    • Pool the pure fractions and evaporate the solvent under a stream of nitrogen.

    • Store the purified this compound under an inert atmosphere at -80°C.

Protocol 2: Stability Assessment of Purified this compound

Objective: To assess the stability of purified this compound under different environmental conditions.

Materials:

  • Purified this compound stock solution in ethanol

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • HPLC system with a photodiode array (PDA) or UV-Vis detector

  • C18 reverse-phase HPLC column

  • Constant temperature incubators

  • Photostability chamber

Procedure:

  • Sample Preparation:

    • Prepare a working solution of purified this compound in ethanol of a known concentration.

    • Aliquot the working solution into multiple amber HPLC vials.

  • Stress Conditions:

    • Thermal Stability: Place vials in incubators at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C) in the dark.

    • Photostability: Place vials in a photostability chamber with a controlled light source (e.g., UV-A and visible light). A control sample should be wrapped in foil and placed in the same chamber.

    • pH Stability: Adjust the pH of the this compound solution using dilute acid or base and store at a constant temperature in the dark.

  • Time-Point Analysis:

    • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours, and then daily or weekly), remove a vial from each condition.

    • Immediately analyze the sample by HPLC.

  • HPLC Analysis:

    • Inject the sample onto the C18 column.

    • Use an appropriate mobile phase gradient to separate this compound from its degradation products.

    • Monitor the elution profile at the wavelength of maximum absorbance for this compound (around 486-521 nm).[12]

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of remaining this compound relative to the initial concentration (time 0).

    • Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.

Data Presentation

The following tables are templates for summarizing quantitative data from stability studies.

Table 1: Thermal Stability of Purified this compound

Temperature (°C)Half-life (t½) (hours)Degradation Rate Constant (k)
4
25
40
60

Table 2: Photostability of Purified this compound

Light ConditionHalf-life (t½) (hours)Degradation Rate Constant (k)
Dark Control
Visible Light
UV-A Light

Table 3: pH Stability of Purified this compound

pHHalf-life (t½) (hours)Degradation Rate Constant (k)
3
5
7
9

Visualizations

Salinixanthin_Purification_Workflow cluster_extraction Extraction cluster_purification Purification cluster_final Final Product start Salinibacter ruber cell pellet lysis Cell Lysis & Membrane Isolation start->lysis extraction Solvent Extraction (Acetone/Methanol) lysis->extraction partition Solvent Partitioning (Hexane/Water) extraction->partition column_chrom Silica Gel Column Chromatography partition->column_chrom fraction_collection Fraction Collection & Analysis column_chrom->fraction_collection evaporation Solvent Evaporation fraction_collection->evaporation storage Store at -80°C under Inert Gas evaporation->storage

Caption: Workflow for the purification of this compound.

Stability_Testing_Protocol cluster_stress Application of Stress Conditions cluster_analysis Analysis start Purified this compound Solution thermal Thermal Stress (4°C, 25°C, 40°C, 60°C) start->thermal photo Photostability Stress (Visible & UV Light) start->photo ph pH Stress (pH 3, 5, 7, 9) start->ph sampling Time-Point Sampling thermal->sampling photo->sampling ph->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (Degradation Kinetics) hplc->data_analysis result Stability Profile data_analysis->result

Caption: Protocol for assessing the stability of purified this compound.

Troubleshooting_Degradation cluster_causes Potential Causes cluster_solutions Solutions issue Rapid Degradation of this compound oxygen Oxygen Exposure issue->oxygen light Light Exposure issue->light temp High Temperature issue->temp solvent Solvent Impurities issue->solvent inert_gas Use Inert Gas oxygen->inert_gas protect_light Protect from Light light->protect_light low_temp Work at Low Temperature temp->low_temp high_purity Use High-Purity Solvents solvent->high_purity

Caption: Troubleshooting logic for rapid this compound degradation.

References

resolving issues with Salinixanthin solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Salinixanthin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on resolving issues related to the solubility of this compound in various solvents. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

A1: this compound is a C40-carotenoid acyl glycoside, a natural pigment found in the bacterium Salinibacter ruber.[1][2] Its chemical formula is C₆₁H₉₂O₉ and it has a molecular weight of approximately 969.4 g/mol .[3] Like other carotenoids, this compound is a lipophilic molecule, meaning it is fat-soluble and generally has poor solubility in aqueous solutions. It is more soluble in organic solvents.

Q2: I'm observing precipitation when I add my this compound stock solution to my aqueous buffer or cell culture medium. What is the likely cause?

A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds like this compound. It typically occurs when a concentrated stock solution, usually prepared in a highly soluble organic solvent like DMSO, is diluted into an aqueous environment where the compound's solubility is significantly lower. The rapid change in solvent polarity causes the this compound to aggregate and precipitate out of the solution.

Q3: My this compound solution appears cloudy or has visible particles. Can I still use it for my experiment?

A3: No, a cloudy or particulate-containing solution indicates that the this compound is not fully dissolved or has precipitated. Using such a solution will lead to inaccurate and unreliable experimental results because the actual concentration of the dissolved, biologically active compound is unknown and not uniformly distributed.

Q4: What is the best way to store this compound stock solutions?

A4: To minimize degradation, this compound stock solutions should be stored in tightly sealed, amber vials to protect from light and air. For short-term storage (up to a few weeks), refrigeration at 4°C is acceptable for some solvents, but for long-term storage, it is recommended to store aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles. The stability of carotenoids can vary significantly depending on the solvent.[4]

Troubleshooting Guide: Resolving this compound Solubility Issues

This guide provides solutions to common problems encountered when working with this compound.

Issue 1: this compound Powder Will Not Dissolve in the Chosen Solvent
  • Cause: The selected solvent may not be appropriate for this compound, or the concentration is too high.

  • Solutions:

    • Select a more appropriate solvent: Based on data from structurally similar carotenoids, solvents like chloroform, tetrahydrofuran (B95107) (THF), and dimethyl sulfoxide (B87167) (DMSO) are likely to be effective. A mixture of acetone (B3395972) and methanol (B129727) (7:3 v/v) has been used for extraction and is a good starting point.

    • Increase the temperature: Gently warming the solution (e.g., to 30-40°C) can increase the solubility of many compounds. However, be cautious as excessive heat can degrade carotenoids.[5]

    • Use sonication: A brief period in an ultrasonic bath can help to break up powder aggregates and enhance dissolution.

    • Reduce the concentration: Attempt to dissolve a smaller amount of this compound in the same volume of solvent.

Issue 2: Precipitation Occurs Immediately Upon Dilution into Aqueous Media
  • Cause: "Solvent shock" - the rapid change in polarity causes the hydrophobic this compound to precipitate.

  • Solutions:

    • Pre-warm the aqueous medium: Warming your buffer or cell culture medium to 37°C can help maintain solubility during dilution.

    • Slow, dropwise addition with vigorous mixing: Add the this compound stock solution very slowly to the vortexing or rapidly stirring aqueous medium. This helps to disperse the compound quickly and avoid localized high concentrations.

    • Stepwise dilution: Instead of a single dilution, perform a serial dilution. For example, first, dilute the stock solution into a smaller volume of medium, and then add this intermediate dilution to the final volume.

    • Lower the final concentration: The desired final concentration may exceed the solubility limit of this compound in the aqueous medium. Try working with a lower final concentration.

    • Maintain a low percentage of organic solvent: For cell-based assays, ensure the final concentration of the organic solvent (e.g., DMSO) is kept low, typically below 0.5%, to avoid cellular toxicity.[6] This may necessitate preparing a more concentrated initial stock solution if possible.

Issue 3: Solution is Initially Clear but Precipitates Over Time
  • Cause: The solution is supersaturated and thermodynamically unstable. Over time, nucleation and crystal growth occur.

  • Solutions:

    • Prepare fresh working solutions: It is best practice to prepare the final aqueous dilution of this compound immediately before each experiment. Avoid storing diluted aqueous solutions.

    • Incorporate solubilizing agents: For certain applications, the use of excipients can enhance and maintain solubility.

      • Cyclodextrins: These can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

      • Surfactants (e.g., Tween® 80, Pluronic® F-68): At low concentrations, these can help to keep hydrophobic compounds dispersed in aqueous media. Note that these may interfere with certain biological assays.

      • Bovine Serum Albumin (BSA): In some cell culture applications, the presence of serum proteins can help to solubilize lipophilic compounds.

Data Presentation: this compound Solubility

SolventPredicted Solubility of this compound (mg/mL)Notes
Chloroform> 5High solubility expected.
Tetrahydrofuran (THF)> 5High solubility expected.
Dimethyl Sulfoxide (DMSO)~ 1 - 5Good for preparing concentrated stock solutions.
Acetone~ 0.5 - 1Moderate solubility. Often used in combination with other solvents.
Dichloromethane (DCM)> 5High solubility expected.
Ethanol~ 0.1 - 0.5Lower solubility compared to less polar solvents.
Methanol< 0.1Low solubility.
Hexane< 0.1Very low solubility expected for this polar carotenoid.
Water< 0.001Practically insoluble.

Note: The solubility of carotenoids can be influenced by factors such as temperature, purity of the compound, and the presence of isomers.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into aqueous media.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Calibrated analytical balance

  • Pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., for a 5 mg/mL stock, add 200 µL of DMSO to 1 mg of this compound).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes to aid dissolution. The solution should be clear with no visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber vials to minimize light exposure and repeated freeze-thaw cycles. Store at -20°C for short-term or -80°C for long-term storage.

Protocol 2: Preparation of a this compound Working Solution for Cell Culture

Objective: To dilute the this compound DMSO stock solution into an aqueous cell culture medium while minimizing precipitation.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Prepare Dilution Tube: In a sterile conical tube, add the required volume of pre-warmed cell culture medium.

  • Dilution: While vigorously vortexing the cell culture medium, add the required volume of the this compound stock solution dropwise to the side of the tube.

    • Example: To prepare 10 mL of a 5 µg/mL working solution from a 5 mg/mL stock:

      • Add 10 mL of pre-warmed medium to a 15 mL conical tube.

      • While vortexing, slowly add 10 µL of the 5 mg/mL this compound stock solution.

      • This results in a final DMSO concentration of 0.1%.

  • Final Mixing: Continue to vortex for an additional 30 seconds to ensure homogeneity.

  • Immediate Use: Use the freshly prepared working solution for your experiment immediately to avoid potential precipitation over time.

Visualizations

Experimental Workflow for Preparing this compound Working Solution

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Warm to Dissolve add_dmso->dissolve store Aliquot and Store at -20°C/-80°C dissolve->store thaw Thaw Stock Solution store->thaw dilute Dropwise Addition to Vortexing Medium thaw->dilute warm_media Pre-warm Aqueous Medium to 37°C warm_media->dilute use Use Immediately dilute->use

Caption: Workflow for preparing this compound solutions.

Troubleshooting Logic for this compound Precipitation

G cluster_stock Stock Solution Issues cluster_dilution Dilution Issues start Start: This compound Precipitation Issue check_solvent Is the solvent appropriate? start->check_solvent change_solvent Action: Use Chloroform, THF, or DMSO check_solvent->change_solvent No check_conc Is the concentration too high? check_solvent->check_conc Yes change_solvent->check_conc lower_stock_conc Action: Reduce stock concentration check_conc->lower_stock_conc Yes check_method Is the dilution method optimal? check_conc->check_method No lower_stock_conc->check_method optimize_dilution Action: - Pre-warm medium - Slow, dropwise addition - Vortex vigorously check_method->optimize_dilution No check_final_conc Is the final concentration too high? check_method->check_final_conc Yes optimize_dilution->check_final_conc lower_final_conc Action: Reduce final working concentration check_final_conc->lower_final_conc Yes resolved Issue Resolved check_final_conc->resolved No lower_final_conc->resolved

Caption: Troubleshooting decision tree for precipitation issues.

References

Technical Support Center: Optimization of Energy Transfer in Salinixanthin-Based Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of energy transfer in Salinixanthin-based systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of energy transfer from this compound to the retinal chromophore in xanthorhodopsin?

Energy transfer from this compound to the retinal chromophore in xanthorhodopsin is an ultrafast process that occurs from the S₂ excited state of this compound.[1][2][3][4] The S₁ state of this compound is lower in energy than the retinal's lowest singlet excited state, making energy transfer from this state energetically unfavorable.[3] The close proximity and specific orientation of the two chromophores within the protein scaffold are crucial for this efficient energy transfer.[3][5]

Q2: What is the typical energy transfer efficiency from this compound to retinal in xanthorhodopsin?

The quantum efficiency of energy transfer from this compound to retinal in the native xanthorhodopsin complex is approximately 40%.[1][3][5][6] This efficiency can be influenced by the proper binding and conformation of this compound within the protein.

Q3: How does the protein environment influence the photophysical properties of this compound?

The protein environment in xanthorhodopsin plays a critical role in modulating the photophysical properties of this compound. Binding to the protein restricts the conformational heterogeneity of the this compound molecule, which is evidenced by the appearance of a well-resolved vibronic structure in its absorption spectrum.[6] This rigid environment is thought to be important for optimizing the efficiency of energy transfer.[6]

Q4: Can this compound be removed from and reconstituted into xanthorhodopsin?

Yes, this compound can be removed from xanthorhodopsin, for example, by oxidation with ammonium (B1175870) persulfate, with minimal impact on the retinal chromophore.[3] The resulting carotenoid-free protein can then be reconstituted with externally supplied this compound.[3] Successful reconstitution restores the characteristic vibronic structure of the absorption spectrum, its chirality, and the energy transfer to the retinal, confirming the refolding of the complex.[3]

Troubleshooting Guides

Issue 1: Low or No Apparent Energy Transfer Efficiency

Symptoms:

  • Fluorescence excitation spectra do not show a significant contribution from this compound absorption bands when monitoring retinal fluorescence.

  • Femtosecond transient absorption data show a long S₂ lifetime for this compound, similar to that of this compound in solution.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Improper reconstitution of xanthorhodopsin. Verify the reconstitution protocol. Ensure the correct molar ratio of this compound to bacterio-opsin is used. Confirm the presence of detergents like DDM if working with solubilized protein.
Degradation of this compound. Check the integrity of the this compound sample using absorption spectroscopy. This compound is prone to oxidation. Store it under an inert atmosphere at low temperatures.
Incorrect protein conformation. Ensure the protein is correctly folded. The presence of the retinal chromophore is crucial for the proper binding of this compound.[6] Verify the absorption spectrum of the retinal to ensure it is correctly bound.
Inappropriate solvent or buffer conditions. The pH and ionic strength of the buffer can affect protein structure and chromophore binding. Ensure that the experimental conditions are within the optimal range for xanthorhodopsin stability and function.
Issue 2: Artifacts in Femtosecond Transient Absorption Spectroscopy Data

Symptoms:

  • Anomalous short-lived signals at time zero.

  • Distorted spectral shapes or unexpected kinetic components.

  • Baseline drift over the course of the experiment.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Coherent artifact. This is a common artifact at the temporal overlap of the pump and probe pulses. It can be minimized by ensuring the polarization of the pump and probe beams are not parallel (e.g., using magic angle detection).
Sample degradation. This compound and retinal are photosensitive. Minimize laser power and exposure time. Use a flowing sample or a spinning cell to constantly replenish the sample in the laser focus.
Solvent absorption. The solvent may have a transient absorption signal in the probed spectral region. Measure the transient absorption of the solvent alone and subtract it from the sample data.
Inhomogeneous sample. Aggregation of the protein can lead to scattering of the probe light and distorted signals. Centrifuge the sample before measurements to remove any aggregates.
Issue 3: Inaccurate Quantum Yield Measurements

Symptoms:

  • Wide variability in measured quantum yield values.

  • Quantum yield values that are inconsistent with published data.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inner filter effects. High sample absorbance can lead to an underestimation of the quantum yield. Keep the absorbance of the sample at the excitation wavelength below 0.1, ideally around 0.05.
Incorrect reference standard. Use a well-characterized quantum yield standard with an emission range that overlaps with that of retinal. Ensure the standard is in the same solvent or a solvent with a similar refractive index.
Scattering from the sample. Protein aggregates or other particulates can scatter the excitation light, leading to errors. Filter or centrifuge the sample before measurement.
Instrumental artifacts. Ensure that the emission spectra are corrected for the wavelength-dependent sensitivity of the detector. Use appropriate emission and excitation slit widths to balance signal-to-noise with spectral resolution.

Quantitative Data Summary

Table 1: Photophysical Parameters of this compound in Xanthorhodopsin

ParameterValueReference(s)
Energy Transfer Efficiency (this compound to Retinal)~40%[1][3][5][6]
This compound S₂ Lifetime (in xanthorhodopsin)66 fs[1][2]
This compound S₂ Lifetime (NaBH₄-treated, no ET)110 fs[1][2]
This compound-Retinal Energy Transfer Time165 fs[1][2]
This compound S₁ Lifetime3 ps[1]
S* State Decay Time6 ps[1][2]

Experimental Protocols

Protocol 1: Extraction and Purification of this compound
  • Cell Lysis: Obtain cell membranes of Salinibacter ruber containing xanthorhodopsin.

  • Extraction: Extract the carotenoids from the dried membranes using an acetone (B3395972):methanol (7:3 v/v) mixture.

  • Precipitation of Lipids and Proteins: Add cold acetone to the extract to precipitate lipids and proteins.

  • Centrifugation: Centrifuge the mixture to pellet the precipitated material.

  • Solvent Evaporation: Carefully evaporate the supernatant containing the this compound under vacuum using a rotary evaporator.

  • Storage: Dissolve the purified this compound in a minimal amount of a suitable organic solvent (e.g., ethanol) and store under an inert atmosphere at -20°C or below.

Protocol 2: Reconstitution of Xanthorhodopsin with this compound
  • Preparation of Apo-protein: Prepare carotenoid-free xanthorhodopsin (xantho-opsin still containing retinal) by, for example, oxidation of this compound with ammonium persulfate.

  • Solubilization: Solubilize the carotenoid-free protein in a buffer containing a mild detergent, such as n-dodecyl-β-D-maltoside (DDM). A typical buffer would be 50 mM MES, pH 6.0, 100 mM NaCl, 0.1% DDM.

  • Preparation of this compound Solution: Dissolve purified this compound in the same detergent-containing buffer. Sonication may be required to aid solubilization.

  • Reconstitution: Add the this compound solution to the solubilized apo-protein solution. A molar excess of this compound is often used.

  • Incubation: Incubate the mixture, for example, for 1-2 hours at room temperature in the dark, to allow for the binding of this compound to the protein.

  • Verification: Confirm reconstitution by observing the characteristic sharp vibronic bands of bound this compound in the absorption spectrum.

Visualizations

Energy_Transfer_Pathway cluster_this compound This compound cluster_Retinal Retinal S0_Sal S₀ (Ground State) S2_Sal S₂ (Excited State) S0_Sal->S2_Sal Photon Absorption (450-550 nm) S1_Sal S₁ (Excited State) S2_Sal->S1_Sal Internal Conversion S1_Ret S₁ (Excited State) S2_Sal->S1_Ret Energy Transfer (~165 fs) S1_Sal->S0_Sal Internal Conversion (~3 ps) S0_Ret S₀ (Ground State) S1_Ret->S0_Ret Isomerization & Proton Pumping Troubleshooting_Workflow Start Experiment Yields Unexpected Results Check_Sample Verify Sample Integrity (this compound & Protein) Start->Check_Sample Check_Protocol Review Experimental Protocol (Concentrations, Buffers) Start->Check_Protocol Check_Instrumentation Calibrate & Check Instrumentation Start->Check_Instrumentation Problem_Identified Problem Identified? Check_Sample->Problem_Identified Check_Protocol->Problem_Identified Check_Instrumentation->Problem_Identified Implement_Solution Implement Corrective Action Problem_Identified->Implement_Solution Yes Consult_Literature Consult Literature/ Expert Problem_Identified->Consult_Literature No Repeat_Experiment Repeat Experiment Implement_Solution->Repeat_Experiment Repeat_Experiment->Start Still Issues

References

Validation & Comparative

A Researcher's Guide to Salinixanthin Analysis: Mass Spectrometry vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with novel compounds like salinixanthin, accurate identification and purity assessment are critical for ensuring efficacy, safety, and reproducibility. This compound, a C40 carotenoid glycoside ester from Salinibacter ruber, possesses unique antioxidant properties that are of significant interest. This guide provides an objective comparison of mass spectrometry—specifically Liquid Chromatography-Mass Spectrometry (LC-MS)—with alternative analytical techniques for the identification and purity evaluation of this compound, supported by representative experimental data.

The Power of Mass Spectrometry for Structural Elucidation

Mass spectrometry has become an indispensable tool for the definitive identification of carotenoids.[1][2][3] Coupled with a separation technique like high-performance liquid chromatography (HPLC), LC-MS provides not only retention time data but also crucial molecular weight and fragmentation information. High-Resolution Mass Spectrometry (HRMS), using analyzers like Orbitrap, offers exceptional mass accuracy, further enhancing confidence in structural assignments.[4]

Tandem mass spectrometry (MS/MS) is particularly powerful; it isolates a specific ion (the precursor ion) and fragments it to produce a characteristic spectrum of product ions.[1] This fragmentation pattern acts as a molecular fingerprint, allowing for the differentiation of isomers and the identification of specific functional groups within the this compound molecule.[1][3] This level of structural detail is paramount for confirming identity and detecting subtle but significant impurities or degradation products.

Comparing Analytical Techniques

While LC-MS offers unparalleled specificity, other methods are also employed in carotenoid analysis. The most common alternative is HPLC coupled with an Ultraviolet-Visible (UV-Vis) or Photodiode Array (PDA) detector.[5] This technique leverages the strong light-absorbing properties of the carotenoid polyene chain.[6] Simple UV-Vis spectrophotometry can estimate total carotenoid content but cannot separate or identify individual compounds.[6][7]

The following table summarizes the key performance characteristics of these methods, using data from studies on common carotenoids as a proxy for this compound analysis.

Parameter LC-MS/MS (High Resolution) HPLC-UV/Vis (PDA) UV-Vis Spectrophotometry
Specificity Very High (based on mass-to-charge ratio and fragmentation)[2][4]Moderate (based on retention time and UV-Vis spectrum)[5]Low (measures total absorbance, no separation)[7]
Primary Use Structural Identification, Purity Analysis, QuantificationQuantification, Purity AnalysisTotal Carotenoid Estimation
Sensitivity (LOD) Very High (pg/µL range)[4]High (ng/mL or µg/mL range)[8]Low
Isomer Separation Excellent (when coupled with appropriate chromatography)[9][10]Good (dependent on column chemistry, e.g., C30)[8]Not Possible
Data Richness High (Molecular Weight, Elemental Formula, Structural Fragments)Moderate (Retention Time, Absorption Spectrum)Low (Total Absorbance)
Cost & Complexity HighModerateLow

Experimental Protocols

Protocol 1: LC-MS/MS for this compound Identification and Purity

This protocol is adapted from established methods for carotenoid analysis and is suitable for identifying this compound and its related impurities.

  • Sample Extraction:

    • Lyophilize cell membranes or biomass containing this compound.

    • Extract the sample with an acetone/methanol (7:3, v/v) mixture under dim light to prevent degradation.[11]

    • Vortex thoroughly and centrifuge to pellet solid debris.

    • Collect the supernatant. Repeat the extraction twice and pool the supernatants.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable injection solvent (e.g., Methanol/Methyl-tert-butyl ether).

  • Chromatographic Separation (UPLC/HPLC):

    • Column: A C30 or C18 reversed-phase column is recommended for carotenoid separation.[8]

    • Mobile Phase A: Methanol with 10 mM Ammonium Acetate.[8]

    • Mobile Phase B: Methyl-tert-butyl ether (MTBE).

    • Gradient: Implement a gradient elution to resolve compounds of different polarities, starting with a higher percentage of Mobile Phase A and gradually increasing Mobile Phase B.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25-30 °C.

  • Mass Spectrometry Detection:

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often more effective for nonpolar compounds like carotenoids than Electrospray Ionization (ESI).[12]

    • Ionization Mode: Positive ion mode.

    • MS Scan Mode: Full scan mode to detect all ions within a specified m/z range (e.g., m/z 200-1000).

    • MS/MS Analysis: Use a data-dependent acquisition (DDA) or targeted approach. For this compound (expected [M+H]⁺), select the precursor ion for collision-induced dissociation (CID) to generate a fragmentation spectrum for structural confirmation.

Protocol 2: HPLC-UV/Vis for this compound Quantification

This protocol is a standard alternative for routine quantification.

  • Sample Extraction: Follow the same extraction procedure as described in Protocol 1.

  • Chromatographic Separation: Use the same HPLC conditions (column, mobile phases, gradient) as in Protocol 1.

  • UV-Vis Detection:

    • Detector: Photodiode Array (PDA) detector.

    • Wavelength: Monitor the elution at the maximum absorbance wavelength for this compound (typically around 450-500 nm).

    • Quantification: Create a calibration curve using a purified this compound standard of known concentration. Purity is assessed by the relative peak area of the main this compound peak compared to the total area of all detected peaks.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the comprehensive analysis of this compound using the premier LC-MS/MS method.

Salinixanthin_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Sample Biomass/Cell Pellet Extraction Solvent Extraction (Acetone/Methanol) Sample->Extraction Concentration Evaporation (N2) & Reconstitution Extraction->Concentration HPLC HPLC Separation (C30 Column) Concentration->HPLC Ionization Ionization Source (APCI+) HPLC->Ionization MS1 Full Scan MS (Detect Precursor Ion) Ionization->MS1 MS2 Tandem MS (MS/MS) (Fragment Precursor) MS1->MS2 Isolate Ion Purity Purity Assessment (% Area, Impurity ID) MS1->Purity Identification Structural ID (Precursor + Fragments) MS2->Identification

Caption: Workflow for this compound identification and purity analysis.

Conclusion

For the unequivocal identification and comprehensive purity profiling of this compound, LC-MS/MS stands out as the superior technique. Its high specificity, derived from both chromatographic separation and mass analysis, allows for confident structural elucidation and the detection of closely related impurities that might be missed by other methods.[4] While HPLC-UV/Vis is a robust and reliable method for routine quantification, it lacks the definitive structural information provided by mass spectrometry. The choice of method should align with the research goal: for discovery, structural confirmation, and in-depth purity analysis, LC-MS/MS is the gold standard; for routine quantitative screening, HPLC-UV/Vis provides a cost-effective and accurate alternative.

References

Navigating the Structural Maze of Salinixanthin: A Guide to NMR Spectroscopic Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural determination of natural products is a cornerstone of innovation. Salinixanthin, a unique C40 carotenoid glycoside, presents a complex and intriguing puzzle for structural elucidation. This guide delves into the application of Nuclear Magnetic Resonance (NMR) spectroscopy for deciphering its intricate architecture and provides a comparative framework with other notable carotenoids.

The Challenge of this compound's Structure

This compound, isolated from the extremophilic bacterium Salinibacter ruber, is distinguished by its acyl glycoside moiety attached to a long polyene chain, terminating in a 4-keto-α-ionone ring. This complex structure, rich in stereocenters and conjugated double bonds, necessitates a sophisticated analytical approach for unambiguous characterization. High-resolution NMR spectroscopy, encompassing a suite of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, stands as the paramount tool for this task.

However, a comprehensive, publicly available, and fully assigned NMR dataset for this compound remains elusive in the current body of scientific literature. While numerous studies have explored its photophysical properties and biological role within the light-harvesting complex of xanthorhodopsin, a detailed deposition of its ¹H and ¹³C chemical shifts and coupling constants is not readily accessible. This guide, therefore, will outline the established NMR-based workflow for such a structural elucidation and present a comparative analysis based on the known NMR data of structurally related carotenoids, providing a roadmap for researchers encountering this or similar complex natural products.

A Comparative Look: this compound and Other Carotenoids

To understand the expected NMR spectral features of this compound, a comparison with the well-characterized carotenoids, zeaxanthin (B1683548) and bacterioruberin, is instructive. Zeaxanthin, a common dietary carotenoid, shares the β-ionone ring system, while bacterioruberin, a C50 carotenoid, possesses a long, acyclic polyene chain with hydroxyl groups, offering spectral parallels and contrasts.

CarotenoidKey Structural FeaturesExpected ¹H NMR Signals (ppm)Expected ¹³C NMR Signals (ppm)
This compound (Predicted) Acyl glycoside, 4-keto-α-ionone ring, long conjugated polyene chainOlefinic protons (6.0-7.0), Methyl groups on polyene chain (~2.0), Gem-dimethyl groups on ring (~1.0-1.2), Sugar protons (3.0-5.5), Acyl chain protons (0.8-2.5)sp² carbons of polyene chain (120-145), Carbonyl carbon (~200), sp³ carbons of rings and sugar (30-80), Methyl carbons (12-30)
Zeaxanthin Two β-ionone rings with hydroxyl groups, conjugated polyene chainOlefinic protons (6.1-6.7), Methyl groups on polyene chain (1.9-2.0), Gem-dimethyl groups on rings (~1.07), H-3/H-3' (~4.0)sp² carbons of polyene chain (125-138), sp³ carbons of rings (36-65), Methyl carbons (12-29)
Bacterioruberin Acyclic C50 polyene chain with four hydroxyl groupsOlefinic protons (6.2-6.8), Methyl groups on polyene chain (~1.9-2.0), Protons adjacent to hydroxyls (~4.0)sp² carbons of polyene chain (124-140), Carbons bearing hydroxyls (~70), Methyl carbons (12-14)

Experimental Protocols for Structural Elucidation

The structural elucidation of a novel or complex carotenoid like this compound via NMR spectroscopy follows a standardized yet meticulous protocol.

1. Sample Preparation:

  • Isolation and Purification: this compound is first extracted from the biomass of Salinibacter ruber using a suitable solvent system (e.g., acetone/methanol). The crude extract is then subjected to chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC) to obtain the pure compound.

  • NMR Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or a mixture thereof to ensure solubility). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing.

2. NMR Data Acquisition:

  • 1D NMR:

    • ¹H NMR spectra are acquired to identify the proton environments, their integrations (relative number of protons), and coupling patterns (J-couplings).

    • ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) experiments are run to determine the number and types (CH, CH₂, CH₃, and quaternary) of carbon atoms.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule (e.g., through the polyene chain and within the sugar and acyl moieties).

    • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon resonances based on their attached protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for connecting different spin systems. It shows correlations between protons and carbons that are two or three bonds away, enabling the assembly of the complete molecular skeleton, including the connection of the acyl glycoside to the carotenoid backbone and the positions of methyl groups.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is vital for determining the stereochemistry of the molecule, such as the configuration of double bonds and the relative orientation of substituents on the rings.

Visualizing the Path to Structure

The logical workflow for elucidating the structure of a natural product like this compound using NMR spectroscopy can be visualized as a clear, step-by-step process.

structural_elucidation_workflow cluster_extraction Isolation & Purification cluster_1D_NMR 1D NMR Analysis cluster_2D_NMR 2D NMR Analysis cluster_elucidation Structure Elucidation Extraction Extraction from Source Purification Chromatographic Purification Extraction->Purification H1_NMR ¹H NMR Purification->H1_NMR C13_NMR ¹³C NMR & DEPT Purification->C13_NMR COSY COSY H1_NMR->COSY Fragments Identify Spin Systems & Fragments H1_NMR->Fragments HSQC HSQC C13_NMR->HSQC C13_NMR->Fragments COSY->Fragments HSQC->Fragments HMBC HMBC Connectivity Establish Connectivity HMBC->Connectivity NOESY NOESY Stereochemistry Determine Stereochemistry NOESY->Stereochemistry Fragments->HMBC Connectivity->NOESY Final_Structure Propose Final Structure Stereochemistry->Final_Structure hmbc_correlations cluster_carotenoid Carotenoid Backbone cluster_glycoside Acyl Glycoside Polyene_Chain ...-CH=CH-C(CH₃)=CH-... Ring 4-Keto-α-ionone Ring Sugar Sugar Moiety Acyl Acyl Chain H_Sugar Sugar Protons C_Carotenoid_Link C1' of Carotenoid H_Sugar->C_Carotenoid_Link Glycosidic Linkage C_Sugar_Anomeric Anomeric Carbon of Sugar H_Sugar->C_Sugar_Anomeric C_Acyl_CO Carbonyl of Acyl Chain H_Sugar->C_Acyl_CO H_Acyl Acyl Protons C_Sugar_Acyl_Link Carbon of Sugar (Acyl attachment) H_Acyl->C_Sugar_Acyl_Link Ester Linkage H_Polyene_Me Polyene Methyl Protons C_Polyene sp² Carbons of Polyene H_Polyene_Me->C_Polyene H_Ring_Me Ring Methyl Protons C_Ring sp³ Carbons of Ring H_Ring_Me->C_Ring

A Comparative Guide to Salinixanthin-Retinal Energy Transfer Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the energy transfer efficiency of the salinixanthin-retinal system within xanthorhodopsin against other notable biological light-harvesting systems. Experimental data and detailed protocols are presented to support the validation of these efficiencies.

Introduction to this compound-Retinal Energy Transfer

Xanthorhodopsin, a light-driven proton pump found in the bacterium Salinibacter ruber, possesses a unique light-harvesting system.[1][2][3][4] Unlike typical rhodopsins which rely solely on a retinal chromophore, xanthorhodopsin utilizes an accessory pigment, the carotenoid this compound, to capture light energy and efficiently transfer it to the retinal.[3][5][6][7] This antenna function extends the spectral range of light absorption, enhancing the proton pump's efficiency.[3][6] The energy transfer occurs from the S2 excited state of this compound to the S1 state of the retinal chromophore.[1][5][8]

Comparative Analysis of Energy Transfer Efficiency

The efficiency of this compound-to-retinal energy transfer has been experimentally determined to be approximately 40-45%.[1][3][8][9] This section compares this efficiency with that of other well-characterized biological light-harvesting complexes.

Light-Harvesting SystemDonor MoleculeAcceptor MoleculeEnergy Transfer Efficiency (%)Energy Transfer Timescale
Xanthorhodopsin This compound Retinal ~40 - 45% ~165 fs
Peridinin-Chlorophyll Protein (PCP)PeridininChlorophyll a~88 - 90%~2.3 - 3.2 ps (S1/ICT pathway)
PhycobilisomesPhycobilinsReaction CentersNear-unity (~99%)~8 ps (rod to core)
Fucoxanthin-Chlorophyll Protein (FCP)FucoxanthinChlorophyll aHigh (unspecified)-
LH2 Complex (Purple Bacteria)CarotenoidsBacteriochlorophyll~30 - 90% (species dependent)-

Experimental Validation: Femtosecond Transient Absorption Spectroscopy

The primary technique used to validate the efficiency and dynamics of this compound-retinal energy transfer is femtosecond transient absorption spectroscopy. This pump-probe technique allows for the observation of excited-state dynamics on extremely short timescales.

Experimental Protocol

1. Sample Preparation:

  • Xanthorhodopsin Isolation: Xanthorhodopsin is isolated from Salinibacter ruber cell membranes. The protein is solubilized and purified to remove unbound carotenoids and other proteins.

  • Control Sample (Energy Transfer Inhibition): A control sample is prepared by treating the purified xanthorhodopsin with sodium borohydride (B1222165) (NaBH4). This reduces the retinal Schiff base, shifting its absorption to the UV region and effectively preventing energy transfer from this compound without significantly perturbing the carotenoid binding site.[1][2][8]

  • Sample Concentration and Buffer: Samples are suspended in a suitable buffer (e.g., Tris-HCl with NaCl and a detergent like dodecyl maltoside) and the concentration is adjusted to an optical density of approximately 0.5-1.0 at the absorption maximum of this compound in a cuvette with a specific path length (e.g., 1 mm).

2. Femtosecond Transient Absorption Spectroscopy Setup:

  • A laser system generates ultrashort pulses (femtosecond duration).

  • The laser output is split into two beams: a "pump" beam and a "probe" beam.

  • The pump beam is tuned to a wavelength that specifically excites the this compound chromophore (e.g., 490 nm).[1]

  • The probe beam is a broadband white-light continuum that can measure absorption changes across a wide spectral range.

  • The pump and probe beams are focused and overlapped on the sample cuvette.

  • A mechanical delay stage is used to vary the time delay between the arrival of the pump and probe pulses at the sample.

3. Data Acquisition:

  • The pump pulse excites the this compound molecules in the sample.

  • The probe pulse, arriving at a set time delay after the pump, measures the transient absorption spectrum of the excited sample.

  • The difference in the absorption spectrum of the probe with and without the pump pulse is recorded as the transient absorption signal (ΔA).

  • This measurement is repeated for a range of time delays to build a time-resolved dataset.

4. Data Analysis:

  • The decay of the excited-state absorption signal of this compound is monitored.

  • In the native xanthorhodopsin sample, the decay of the this compound S2 state is accelerated due to energy transfer to the retinal.

  • In the NaBH4-treated sample, the S2 state decay is slower as the energy transfer pathway is blocked.

  • By comparing the S2 lifetimes in the native (τXR) and NaBH4-treated (τS2) samples, the energy transfer time (τET) and efficiency (ηET) can be calculated using the following equations:

    • 1/τXR = 1/τS2 + 1/τET

    • ηET = τS2 / (τS2 + τET) or more simply as 1 - (τXR / τS2)

Visualizations

Salinixanthin_Retinal_Energy_Transfer cluster_this compound This compound cluster_Retinal Retinal S0_Sal S0 (Ground State) S2_Sal S2 (Excited State) S1_Sal S1 (Excited State) S2_Sal->S1_Sal Internal Conversion S1_Ret S1 (Excited State) S2_Sal->S1_Ret Energy Transfer (~165 fs, ~40% efficiency) S1_Sal->S0_Sal Internal Conversion S0_Ret S0 (Ground State) Proton_Pump Proton Pumping S0_Ret->Proton_Pump S1_Ret->S0_Ret Initiates Photocycle Light Photon (Light Absorption) Light->S2_Sal Excitation

Caption: Energy transfer pathway from this compound to retinal in xanthorhodopsin.

Experimental_Workflow cluster_Setup Femtosecond Transient Absorption Spectrometer cluster_Analysis Data Analysis Laser Femtosecond Laser Splitter Beam Splitter Laser->Splitter Pump Pump Beam (e.g., 490 nm) Splitter->Pump Probe Probe Beam (White Light Continuum) Splitter->Probe Sample Sample Cuvette Pump->Sample Delay Optical Delay Stage Probe->Delay Delay->Sample Detector Detector Sample->Detector RawData Transient Absorption Spectra (ΔA vs. λ and time) Detector->RawData Kinetics Kinetic Traces at Specific Wavelengths RawData->Kinetics Fitting Global/Target Analysis Kinetics->Fitting Results Lifetimes and Efficiency Calculation Fitting->Results

Caption: Workflow for femtosecond transient absorption spectroscopy.

References

Unveiling the Fluorescence Quantum Yield of Salinixanthin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the photophysical properties of molecules like salinixanthin is crucial. This guide provides a comparative analysis of its fluorescence quantum yield, outlines a detailed experimental protocol for its determination, and situates its performance against other relevant carotenoids.

This compound, a C40-carotenoid acyl glycoside, is a key pigment in the extremophilic bacterium Salinibacter ruber. It notably functions as a light-harvesting antenna for the retinal chromophore in xanthorhodopsin, a light-driven proton pump. This efficient energy transfer from this compound to the retinal is a critical aspect of its biological role and profoundly influences its fluorescence properties.

Performance Comparison: this compound vs. Other Carotenoids

A definitive fluorescence quantum yield (Φf) for isolated this compound is not readily found in published literature. This is primarily because its excited state energy is so efficiently transferred to the retinal in its natural protein-bound state, effectively quenching its intrinsic fluorescence. The primary function of this compound is not to fluoresce but to absorb light and channel that energy.

However, we can compare its expected fluorescence behavior with that of other well-studied carotenoids. Generally, carotenoids with extensive conjugated double bond systems, like this compound, exhibit very low fluorescence quantum yields. This is due to a very fast and efficient internal conversion from the strongly absorbing S2 excited state to the "dark" S1 state, from which fluorescence is symmetry-forbidden and thus inefficient.

Below is a table summarizing the fluorescence quantum yields of common carotenoids, which provides a comparative context for the expected low fluorescence of this compound.

CarotenoidNumber of Conjugated Double BondsFluorescence Quantum Yield (Φf)Solvent / Conditions
This compound 11 (plus a carbonyl group)Not Reported (Expected to be very low)-
β-Carotene 11~1 x 10⁻⁴Various organic solvents
Lutein 10Not explicitly reported, but known to be lowOcular tissue
Zeaxanthin 11Not explicitly reported, but known to be lowOcular tissue

Note: The quantum yields of carotenoids can be highly sensitive to the solvent environment, aggregation state, and temperature. The values presented are illustrative and serve as a general comparison.

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

The most common and accessible method for determining the fluorescence quantum yield of a compound is the comparative method. This involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Materials and Instruments
  • Test Sample: this compound (extracted and purified)

  • Reference Standard: A stable fluorophore with a known quantum yield that absorbs and emits in a similar spectral region. Rhodamine B in ethanol (B145695) (Φf ≈ 0.70) is a common choice.

  • Solvent: High-purity, spectroscopic grade solvent (e.g., ethanol or cyclohexane). The same solvent should be used for both the sample and the standard.

  • UV-Vis Spectrophotometer: To measure absorbance.

  • Spectrofluorometer: To measure fluorescence emission spectra.

  • Quartz Cuvettes: 1 cm path length, for both absorbance and fluorescence measurements.

Step-by-Step Procedure
  • Preparation of Stock Solutions: Prepare concentrated stock solutions of both this compound and the reference standard (e.g., Rhodamine B) in the chosen solvent.

  • Preparation of Dilutions: From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard. It is crucial that the absorbance of these solutions at the excitation wavelength is kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard.

    • Identify a suitable excitation wavelength at which both the sample and standard have measurable absorbance. Note the absorbance value at this wavelength for each solution.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer to the value chosen in the previous step.

    • Ensure that the experimental parameters (e.g., excitation and emission slit widths, detector voltage) are kept identical for all measurements of the sample and the standard.

    • Record the fluorescence emission spectrum for each dilution.

  • Data Analysis:

    • For each recorded emission spectrum, integrate the area under the curve to obtain the integrated fluorescence intensity (I).

    • For both the this compound and the standard, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).

    • Perform a linear regression for both sets of data to determine the slope (Gradient, Grad) of the line.

  • Calculation of Quantum Yield: The fluorescence quantum yield of the this compound sample (Φx) can be calculated using the following equation:

    Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

    Where:

    • Φₓ is the fluorescence quantum yield of the this compound sample.

    • Φₛₜ is the known fluorescence quantum yield of the standard.

    • Gradₓ is the slope from the plot of integrated fluorescence intensity vs. absorbance for this compound.

    • Gradₛₜ is the slope from the plot for the standard.

    • ηₓ is the refractive index of the solvent used for the this compound solution.

    • ηₛₜ is the refractive index of the solvent used for the standard solution. (If the same solvent is used, this term becomes 1).

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the relative fluorescence quantum yield.

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_stock Prepare Stock Solutions (this compound & Standard) prep_dilutions Prepare Serial Dilutions (Absorbance < 0.1) prep_stock->prep_dilutions measure_abs Measure Absorbance (UV-Vis Spectrophotometer) prep_dilutions->measure_abs measure_fluor Measure Fluorescence Emission (Spectrofluorometer) measure_abs->measure_fluor integrate Integrate Emission Spectra measure_fluor->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot slope Determine Slopes of Linear Fits plot->slope calculate Calculate Relative Quantum Yield slope->calculate

Caption: Workflow for determining relative fluorescence quantum yield.

A Comparative Analysis of Salinixanthin and Bacteriorhodopsin: Structure, Function, and Performance

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of two remarkable light-driven proton pumps: salinixanthin, the carotenoid antenna of xanthorhodopsin, and the well-characterized bacteriorhodopsin. This analysis delves into their structural and functional differences, presenting key performance metrics, detailed experimental protocols, and visual representations of their signaling pathways to aid in research and development.

Introduction: Two Strategies for Light-Driven Proton Pumping

Bacteriorhodopsin, a protein found in the archaeon Halobacterium salinarum, has long served as a model system for understanding light-driven ion transport. It functions as a proton pump, converting light energy into a proton gradient across the cell membrane, which is then used for ATP synthesis.[1][2][3] Xanthorhodopsin, from the eubacterium Salinibacter ruber, represents an evolutionary advancement on this theme. While it also functions as a light-driven proton pump homologous to bacteriorhodopsin, it possesses a unique feature: a second chromophore, the carotenoid this compound, which acts as a light-harvesting antenna.[4][5][6] This antenna absorbs light in a spectral region where the primary chromophore, retinal, absorbs weakly and efficiently transfers the energy to the retinal, thereby broadening the effective absorption spectrum of the pump.[1][7][8]

Quantitative Performance Comparison

The following table summarizes key quantitative data for this compound (within xanthorhodopsin) and bacteriorhodopsin, providing a basis for direct comparison of their photophysical and functional properties.

ParameterThis compound (in Xanthorhodopsin)BacteriorhodopsinReference
Primary Function Light-harvesting antenna for a proton pumpLight-driven proton pump[4][6]
Molecular Weight Protein component (Xanthorhodopsin): ~25 kDa~27 kDa[3][7]
Absorption Maximum (λmax) This compound: 486, 521 nm; Retinal: ~560 nmMonomer: 568 nm; Trimer (native membrane): 553 nm[3][9]
Energy Transfer Efficiency ~40-45% (from this compound to retinal)Not Applicable[1][7]
Quantum Yield of Proton Release Not explicitly reported~0.25 (low ionic strength) to 0.43 (high ionic strength)[10]
Photocycle Turnover Rate Comparable to bacteriorhodopsin, with a ~1.5-fold decrease in the overall rate observed in one study.Varies with conditions, typically in the millisecond range.[11]

Signaling Pathways and Molecular Mechanisms

The operational heart of both bacteriorhodopsin and xanthorhodopsin is a light-induced photocycle of their retinal chromophore. However, the initial step of light absorption in xanthorhodopsin can also be mediated by this compound.

Bacteriorhodopsin Photocycle

Upon absorption of a photon, the retinal molecule in bacteriorhodopsin undergoes a series of conformational changes, progressing through several spectrally distinct intermediates (K, L, M, N, O) before returning to its ground state.[12][13] This cyclic process is coupled to the vectorial transport of a proton from the cytoplasm to the extracellular side of the membrane.

Bacteriorhodopsin Photocycle bR Bacteriorhodopsin (bR) (all-trans retinal) K K intermediate (~1 ps) bR->K hν (green light) L L intermediate (~2 µs) K->L M1 M1 intermediate L->M1 Proton transfer (Schiff base to Asp85) M2 M2 intermediate M1->M2 N N intermediate M2->N Proton uptake (from cytoplasm to Asp96) O O intermediate N->O Proton release (to extracellular side) O->bR

Bacteriorhodopsin's light-driven proton pumping photocycle.
Xanthorhodopsin Energy Transfer and Photocycle

Xanthorhodopsin's mechanism includes an initial energy transfer step. Light absorbed by the this compound antenna is efficiently transferred to the retinal chromophore, initiating a photocycle that is overall similar to that of bacteriorhodopsin, though with some differences in the proton release and uptake steps.[4][14] The energy transfer occurs from the S2 excited state of this compound to the S1 state of retinal with a quantum efficiency of approximately 40-45%.[1][7]

Xanthorhodopsin Energy Transfer cluster_0 Xanthorhodopsin Complex This compound This compound Retinal Retinal This compound->Retinal Energy Transfer (~40-45% efficiency) Proton Pumping Photocycle Proton Pumping Photocycle Retinal->Proton Pumping Photocycle Initiation Light Light (480-530 nm) Light->this compound Absorption

Energy transfer pathway from this compound to retinal in xanthorhodopsin.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the expression, purification, and functional characterization of bacteriorhodopsin and xanthorhodopsin.

Heterologous Expression and Purification of Bacteriorhodopsin in E. coli

This protocol is adapted from established methods for producing functional bacteriorhodopsin in a non-native host.[7][15][16]

Materials:

  • E. coli expression strain (e.g., C41(DE3))

  • Expression vector containing the bacterio-opsin gene (e.g., pET-28a(+))

  • Luria-Bertani (LB) medium and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • all-trans-retinal (B13868)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl)

  • Detergent for solubilization (e.g., n-dodecyl-β-D-maltoside (DDM))

  • Ni-NTA affinity chromatography column

  • Wash buffer (lysis buffer with 20 mM imidazole)

  • Elution buffer (lysis buffer with 250-500 mM imidazole)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Transform the expression vector into the E. coli strain.

  • Inoculate a starter culture and grow overnight.

  • Inoculate a larger culture with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression with IPTG (e.g., 1 mM) and supplement the culture with all-trans-retinal (e.g., 10 µM).

  • Continue to grow the culture at a lower temperature (e.g., 25°C) for several hours or overnight.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization).

  • Pellet the cell debris by centrifugation and collect the membrane fraction.

  • Solubilize the membrane fraction with a detergent (e.g., 1% DDM) for several hours at 4°C.

  • Clarify the solubilized membranes by ultracentrifugation.

  • Apply the supernatant to a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elute the His-tagged bacteriorhodopsin with elution buffer.

  • Further purify the protein using size-exclusion chromatography.

  • Assess protein purity by SDS-PAGE and concentration by UV-Vis spectroscopy.

Reconstitution into Proteoliposomes and Measurement of Proton Pumping

This protocol describes the incorporation of the purified proton pump into artificial lipid vesicles to assay its function.

Materials:

  • Purified bacteriorhodopsin or xanthorhodopsin

  • Lipids (e.g., E. coli polar lipids or a defined lipid mixture) in chloroform (B151607)

  • Detergent (e.g., n-octyl-β-D-glucoside (OG))

  • Bio-Beads for detergent removal

  • Buffer for reconstitution (e.g., 20 mM MOPS, 100 mM KCl, pH 7.0)

  • pH-sensitive fluorescent dye (e.g., pyranine) or a pH electrode

  • Valinomycin (B1682140)

  • Light source

Procedure:

  • Prepare a thin lipid film by evaporating the chloroform from the lipid solution under a stream of nitrogen gas and then under vacuum.

  • Hydrate the lipid film with the reconstitution buffer to form multilamellar vesicles (MLVs).

  • Solubilize the MLVs with a detergent to form lipid-detergent micelles.

  • Add the purified protein to the lipid-detergent micelles at a desired lipid-to-protein ratio.

  • Remove the detergent slowly by dialysis or with Bio-Beads to allow the formation of proteoliposomes with the protein incorporated into the bilayer.

  • To measure proton pumping, add a pH-sensitive dye or use a pH electrode to monitor the pH of the external buffer.

  • Add valinomycin to dissipate the membrane potential.

  • Initiate proton pumping by illuminating the proteoliposome suspension with light of the appropriate wavelength.

  • Monitor the change in fluorescence or pH over time to determine the rate of proton transport.

Characterization of Xanthorhodopsin from Salinibacter ruber

This protocol outlines the general steps for the isolation and characterization of native xanthorhodopsin.

Materials:

  • Salinibacter ruber culture

  • Growth medium

  • Buffers for cell lysis and membrane preparation

  • Detergents for solubilization

  • Chromatography resins (e.g., ion-exchange, size-exclusion)

  • Spectrophotometer

Procedure:

  • Grow Salinibacter ruber in its specific high-salt medium until the culture is deeply colored due to the expression of xanthorhodopsin.[5]

  • Harvest the cells and lyse them.

  • Isolate the cell membranes by differential centrifugation.

  • Wash the membranes to remove soluble proteins.

  • Solubilize the membrane proteins using a suitable detergent.

  • Purify xanthorhodopsin using a combination of chromatographic techniques.

  • Characterize the purified protein by UV-Vis spectroscopy to confirm the presence of both retinal and this compound chromophores.

  • Perform functional assays, such as reconstitution into proteoliposomes and measurement of light-induced proton pumping, as described above.

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for characterizing these light-driven proton pumps.

Experimental_Workflow cluster_0 Protein Production & Purification cluster_1 Functional Characterization cluster_2 Biophysical Characterization A1 Gene Expression (E. coli or native) A2 Membrane Isolation A1->A2 A3 Solubilization A2->A3 A4 Purification (Chromatography) A3->A4 B1 Reconstitution into Proteoliposomes A4->B1 C1 UV-Vis Spectroscopy (Absorption Spectra) A4->C1 B2 Proton Pumping Assay (Light-induced pH change) B1->B2 C2 Time-Resolved Spectroscopy (Photocycle Kinetics) C1->C2 C3 Photostability Assay C1->C3

General experimental workflow for characterization.

Conclusion

The comparison between this compound (as part of xanthorhodopsin) and bacteriorhodopsin highlights a fascinating divergence in the evolution of light-driven proton pumps. While bacteriorhodopsin represents a highly efficient and well-understood single-component system, xanthorhodopsin's incorporation of an antenna molecule in the form of this compound demonstrates a strategy to enhance light-harvesting capabilities. This adaptation likely provides a significant advantage in environments where light may be limiting. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers seeking to further explore the structure-function relationships of these and other microbial rhodopsins, with potential applications in bioenergy, optogenetics, and drug development.

References

Salinixanthin vs. Astaxanthin: A Comparative Guide to Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant properties of two carotenoids: salinixanthin and astaxanthin (B1665798). While astaxanthin is a well-researched antioxidant with a large body of supporting data, information on the specific antioxidant activity of this compound is limited in current scientific literature. This document summarizes the available quantitative data for astaxanthin and discusses the inferred antioxidant potential of this compound, highlighting the need for further research.

Quantitative Comparison of Antioxidant Activity

A direct quantitative comparison of the antioxidant activity of this compound and astaxanthin is currently challenging due to the lack of available experimental data for this compound.

Extensive research has been conducted on the antioxidant capacity of astaxanthin using various standardized assays. The table below summarizes representative data for astaxanthin's performance in DPPH radical scavenging, ABTS radical scavenging, and Oxygen Radical Absorbance Capacity (ORAC) assays.

Table 1: Antioxidant Activity of Astaxanthin

AssayMetricResultReference
DPPH Radical Scavenging IC5015.39 µg/mL[1]
IC5017.5 ± 3.6 µg/mL[2]
IC5039.1 ± 1.14 ppm[3]
ABTS Radical Scavenging IC507.7 ± 0.6 µg/mL[2]
IC5020.32 µg/mL[1]
TEACHigher than synthetic astaxanthin[4]
ORAC µmol TE/100g2,822,200[5][6]

IC50 (Inhibitory Concentration 50) represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant capacity of a compound to that of Trolox, a water-soluble vitamin E analog. ORAC (Oxygen Radical Absorbance Capacity) measures the total antioxidant capacity of a substance.

Inferred Antioxidant Potential of this compound

While quantitative data from standardized antioxidant assays are not available for this compound, its biological role suggests a potential for antioxidant activity. This compound is the primary carotenoid in the extremophilic bacterium Salinibacter ruber, where it functions as a light-harvesting antenna for the retinal protein xanthorhodopsin[7]. It has been proposed that this compound provides protection from photodamage, which inherently involves quenching of reactive oxygen species generated by high-intensity light[7]. This photoprotective function is a hallmark of many carotenoids and is directly linked to their antioxidant capabilities. However, without direct experimental evidence from assays such as DPPH, ABTS, or ORAC, the antioxidant potency of this compound relative to astaxanthin remains unquantified.

Mechanisms of Antioxidant Action

Astaxanthin is a potent antioxidant that employs multiple mechanisms to neutralize free radicals and protect against oxidative stress. Its unique molecular structure, with hydroxyl and keto groups on each ionone (B8125255) ring, allows it to span the cell membrane and scavenge radicals in both aqueous and lipid environments[8]. Astaxanthin's antioxidant mechanisms include:

  • Direct Radical Scavenging: It effectively quenches singlet oxygen and scavenges superoxide, hydroxyl, and peroxyl radicals[1].

  • Anti-inflammatory Effects: Astaxanthin can suppress the activation of the pro-inflammatory NF-κB signaling pathway.

  • Modulation of Nrf2 Pathway: It can activate the Nrf2 transcription factor, which upregulates the expression of endogenous antioxidant enzymes.

The antioxidant mechanism of This compound has not been explicitly studied. However, based on the general mechanism of carotenoids, it is likely to involve the quenching of singlet oxygen and the scavenging of free radicals through its conjugated polyene system.

Experimental Protocols

Below are detailed methodologies for the key antioxidant assays mentioned in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common spectrophotometric method for determining the antioxidant activity of compounds.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

General Protocol:

  • A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific concentration, resulting in a defined initial absorbance.

  • Various concentrations of the test compound (e.g., astaxanthin) are added to the DPPH solution.

  • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • A control sample (containing the solvent instead of the antioxidant) is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay is another widely used method to assess the total antioxidant capacity of a sample.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color with maximum absorbance at 734 nm. Antioxidants in the sample reduce the ABTS•+, causing a decolorization of the solution, which is measured as a decrease in absorbance.

General Protocol:

  • The ABTS•+ radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to obtain a specific initial absorbance at 734 nm.

  • Various concentrations of the test compound are added to the diluted ABTS•+ solution.

  • The mixture is incubated for a specific time (e.g., 6 minutes).

  • The absorbance is measured at 734 nm.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator.

Principle: A fluorescent probe (commonly fluorescein) is mixed with the antioxidant. A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), is then added. The peroxyl radicals generated by AAPH quench the fluorescence of the probe. The presence of an antioxidant protects the fluorescent probe from oxidative damage, thus preserving its fluorescence. The decay of fluorescence over time is monitored.

General Protocol:

  • A reaction mixture containing the fluorescent probe and the test compound is prepared in a multi-well plate.

  • The AAPH solution is added to initiate the reaction.

  • The fluorescence decay is monitored at specific time intervals using a microplate reader with appropriate excitation and emission wavelengths.

  • A blank (without antioxidant) and a standard (usually Trolox) are run in parallel.

  • The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC).

  • The ORAC value is typically expressed as micromoles of Trolox equivalents (TE) per gram or milliliter of the sample.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow of a typical in vitro antioxidant activity assay, using the DPPH assay as an example.

Caption: Workflow of the DPPH Radical Scavenging Assay.

Conclusion

Astaxanthin is a well-established and potent antioxidant with its activity quantified across a range of standard assays. Its mechanisms of action are multifaceted, involving direct radical scavenging and modulation of cellular antioxidant pathways. In contrast, while the photoprotective role of this compound in Salinibacter ruber suggests it possesses antioxidant properties, there is a clear absence of direct quantitative data to substantiate this. Therefore, a definitive comparison of the antioxidant activity of this compound and astaxanthin is not feasible at this time. Further research is required to isolate this compound and evaluate its antioxidant capacity using standardized in vitro and in vivo models. Such studies would be invaluable in determining the potential of this compound as a novel antioxidant for applications in research, pharmaceuticals, and biotechnology.

References

Salinixanthin's Efficiency in the Spotlight: A Comparative Guide to Light-Harvesting Carotenoids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the light-harvesting efficiency of salinixanthin against other prominent carotenoids. Supported by experimental data, this document delves into the quantitative performance and methodologies crucial for understanding and harnessing these natural pigments.

This compound, a unique C40 carotenoid acyl glycoside found in the extremophilic bacterium Salinibacter ruber, plays a crucial role as a light-harvesting antenna in a novel retinal-based proton pump, xanthorhodopsin.[1][2][3] Unlike the more common chlorophyll-based photosynthetic systems, xanthorhodopsin utilizes retinal to convert light energy into a proton gradient. This compound extends the spectral range of light absorption for this process, transferring the captured energy to the retinal chromophore.[1][3] This guide compares the efficiency of this energy transfer with that of other well-studied light-harvesting carotenoids.

Quantitative Comparison of Light-Harvesting Efficiencies

The efficiency of light-harvesting by carotenoids is determined by the quantum yield of energy transfer from the carotenoid to its acceptor molecule, which is typically a chlorophyll (B73375) or, in the case of this compound, a retinal. This efficiency is highly dependent on the specific carotenoid, its protein environment, and the energy acceptor. The following table summarizes the light-harvesting efficiencies of this compound and other key carotenoids.

CarotenoidProtein ComplexAcceptor MoleculeEnergy Transfer Efficiency (%)Key References
This compound XanthorhodopsinRetinal~40 - 45[1][4][5]
Peridinin Peridinin-Chlorophyll-Protein (PCP)Chlorophyll a~90[5][6]
Fucoxanthin (B1674175) Fucoxanthin-Chlorophyll Protein (FCP)Chlorophyll aHighly efficient[7][8][9]
Lutein (B1675518) Light-Harvesting Complex II (LHCII)Chlorophyll a/b~80 (total carotenoid to Chl)[4][10][11]
β-Carotene Photosystem I & II (PSI & PSII) Core ComplexesChlorophyll aPoor, especially in PSII[2][12]

In-Depth Analysis of Carotenoid Efficiency

This compound: In the xanthorhodopsin complex, this compound transfers approximately 40-45% of the light energy it absorbs to the retinal molecule.[1][4][5] This energy transfer is remarkably fast, occurring from the short-lived S2 excited state of this compound on a femtosecond timescale.[4][5] This mechanism is distinct from many other carotenoids that primarily utilize the lower-energy S1 state for energy transfer.

Peridinin: Peridinin, found in dinoflagellates, is one of the most efficient light-harvesting carotenoids known, with an energy transfer efficiency of about 90% to chlorophyll a in the Peridinin-Chlorophyll-Protein (PCP) complex.[5][6] This high efficiency is attributed to contributions from both the S2 state and a unique intramolecular charge transfer (ICT) state that is coupled to the S1 state.[5]

Fucoxanthin: Predominant in brown algae and diatoms, fucoxanthin also demonstrates very efficient energy transfer to chlorophyll a within the Fucoxanthin-Chlorophyll Protein (FCP) complexes.[7][8][9] Similar to peridinin, its efficiency is linked to the involvement of an intramolecular charge transfer (ICT) state.

Lutein: As a key carotenoid in the Light-Harvesting Complex II (LHCII) of higher plants, lutein contributes to a total carotenoid-to-chlorophyll energy transfer efficiency of approximately 80%.[10] The primary pathway for this energy transfer is from the S2 state of the carotenoids to chlorophylls.[10][11]

β-Carotene: In contrast to the xanthophylls mentioned above, the light-harvesting efficiency of β-carotene in the core complexes of Photosystems I and II is considered poor.[2] While it does transfer some energy to chlorophyll, its primary role in these complexes is believed to be photoprotection rather than light harvesting.[12]

Experimental Protocols

The determination of light-harvesting efficiency relies on sophisticated spectroscopic techniques. Below are detailed methodologies for two key experimental approaches.

Transient Absorption Spectroscopy (Pump-Probe Spectroscopy)

This technique allows for the direct measurement of the rates of energy transfer between molecules on ultrafast timescales.

Objective: To measure the lifetime of the carotenoid's excited state in the presence and absence of the energy acceptor, thereby calculating the energy transfer efficiency.

Methodology:

  • Sample Preparation:

    • Isolate and purify the pigment-protein complex of interest (e.g., xanthorhodopsin, PCP, LHCII).

    • For comparison, prepare a solution of the isolated carotenoid in a suitable organic solvent.

    • Adjust the concentration of the samples to an optical density (OD) of approximately 0.3 at the pump wavelength in a 2 mm quartz cuvette.

  • Instrumentation:

    • Utilize a femtosecond laser system, typically a Ti:sapphire laser, to generate ultrashort laser pulses.

    • Split the laser output into a high-intensity "pump" beam and a lower-intensity "probe" beam.

    • Use an optical parametric amplifier (OPA) to tune the pump wavelength to selectively excite the carotenoid (e.g., 475-535 nm).

    • Generate a white-light continuum for the probe beam to monitor absorption changes across a broad spectral range.

    • Employ a delay stage to precisely control the time delay between the pump and probe pulses.

  • Data Acquisition:

    • Excite the sample with the pump pulse.

    • Measure the change in absorbance of the sample using the probe pulse at various time delays after excitation.

    • Record the transient absorption spectra, which show the difference in absorption between the excited and ground states of the sample.

    • Key spectral features to monitor include the ground-state bleach of the carotenoid and the appearance of excited-state absorption bands of both the carotenoid and the acceptor molecule.

  • Data Analysis:

    • Analyze the decay kinetics of the carotenoid's excited-state absorption and the rise kinetics of the acceptor's excited-state absorption.

    • Fit the kinetic data to exponential decay models to determine the lifetimes of the excited states.

    • The rate of energy transfer (k_ET) can be calculated from the lifetime of the carotenoid in the complex (τ_complex) and in solution (τ_solution) using the formula: k_ET = (1/τ_complex) - (1/τ_solution).

    • The energy transfer efficiency (Φ_ET) is then calculated as: Φ_ET = k_ET / (1/τ_complex) = 1 - (τ_complex / τ_solution).

Transient_Absorption_Spectroscopy cluster_setup Experimental Setup cluster_process Data Analysis Laser Femtosecond Laser Splitter Beam Splitter Laser->Splitter OPA Optical Parametric Amplifier (Pump) Splitter->OPA Pump Path Continuum White-Light Continuum (Probe) Splitter->Continuum Probe Path Sample Sample Cuvette OPA->Sample Delay Delay Stage Continuum->Delay Delay->Sample Detector Detector Sample->Detector Kinetics Measure Decay/Rise Kinetics Detector->Kinetics Lifetimes Determine Excited State Lifetimes (τ) Kinetics->Lifetimes Rate Calculate Energy Transfer Rate (k_ET) Lifetimes->Rate Efficiency Calculate Efficiency (Φ_ET) Rate->Efficiency

Workflow for Transient Absorption Spectroscopy.
Fluorescence Excitation Spectroscopy

This steady-state method provides a relative measure of the light-harvesting efficiency by comparing the absorption spectrum with the fluorescence excitation spectrum.

Objective: To determine the efficiency of energy transfer by measuring the effectiveness of different excitation wavelengths in producing fluorescence from the acceptor molecule.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the purified pigment-protein complex in a suitable buffer.

    • The concentration should be low enough to avoid inner filter effects (typically an absorbance of <0.1 at the excitation maximum).

  • Instrumentation:

    • Use a spectrofluorometer equipped with an excitation monochromator and an emission monochromator.

  • Data Acquisition:

    • Emission Spectrum: First, determine the wavelength of maximum fluorescence emission from the acceptor molecule (e.g., chlorophyll or retinal) by exciting the sample at a wavelength where the acceptor absorbs strongly and scanning the emission monochromator.

    • Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence determined in the previous step.

    • Scan the excitation monochromator over a range of wavelengths that includes the absorption bands of both the carotenoid and the acceptor molecule.

    • Record the fluorescence intensity at the fixed emission wavelength as a function of the excitation wavelength. This generates the fluorescence excitation spectrum.

    • Absorption Spectrum: Measure the absorption spectrum of the same sample using a spectrophotometer.

  • Data Analysis:

    • Normalize both the fluorescence excitation spectrum and the absorption spectrum to the peak of the acceptor molecule's absorption band (where 100% efficiency is assumed).

    • The energy transfer efficiency from the carotenoid to the acceptor is the ratio of the height of the carotenoid's peak in the normalized excitation spectrum to the height of its peak in the normalized absorption spectrum.

    • Efficiency (%) = (Excitation spectrum intensity at carotenoid peak / Absorption spectrum intensity at carotenoid peak) * 100.

Fluorescence_Excitation_Spectroscopy cluster_data_acq Data Acquisition cluster_data_an Data Analysis Emission 1. Measure Emission Spectrum (Find λ_em_max) Excitation 2. Measure Excitation Spectrum (Scan λ_ex at fixed λ_em_max) Emission->Excitation Normalize Normalize both spectra to acceptor's absorption peak Excitation->Normalize Absorption 3. Measure Absorption Spectrum Absorption->Normalize Compare Compare peak heights of carotenoid in both spectra Normalize->Compare Calculate Calculate Efficiency (%) Compare->Calculate

Workflow for Fluorescence Excitation Spectroscopy.

Signaling Pathways and Logical Relationships

The fundamental process being investigated is the transfer of electronic excitation energy. This can be visualized as a directional flow of energy from the light-absorbing carotenoid to the energy-accepting molecule.

Energy_Transfer_Pathway cluster_carotenoid Carotenoid cluster_acceptor Acceptor (Chlorophyll/Retinal) S0_car Ground State (S0) S2_car Excited State (S2) S1_car Excited State (S1) S2_car->S1_car Internal Conversion S1_acc Excited State (S1) S2_car->S1_acc Energy Transfer (e.g., this compound) S1_car->S0_car Non-radiative decay S1_car->S1_acc Energy Transfer (e.g., Peridinin) S0_acc Ground State (S0) S1_acc->S0_acc Fluorescence/ Photochemistry Light Light (Photon) Light->S2_car Absorption

Energy transfer pathways in light-harvesting.

This guide provides a foundational comparison of this compound's light-harvesting capabilities. Further research into the specific protein interactions and environmental factors influencing these efficiencies will undoubtedly unveil more opportunities for the application of these remarkable natural pigments.

References

Unveiling the Photoprotective Potential of Salinixanthin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective natural photoprotective agents has led to a growing interest in carotenoids, a diverse group of pigments with potent antioxidant properties. Among these, salinixanthin, a C40-carotenoid acyl glycoside found in the extremophilic bacterium Salinibacter ruber, has emerged as a molecule of interest. This guide provides a comparative analysis of this compound's potential role in photoprotection against other well-studied carotenoids, supported by available experimental data and detailed methodologies for key validation assays. While direct quantitative data on the photoprotective efficacy of this compound is still emerging, this document aims to provide a framework for its evaluation by comparing it with established alternatives.

Comparative Analysis of Photoprotective Properties

The photoprotective capacity of a carotenoid is primarily attributed to its ability to quench reactive oxygen species (ROS) generated by ultraviolet (UV) radiation and to modulate cellular signaling pathways involved in the response to oxidative stress.

Antioxidant Capacity

The antioxidant activity of carotenoids is a key indicator of their photoprotective potential. Standardized assays are employed to quantify the ability of these molecules to scavenge free radicals. While specific data for this compound in these assays is limited in publicly available literature, we can infer its potential based on its structure and compare it with established photoprotective carotenoids.

Table 1: Comparison of Antioxidant Capacity of Selected Carotenoids

CarotenoidSinglet Oxygen Quenching Rate Constant (kq / 109 M-1s-1)DPPH Radical Scavenging Activity (IC50 in µM)Cellular Antioxidant Activity (CAA)
This compound Data not availableData not availableData not available
Astaxanthin ~9-14~10-20Reported to be significantly higher than β-carotene and lutein[1][2]
Lycopene ~9-13~5-15Shows high efficacy in preventing lipid peroxidation[3]
Lutein (B1675518) ~10-14~15-30Effective in protecting against blue-light induced ROS[2]
Zeaxanthin ~10-14~15-30Similar to lutein, potent quencher of singlet oxygen
β-Carotene ~5-9~30-50Can exhibit pro-oxidant activity at high concentrations[3]

Note: The values presented are approximate and can vary depending on the specific experimental conditions and assay used.

Astaxanthin consistently demonstrates superior antioxidant activity in various assays.[1][4] The photoprotective mechanisms of these carotenoids are largely attributed to their ability to quench reactive oxygen species (ROS) and modulate key signaling pathways such as Nrf2/ARE, MAPK, and NF-κB, thereby reducing inflammation and cellular damage.

Experimental Protocols for Validation

To facilitate further research and validation of this compound's photoprotective role, detailed methodologies for key experiments are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.[5][6][7]

Principle: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced to diphenylpicrylhydrazine, resulting in a color change from violet to yellow.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol. The solution should be freshly prepared and protected from light.

  • Sample Preparation: Dissolve the test compound (e.g., this compound, other carotenoids) in a suitable solvent (e.g., ethanol, DMSO) to prepare a stock solution. Prepare a series of dilutions from the stock solution.

  • Reaction Mixture: In a 96-well microplate or a cuvette, add a specific volume of the sample dilution to the DPPH solution. A typical ratio is 1:2 (e.g., 100 µL sample + 200 µL DPPH).

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined from a plot of scavenging activity against the concentration of the antioxidant.

Singlet Oxygen Quenching Assay

This assay evaluates the ability of a compound to quench singlet oxygen (¹O₂), a highly reactive and damaging ROS.[8][9]

Principle: Singlet oxygen is generated photosensitively, and its decay is monitored directly by its phosphorescence at 1270 nm or indirectly by its reaction with a chemical trap that can be monitored by absorption or fluorescence. The presence of a quencher will decrease the lifetime of singlet oxygen or inhibit the reaction with the trap.

Procedure (Indirect Method using a Chemical Trap):

  • Reagents:

    • Photosensitizer (e.g., Rose Bengal, Methylene Blue)

    • Singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran (B146845) - DPBF, which absorbs at ~410 nm and its disappearance can be monitored)

    • Test compound (e.g., this compound)

    • Solvent (e.g., ethanol, chloroform)

  • Reaction Setup: Prepare a solution containing the photosensitizer, the singlet oxygen trap, and the test compound in the chosen solvent.

  • Irradiation: Irradiate the solution with light of a wavelength that excites the photosensitizer but not the trap or the test compound.

  • Measurement: Monitor the decrease in absorbance of the singlet oxygen trap at its maximum absorption wavelength over time.

  • Calculation: The rate constant for singlet oxygen quenching by the test compound can be determined by analyzing the kinetics of the trap's decay in the presence and absence of the quencher.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.[10]

Principle: Cells are pre-loaded with a fluorescent probe (e.g., 2',7'-dichlorofluorescin diacetate - DCFH-DA). A generator of peroxyl radicals (e.g., 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) - AAPH) is then added to induce oxidative stress. In the presence of ROS, the non-fluorescent DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). The antioxidant capacity of the test compound is measured by its ability to inhibit the fluorescence development.

Procedure:

  • Cell Culture: Plate adherent cells (e.g., human keratinocytes, fibroblasts) in a 96-well plate and grow to confluence.

  • Loading with Probe: Wash the cells and incubate them with DCFH-DA solution.

  • Treatment: Remove the DCFH-DA solution and treat the cells with the test compound (e.g., this compound) at various concentrations.

  • Induction of Oxidative Stress: Add AAPH solution to the wells to generate peroxyl radicals.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 538 nm emission) over time using a microplate reader.

  • Calculation: The CAA value is calculated from the area under the fluorescence curve, comparing the curves of the control (cells with AAPH but no antioxidant) and the treated cells.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, created using the DOT language, illustrate key concepts.

Photoprotection_Pathway cluster_UV UV Radiation Exposure cluster_Cell Skin Cell cluster_Carotenoid Carotenoid Intervention UV UV ROS Reactive Oxygen Species (ROS) UV->ROS Damage Cellular Damage (DNA, Lipids, Proteins) ROS->Damage Nrf2 Nrf2 Activation ROS->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) ARE->Antioxidant_Enzymes Antioxidant_Enzymes->ROS Neutralizes Carotenoid This compound & Alternatives Carotenoid->ROS Quenches Carotenoid->Nrf2 Modulates

Caption: General mechanism of carotenoid photoprotection.

DPPH_Assay_Workflow Start Start Prepare_DPPH Prepare 0.1 mM DPPH Solution Start->Prepare_DPPH Prepare_Sample Prepare Carotenoid Sample Dilutions Start->Prepare_Sample Mix Mix Sample and DPPH Prepare_DPPH->Mix Prepare_Sample->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Measure->Calculate End End Calculate->End

Caption: Workflow for the DPPH radical scavenging assay.

CAA_Workflow Start Start Cell_Culture Culture Adherent Cells in 96-well Plate Start->Cell_Culture Load_Probe Load Cells with DCFH-DA Probe Cell_Culture->Load_Probe Treat Treat Cells with Test Compound Load_Probe->Treat Induce_Stress Add AAPH to Induce Oxidative Stress Treat->Induce_Stress Measure_Fluorescence Measure Fluorescence Over Time Induce_Stress->Measure_Fluorescence Analyze Calculate CAA Value Measure_Fluorescence->Analyze End End Analyze->End

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Conclusion and Future Directions

While this compound's structural features—a long conjugated polyene chain and a 4-keto group—suggest significant antioxidant potential, a conclusive validation of its photoprotective role requires direct comparative studies using the standardized assays outlined in this guide. The provided data for established photoprotective carotenoids such as astaxanthin, lycopene, and lutein serve as a benchmark for future investigations into this compound. Researchers are encouraged to employ these methodologies to generate quantitative data on this compound's antioxidant capacity and its efficacy in cellular models of photo-oxidative stress. Such studies will be instrumental in elucidating the potential of this compound as a novel photoprotective agent for applications in dermatology, cosmetics, and drug development.

References

Safety Operating Guide

Navigating the Disposal of Salinixanthin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following procedures are based on general laboratory safety protocols and information available for similar, non-hazardous chemical compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with all local, state, and federal regulations.

Priority Action: Consultation with Environmental Health and Safety (EHS)

Before proceeding with any disposal method, the first and most crucial step is to contact your institution's EHS office. They will provide specific instructions based on their policies and regulatory requirements.

Step-by-Step Disposal Protocol

In the absence of a specific SDS for Salinixanthin, a conservative approach modeled on the disposal of non-hazardous solid chemical waste is recommended.

  • Hazard Assessment: Based on available data for the related C40 carotenoid Astaxanthin, this compound is not classified as a hazardous substance. However, a thorough risk assessment of the specific waste stream (e.g., pure compound, solutions, contaminated materials) should be conducted.

  • Personal Protective Equipment (PPE): When handling this compound for disposal, appropriate PPE should be worn, including:

    • Safety glasses or goggles

    • Laboratory coat

    • Chemically resistant gloves

  • Waste Segregation:

    • Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container. The label should identify the contents as "this compound Waste (Non-Hazardous)."

    • Liquid Waste: For solutions containing this compound, consult your EHS office. Disposal down the sanitary sewer is generally not recommended without explicit approval. Small quantities of aqueous solutions of non-hazardous chemicals may be permissible for drain disposal with copious amounts of water, but this requires institutional clearance.

    • Contaminated Materials: Items such as gloves, weighing papers, and pipette tips that are contaminated with this compound should be collected in a designated, sealed waste bag and clearly labeled.

  • Disposal Pathway:

    • Non-Hazardous Solid Waste Stream: Following approval from your EHS office, solid this compound waste, securely contained and labeled, may be suitable for the regular solid waste stream.[1][2][3] It is critical to ensure that the container is sealed and clearly marked as non-hazardous to avoid confusion with chemical waste.[4]

    • Avoid Laboratory Trash Cans: Do not dispose of chemical containers directly into open laboratory trash cans to prevent potential exposure to custodial staff.[5]

Chemical and Physical Properties

Understanding the properties of this compound and related compounds is essential for safe handling and disposal.

PropertyThis compoundAstaxanthin (for comparison)
Molecular Formula C61H92O9C40H52O4
Molecular Weight 969.4 g/mol [6]596.84 g/mol
Appearance Red-colored compoundReddish violet powder
Solubility Soluble in ethanol0.083 g/L in water
Hazard Classification Not classifiedNot classified as hazardous

Experimental Protocols: General Handling

While specific experimental protocols vary, general handling procedures for carotenoids like this compound involve:

  • Storage: Store in a cool, dark place, as carotenoids can be sensitive to light and air.

  • Weighing and Transfer: Handle in a well-ventilated area. For solid forms, minimize dust generation.

This compound Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

Salinixanthin_Disposal start Start: this compound Waste Generated consult_ehs Consult Institutional EHS Office for Specific Guidance start->consult_ehs assess_hazard Assess Waste Stream (Solid, Liquid, Contaminated) consult_ehs->assess_hazard is_solid Solid Waste? assess_hazard->is_solid is_liquid Liquid Waste? is_solid->is_liquid No package_solid Package in a sealed, labeled container 'this compound Waste (Non-Hazardous)' is_solid->package_solid Yes is_contaminated Contaminated Materials? is_liquid->is_contaminated No package_liquid Collect in a sealed, labeled container for EHS pickup is_liquid->package_liquid Yes package_contaminated Collect in a sealed, labeled bag is_contaminated->package_contaminated Yes ehs_pickup Arrange for EHS Waste Pickup ehs_approval_solid EHS Approval for Non-Hazardous Landfill? package_solid->ehs_approval_solid package_liquid->ehs_pickup package_contaminated->ehs_pickup dispose_trash Dispose in Designated Non-Hazardous Solid Waste Bin ehs_approval_solid->dispose_trash Yes ehs_approval_solid->ehs_pickup No

References

Personal protective equipment for handling Salinixanthin

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety, handling, and disposal protocols for Salinixanthin. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on best practices for handling light- and air-sensitive carotenoid compounds, drawing parallels from related substances like Astaxanthin.

Personal Protective Equipment (PPE)

When handling this compound powder, the following personal protective equipment is mandatory to ensure personal safety and prevent contamination.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesWear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection GlovesWear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[1]
Lab CoatA flame-retardant lab coat should be worn to protect from spills and splashes.
Respiratory Protection Dust Mask/RespiratorUse a dust mask or a respirator with a particulate filter if handling large quantities or if there is a risk of generating dust.[2]

This compound Properties

The following table summarizes the known physical and chemical properties of this compound. Due to limited available data, some properties are not yet fully characterized.

PropertyValue
Molecular Formula C40H52O4[1]
Molecular Weight 596.84 g/mol [1]
Physical State Powder Solid[1]
Appearance Reddish violet[1]
Odor Odorless[1]
Melting Point 216 - 218 °C / 420.8 - 424.4 °F (for the related compound Astaxanthin)[1]
Solubility 0.083 g/L in water (for the related compound Astaxanthin)[1]
Sensitivity Air and light sensitive[1]

Operational Plan: Handling and Storage

This compound is sensitive to light and air.[1] Strict adherence to the following procedures is crucial to maintain its integrity and ensure safety.

Experimental Workflow for Handling this compound

Salinixanthin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Prepare Inert Atmosphere Work Area (Glovebox or Schlenk Line) don_ppe Don Appropriate PPE prep_area->don_ppe 1. retrieve Retrieve this compound from Freezer don_ppe->retrieve 2. transfer Transfer to Inert Atmosphere retrieve->transfer 3. weigh Weigh Desired Amount transfer->weigh 4. dissolve Dissolve in Appropriate Solvent weigh->dissolve 5. store Store Stock Solution at -20°C in Amber Vial dissolve->store 6. dispose Dispose of Contaminated Materials Properly store->dispose 7. clean Clean Work Area dispose->clean 8.

Workflow for handling this compound.

Step-by-Step Handling Protocol:

  • Preparation :

    • Work in a dedicated area with subdued lighting.[3][4]

    • For handling the solid, use an inert atmosphere glovebox or a Schlenk line flushed with an inert gas like nitrogen or argon to minimize exposure to air.

    • Ensure all glassware is clean and dry.

  • Personal Protective Equipment (PPE) :

    • Before handling, put on all required PPE as detailed in the table above.

  • Handling the Solid :

    • Allow the container of this compound to warm to room temperature before opening to prevent condensation.

    • Inside the inert atmosphere, carefully open the container.

    • Use a clean, dry spatula to weigh the desired amount of the powder.

    • Promptly and securely seal the original container after use.

  • Preparation of Solutions :

    • Dissolve the weighed this compound in a suitable solvent.

    • If the solution is to be stored, use an amber vial or a clear vial wrapped in aluminum foil to protect it from light.[3]

  • Storage :

    • Store solid this compound in a tightly sealed container in a freezer.[1]

    • Protect from light and air at all times.[1]

    • Store solutions at low temperatures (e.g., -20°C) in amber vials.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.

Waste Segregation and Disposal Workflow

Salinixanthin_Disposal_Workflow cluster_waste_gen Waste Generation cluster_waste_collection Waste Collection cluster_waste_disposal Final Disposal solid_waste Contaminated Solid Waste (Gloves, Weighing Paper, etc.) solid_container Designated Labeled Solid Waste Container solid_waste->solid_container liquid_waste Unused/Waste Solutions liquid_container Designated Labeled Liquid Waste Container liquid_waste->liquid_container ehs_pickup Arrange for Pickup by Environmental Health & Safety solid_container->ehs_pickup liquid_container->ehs_pickup

Disposal workflow for this compound waste.

Disposal Procedures:

  • Solid Waste :

    • Collect all contaminated solid waste, such as gloves, weighing paper, and disposable plasticware, in a designated, clearly labeled hazardous waste container.

  • Liquid Waste :

    • Collect unused or waste solutions of this compound in a designated, clearly labeled hazardous waste container.

    • Do not mix with incompatible waste streams.

  • Decontamination :

    • Decontaminate glassware by rinsing with an appropriate solvent. Collect the rinse solvent as hazardous waste.

  • Final Disposal :

    • All waste must be disposed of in accordance with local, state, and federal regulations.

    • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of carotenoid compounds.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Salinixanthin
Reactant of Route 2
Reactant of Route 2
Salinixanthin

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